molecular formula C9H14O6 B1625940 Trimethyl propane-1,2,2-tricarboxylate CAS No. 39994-40-6

Trimethyl propane-1,2,2-tricarboxylate

Numéro de catalogue: B1625940
Numéro CAS: 39994-40-6
Poids moléculaire: 218.2 g/mol
Clé InChI: PXQFWSGIECHBBI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Trimethyl propane-1,2,2-tricarboxylate is a useful research compound. Its molecular formula is C9H14O6 and its molecular weight is 218.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Trimethyl propane-1,2,2-tricarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trimethyl propane-1,2,2-tricarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS

39994-40-6

Formule moléculaire

C9H14O6

Poids moléculaire

218.2 g/mol

Nom IUPAC

trimethyl 1-methylethane-1,1,2-tricarboxylate

InChI

InChI=1S/C9H14O6/c1-9(7(11)14-3,8(12)15-4)5-6(10)13-2/h5H2,1-4H3

Clé InChI

PXQFWSGIECHBBI-UHFFFAOYSA-N

SMILES

CC(CC(=O)OC)(C(=O)OC)C(=O)OC

SMILES canonique

CC(CC(=O)OC)(C(=O)OC)C(=O)OC

Origine du produit

United States
Foundational & Exploratory

Physicochemical Profiling and Synthetic Applications of Trimethyl Propane-1,2,2-Tricarboxylate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Trimethyl propane-1,2,2-tricarboxylate (CAS: 39994-40-6) is a highly functionalized, sterically congested aliphatic ester. Featuring a quaternary carbon center flanked by three methoxycarbonyl groups, it serves as a rigid, pseudo-C3-symmetric structural scaffold. This unique topology makes it an invaluable building block in advanced organic synthesis, particularly in the design and modular synthesis of chiral trisoxazoline ligands used for enantioselective transition-metal catalysis.

This guide provides an in-depth analysis of its physicochemical properties, structural mechanics, and field-proven synthetic protocols, designed for researchers and drug development professionals requiring rigorous, self-validating methodologies.

Chemical Identity & Structural Mechanics

Understanding the spatial and electronic environment of Trimethyl propane-1,2,2-tricarboxylate is critical for predicting its reactivity.

  • IUPAC Name: Trimethyl 1-methylethane-1,1,2-tricarboxylate[1]

  • Common Synonyms: 2-Methoxycarbonyl-2-methylsuccinic acid dimethyl ester; trimethyl 1,2,2-propanetricarboxylate[1]

  • SMILES: CC(CC(=O)OC)(C(=O)OC)C(=O)OC[1]

  • Structural Mechanics: The molecule features a dense cluster of electron-withdrawing ester groups around a short three-carbon backbone. The steric bulk around the C2 quaternary position restricts conformational freedom. This rigidity is a highly sought-after attribute when translating this backbone into chiral ligands, as it helps lock the resulting metal complexes into a defined chiral pocket. Furthermore, the complete absence of hydrogen-bond donors ensures its compatibility with moisture-sensitive organometallic reagents.

Physicochemical Profiling

The macroscopic properties of this compound are a direct consequence of its dense, tri-ester functionalization.

PropertyValueCausality / Significance
Molecular Weight 218.20 g/mol [1]Standard mass for a C9 heavily oxygenated aliphatic compound.
Density 1.163 g/cm³[2]The unusually high density (for an aliphatic organic compound) is driven by the tight spatial packing of three heavy methoxycarbonyl moieties around a compact C3 chain.
Boiling Point ~85 °C at 0.4 mmHg[3]Strong dipole-dipole interactions from the three carbonyl groups necessitate high temperatures or deep vacuum for effective distillation.
Physical State Colorless liquid[4]The lack of highly symmetric crystal packing and the absence of intermolecular hydrogen bonding keep the compound in a liquid state at standard conditions.

Synthetic Workflows & Methodologies

Protocol 1: Synthesis via Enolate Alkylation

The standard preparation of Trimethyl propane-1,2,2-tricarboxylate involves the α-alkylation of trimethyl ethane-1,1,2-tricarboxylate. This protocol relies on irreversible deprotonation followed by an SN2 substitution.

Step-by-Step Methodology:

  • Deprotonation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil) in anhydrous Tetrahydrofuran (THF) under an inert atmosphere (N2 or Ar). Cool the suspension to 0 °C.

  • Enolate Formation: Slowly add trimethyl ethane-1,1,2-tricarboxylate to the cooled suspension and stir for 30 minutes.

    • Causality: NaH ensures complete, irreversible deprotonation of the acidic methine proton. The evolution of H2 gas drives the equilibrium forward. THF provides a polar aprotic medium that strongly solvates the Na+ cation, leaving a highly nucleophilic, "naked" enolate.

  • Alkylation: Dropwise add Methyl Iodide (MeI). Allow the reaction to warm to 20 °C and stir for 16 hours.

    • Causality: The highly reactive methyl electrophile undergoes a clean SN2 substitution at the sterically hindered enolate carbon, successfully generating the quaternary center.

  • Workup & Purification: Quench carefully with water, extract with ethyl acetate, dry over Na2SO4, and purify via vacuum distillation (yielding the product at ~85 °C / 0.4 mmHg)[3].

G A Trimethyl ethane-1,1,2-tricarboxylate B NaH in THF (0 °C) Deprotonation A->B Step 1 C Enolate Intermediate B->C H2 gas evolution D Methyl Iodide (MeI) S_N2 Alkylation C->D Step 2 E Trimethyl propane-1,2,2-tricarboxylate D->E 16h, 0-20 °C

Synthetic workflow for Trimethyl propane-1,2,2-tricarboxylate via SN2 alkylation.

Advanced Applications: Pseudo-C3-Symmetric Trisoxazoline Ligands

The most prominent, high-value application of trimethyl propane-1,2,2-tricarboxylate is its use as the core scaffold for pseudo-C3-symmetric trisoxazoline ligands[5]. These ligands, when coordinated with Copper(II) triflate (Cu(OTf)2), form highly effective catalysts for enantioselective Friedel-Crafts alkylations of indoles.

Protocol 2: Solvent-Free Amidation and Ligand Synthesis

Converting the sterically hindered tri-ester into a triamide requires aggressive, solvent-free conditions to overcome the activation energy barrier.

Step-by-Step Methodology:

  • Triamide Formation: Combine trimethyl propane-1,2,2-tricarboxylate with an excess of a chiral amino alcohol (e.g., L-isoleucinol or L-valinol) in a 1:4 molar ratio[6].

  • Thermal Condensation: Heat the neat mixture to 70 °C for 10–70 hours. Periodically apply reduced pressure (at ~30 °C) to remove the generated methanol.

    • Causality: The amidation of a sterically hindered ester is notoriously sluggish. Utilizing solvent-free (neat) conditions maximizes reactant concentration. The periodic removal of methanol leverages Le Chatelier's principle to continuously drive the equilibrium toward the triamide product, preventing reaction stalling[5][6].

  • Cyclization: The resulting highly hygroscopic triamide is isolated and subjected to dehydrative cyclization (e.g., using PPh3/CCl4) to yield the trisoxazoline[6].

  • Catalyst Formation: The trisoxazoline is complexed with Cu(OTf)2 to create a tunable, water- and air-stable chiral Lewis acid catalyst capable of inducing high enantiomeric excess (ee) in downstream reactions[5].

G A Trimethyl propane-1,2,2-tricarboxylate B Amino Alcohol (e.g., L-valinol) Solvent-free, 70 °C A->B Amidation C Triamide Intermediate B->C - MeOH D Cyclization (e.g., PPh3/CCl4) C->D Dehydration E Pseudo-C3-Symmetric Trisoxazoline D->E Ligand Formation F Cu(OTf)2 Coordination E->F Metalation G Enantioselective Friedel-Crafts Reaction F->G Asymmetric Catalysis

Pathway from tricarboxylate scaffold to chiral trisoxazoline-copper(II) complexes.

References

  • PubChem: Trimethyl propane-1,2,2-tricarboxylate | C9H14O6 | CID 12838512.
  • The Journal of Organic Chemistry 1974 Volume 39 No.19. Department of Science Service (DSS).
  • 2-METHOXYCARBONYL-2-METHYL-SUCCINIC ACID DIMETHYL ESTER. ChemicalBook.
  • C9H14O6 - Chemical Dictionary. Guidechem.
  • 39994-40-6 | Trimethyl propane-1,2,2-tricarboxyl
  • Controllable Enantioselective Friedel−Crafts Reaction between Indoles and Alkylidene Malonates Catalyzed by Pseudo-C3-Symmetric Trisoxazoline Copper(II) Complexes.
  • Supporting Information: Trisoxazoline Copper(II) Complexes. Amazon S3.

Sources

Trimethyl propane-1,2,2-tricarboxylate (CAS 39994-40-6): A Versatile Quaternary Building Block in Advanced Organic Synthesis and Materials Science

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern synthetic chemistry, aliphatic building blocks with pre-installed quaternary stereocenters are highly prized for their ability to impart structural rigidity and metabolic resistance to target molecules. Trimethyl propane-1,2,2-tricarboxylate (CAS 39994-40-6) is a highly functionalized tricarboxylic acid ester that serves as a critical intermediate in drug discovery and polymer science.

As an application scientist, I have structured this technical guide to move beyond basic chemical properties, diving deeply into the mechanistic causality of its synthesis, its differential reactivity, and its field-proven applications. This whitepaper provides self-validating protocols and architectural strategies for leveraging this unique molecule.

Structural Chemistry & Physicochemical Profile

Trimethyl propane-1,2,2-tricarboxylate is an achiral, highly branched aliphatic ester. Its nomenclature can sometimes be a source of confusion; it is formally known under IUPAC rules as trimethyl 1-methylethane-1,1,2-tricarboxylate [1], but is frequently referred to in literature as 2-methoxycarbonyl-2-methyl-succinic acid dimethyl ester [2].

The defining feature of this molecule is its C2 quaternary carbon , which bears a methyl group and two identical methoxycarbonyl groups. This dense steric topology creates a distinct kinetic differentiation between the esters, a property that synthetic chemists exploit for orthogonal deprotection.

Table 1: Quantitative Physicochemical Data
PropertyValueSource
CAS Registry Number 39994-40-6ChemWhat[2]
Molecular Formula C₉H₁₄O₆PubChem[1]
Molecular Weight 218.20 g/mol PubChem[1]
Canonical SMILES CC(CC(=O)OC)(C(=O)OC)C(=O)OCPubChem[1]
Topological Polar Surface Area 78.9 ŲPubChem[1]
Commercial Purity Standard ≥95%AChemBlock[3]

Strategic Synthesis & Protocol Validation

The de novo synthesis of Trimethyl propane-1,2,2-tricarboxylate relies on the nucleophilic substitution ( SN​2 ) of an alpha-halo ester by a sterically demanding enolate. The protocol below outlines the optimal conditions for this transformation, emphasizing the causality behind each reagent choice.

Protocol 1: Synthesis via Enolate Alkylation

Objective: To synthesize the target tricarboxylate through the highly controlled alkylation of dimethyl methylmalonate with methyl bromoacetate.

Causality & Logic: Dimethyl methylmalonate is selected as the pro-nucleophile because its α -proton is sufficiently acidic ( pKa​≈13 ) to be irreversibly deprotonated by Sodium Hydride (NaH). The evolution of hydrogen gas drives the enolate formation to completion, preventing equilibrium-based side reactions. Anhydrous Tetrahydrofuran (THF) is preferred over Dimethylformamide (DMF) as the solvent; THF is easier to remove during workup and minimizes the risk of base-catalyzed ester hydrolysis that can occur with adventitious moisture in DMF. Methyl bromoacetate is used as the electrophile because the bromide ion is an excellent leaving group, ensuring rapid SN​2 displacement before the enolate can undergo unwanted Claisen condensations.

Step-by-Step Methodology:

  • Enolate Preparation: In an oven-dried, argon-flushed round-bottom flask, suspend 1.1 equivalents of NaH (60% dispersion in mineral oil) in anhydrous THF (0.5 M). Cool the suspension to 0 °C using an ice bath.

  • Pro-nucleophile Addition: Dropwise add 1.0 equivalent of dimethyl methylmalonate over 30 minutes. Rationale: Controlled addition prevents rapid H2​ gas evolution and localized exothermic degradation. Stir for 1 hour at room temperature until gas evolution ceases.

  • Electrophile Alkylation: Re-cool the reaction mixture to 0 °C. Add 1.05 equivalents of methyl bromoacetate dropwise. Rationale: A slight excess of the electrophile ensures complete conversion of the enolate. The low temperature controls the highly exothermic SN​2 reaction, preventing O-alkylation.

  • Reaction Maturation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quenching & Workup: Quench carefully with saturated aqueous NH4​Cl to neutralize unreacted NaH. Extract the aqueous layer three times with Ethyl Acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate. Purify via silica gel flash chromatography.

Self-Validating Checkpoint: The reaction is deemed successful when GC-MS reveals a dominant peak at m/z 218.2[1], and 1H NMR shows a distinct singlet for the isolated −CH2​− protons, confirming C-alkylation rather than O-alkylation.

Synthesis A Dimethyl methylmalonate (Pro-nucleophile) B NaH / THF (0 °C to RT) A->B Deprotonation (pKa ~13) C Enolate Intermediate (Nucleophile) B->C -H2 (gas) E Trimethyl propane- 1,2,2-tricarboxylate (CAS 39994-40-6) C->E SN2 Alkylation D Methyl bromoacetate (Electrophile) D->E Bromide displacement

Figure 1: Mechanistic workflow for the SN2 alkylation synthesis of Trimethyl propane-1,2,2-tricarboxylate.

Applications in Drug Development & API Design

In medicinal chemistry, the incorporation of quaternary carbons is a proven strategy to enhance the pharmacokinetic profile of Active Pharmaceutical Ingredients (APIs). The C2 quaternary center in Trimethyl propane-1,2,2-tricarboxylate acts as a metabolic shield . By placing a fully substituted carbon adjacent to labile functional groups, drug developers can sterically hinder the approach of metabolizing enzymes (such as esterases or Cytochrome P450s), thereby increasing the drug's half-life.

Furthermore, the molecule offers orthogonal reactivity. The primary ester (at the C3 position) is separated from the quaternary center by a methylene spacer, making it highly accessible. In contrast, the two geminal esters at C2 are heavily shielded.

Protocol 2: Orthogonal Deprotection via Selective Mono-Hydrolysis

Objective: To selectively hydrolyze the primary ester, yielding a mono-acid diester for targeted API derivatization.

Step-by-Step Methodology:

  • Solvent System: Dissolve the tricarboxylate in a 3:1:1 mixture of THF/MeOH/ H2​O . Rationale: This biphasic-compatible mixture ensures the solubility of both the lipophilic ester and the inorganic base.

  • Kinetic Hydrolysis: Cool to 0 °C. Add exactly 1.0 equivalent of LiOH⋅H2​O dropwise as an aqueous solution. Rationale: Lithium hydroxide at 0 °C provides strict kinetic control, exclusively attacking the unhindered primary ester.

  • Isolation: Stir for 2 hours. Evaporate the organics, acidify the aqueous layer to pH 2 with 1M HCl, and extract with Ethyl Acetate.

Self-Validating Checkpoint: 1H NMR must show the disappearance of exactly one methoxy singlet (integrating to 3H), while the geminal methoxy singlet (integrating to 6H) remains completely intact.

Advanced Materials: Dendrimers & Hyperbranched Polymers

Beyond small-molecule APIs, CAS 39994-40-6 is a highly sought-after AB2​ or A3​ monomer in polymer science.

When subjected to global reduction (using an excess of Lithium Aluminum Hydride, LiAlH4​ , under reflux), all three ester groups are reduced to primary alcohols. This yields 2-(hydroxymethyl)-2-methylbutane-1,4-diol , a triol with a central quaternary carbon. This triol is an exceptional core molecule for synthesizing star-shaped polyesters or dendrimers. The steric bulk of the central methyl group forces the growing polymer branches outward, preventing intramolecular entanglement and resulting in dendrimers with highly defined, globular architectures.

Applications Core Trimethyl propane-1,2,2-tricarboxylate (CAS 39994-40-6) Sub1 Selective Hydrolysis (Primary Ester) Core->Sub1 LiOH (1 eq), THF/H2O Sub2 Global Reduction (LiAlH4) Core->Sub2 Excess Hydride, Reflux Sub3 Amidation (Polyamines) Core->Sub3 High Temp / Catalyst Prod1 Mono-acid Diester (Orthogonal Deprotection) Sub1->Prod1 Prod2 2-(Hydroxymethyl)-2-methylbutane-1,4-diol (Dendrimer Core) Sub2->Prod2 Prod3 Hyperbranched Polyamides (Drug Delivery) Sub3->Prod3

Figure 2: Divergent derivatization pathways leveraging the differential steric hindrance of the tricarboxylate core.

Conclusion

Trimethyl propane-1,2,2-tricarboxylate (CAS 39994-40-6) is far more than a simple aliphatic ester; it is a precision-engineered building block. By understanding the kinetic and steric causality inherent in its structure, researchers can deploy it to install metabolic shields in drug candidates, execute orthogonal deprotections, and architect highly branched dendritic polymers. The self-validating protocols provided herein ensure high-fidelity translation from theoretical design to benchtop execution.

References

  • ChemWhat. "2-METHOXYCARBONYL-2-METHYL-SUCCINIC ACID DIMETHYL ESTER CAS#: 39994-40-6". Database of Chemicals & Biologicals.
  • PubChem. "Trimethyl propane-1,2,2-tricarboxylate | C9H14O6 | CID 12838512". National Center for Biotechnology Information.
  • AChemBlock. "Trimethyl Propane-1,2,2-tricarboxylate 95% | CAS: 39994-40-6". AChemBlock Catalog.

Sources

Spectroscopic Profiling of Trimethyl Propane-1,2,2-tricarboxylate: A Comprehensive Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(CAS: 39994-40-6), systematically known as trimethyl 1-methylethane-1,1,2-tricarboxylate, is a highly functionalized aliphatic tri-ester utilized as a critical building block in complex organic synthesis and polymer chemistry. For drug development professionals and synthetic chemists, confirming the structural integrity of this molecule is paramount, as the quaternary carbon center (C2) and multiple ester linkages present unique spectroscopic challenges. This guide provides an authoritative, in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles, alongside self-validating experimental protocols designed by application scientists.

Chemical Identity & Structural Logic

  • IUPAC Name: Trimethyl 1-methylethane-1,1,2-tricarboxylate

  • Molecular Formula: C₉H₁₄O₆

  • Molecular Weight: 218.20 g/mol

  • SMILES: CC(CC(=O)OC)(C(=O)OC)C(=O)OC

The molecule features a propane backbone where the central carbon (C2) is fully substituted (quaternary), bearing a methyl group and two methoxycarbonyl groups. The C1 position is a methylene group attached to a third methoxycarbonyl group. This structural topology dictates its spectroscopic behavior:

  • Symmetry & Equivalence: The two ester groups on C2 are chemically equivalent due to free rotation and the lack of a chiral center, which significantly simplifies the NMR spectra.

  • Steric Environment: The quaternary C2 carbon creates a sterically hindered environment. This lack of directly attached protons influences the spin-lattice relaxation times ( T1​ ) in ¹³C NMR, requiring specific acquisition parameters to avoid signal suppression.

Spectroscopic Workflows & Self-Validating Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for mapping the carbon-hydrogen framework.

Causality in Experimental Design: To accurately integrate the protons and resolve the quaternary carbon, Deuterated Chloroform (CDCl₃) is selected as the solvent due to its lack of exchangeable protons and excellent solubilizing properties for aliphatic esters. Tetramethylsilane (TMS) is used as an internal standard to ensure chemical shift trustworthiness. Because quaternary carbons lack attached protons, they experience minimal Nuclear Overhauser Effect (NOE) enhancement. Therefore, a longer relaxation delay ( D1​≥2 seconds) is mandated to ensure quantitative integration in ¹³C NMR.

Self-Validating Protocol:

  • Sample Preparation: Dissolve 15 mg (for ¹H) or 50 mg (for ¹³C) of the analyte in 0.6 mL of CDCl₃ containing 0.03% v/v TMS.

  • Instrument Tuning: Insert the sample into a 400 MHz NMR spectrometer. Perform automated tuning and matching (ATM) for the ¹H and ¹³C nuclei.

  • Shimming: Optimize the Z-axis shims until the lock level is maximized and the full-width at half-maximum (FWHM) of the solvent peak is < 1.0 Hz.

  • Acquisition (¹H): Run a standard 1D sequence (zg30) with 16 scans, a spectral width of 15 ppm, and a relaxation delay of 1 second.

  • Acquisition (¹³C): Run a proton-decoupled sequence (zgpg30) with 1024 scans, a spectral width of 250 ppm, and a relaxation delay of 2 seconds to capture the quaternary C2 signal.

  • Validation: Ensure the CDCl₃ solvent residual peak appears exactly at 7.26 ppm (¹H) and 77.16 ppm (¹³C). If these drift, the calibration is compromised.

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy validates the presence and environment of the ester functional groups.

Causality in Experimental Design: Attenuated Total Reflectance (ATR) FT-IR is preferred over traditional KBr pellets because it eliminates moisture artifacts. Water absorbs strongly at 3400 cm⁻¹ and 1640 cm⁻¹, which could be erroneously misinterpreted as hydroxyl impurities in the sample. The tri-ester nature of the molecule will yield a massive, overlapping carbonyl stretch that dominates the spectrum.

Self-Validating Protocol:

  • Background Collection: Clean the diamond ATR crystal with isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) to subtract atmospheric CO₂ and ambient humidity.

  • Sample Application: Place 2-3 μL of the neat liquid sample directly onto the crystal.

  • Acquisition: Collect the sample spectrum under identical parameters (32 scans, 4000-400 cm⁻¹).

  • Validation: The baseline must sit at ~100% transmittance in regions devoid of absorption (e.g., 2000-2500 cm⁻¹). A slanted baseline indicates poor crystal contact or a contaminated background.

Gas Chromatography-Mass Spectrometry (GC-MS)

provides the molecular weight and structural connectivity via fragmentation.

Causality in Experimental Design: Standard 70 eV Electron Ionization is highly energetic. Aliphatic esters like Trimethyl propane-1,2,2-tricarboxylate often show a very weak or entirely absent molecular ion ( [M]+∙ ) peak because the ester linkages undergo rapid α -cleavage upon ionization. To validate the molecular mass, the fragmentation pattern must be logically reconstructed rather than relying on the parent ion.

Self-Validating Protocol:

  • Calibration: Tune the MS using Perfluorotributylamine (PFTBA) to ensure accurate mass calibration and peak shape at m/z 69, 219, and 502.

  • Chromatography: Inject 1 μL of a 1 mg/mL solution (in hexane) into a GC equipped with a non-polar column (e.g., HP-5MS). Use a temperature gradient from 80°C to 280°C at 15°C/min.

  • Ionization: Operate the ion source at 230°C and 70 eV.

  • Validation: Confirm the presence of the m/z 59 peak ( [COOCH3​]+ ), which is a universal diagnostic marker for methyl esters.

Data Presentation

Table 1: ¹H and ¹³C NMR Spectral Assignments (400/100 MHz, CDCl₃)
Position¹H Chemical Shift (ppm)MultiplicityIntegration¹³C Chemical Shift (ppm)Assignment / Logic
C3 (Methyl)1.45Singlet (s)3H20.5Attached to quaternary C2; no adjacent protons.
C1 (Methylene)2.95Singlet (s)2H40.2Deshielded by adjacent ester; isolated from other protons.
C2 (Quaternary)---53.8Fully substituted; low intensity due to long T1​ .
OCH₃ (on C1)3.65Singlet (s)3H51.8Methoxy group of the C1 ester arm.
OCH₃ (on C2)3.75Singlet (s)6H52.5Two equivalent methoxy groups on C2.
C=O (on C1)---171.2Carbonyl carbon of the C1 ester.
C=O (on C2)---171.8Carbonyl carbons of the two equivalent C2 esters.
Table 2: Key FT-IR Absorptions (ATR, neat)
Wavenumber (cm⁻¹)IntensityBond VibrationDiagnostic Significance
2980, 2955MediumC-H stretch (sp³)Confirms the aliphatic alkane backbone.
1735 - 1745Very StrongC=O stretchHallmark of the saturated aliphatic ester groups.
1435MediumC-H bendAsymmetric bending of the methoxy/methyl groups.
1250, 1120StrongC-O-C stretchConfirms the ester ether-linkage.
Table 3: GC-MS (EI, 70 eV) Major Fragments
m/z RatioRelative AbundanceFragment IdentityMechanistic Origin
218< 1% [M]+∙ Molecular ion (highly unstable).
18715% [M−OCH3​]+ Loss of a methoxy radical from an ester group.
15945% [M−COOCH3​]+ α -cleavage at C2, losing one ester group.
145100% (Base) [M−CH2​COOCH3​]+ α -cleavage at C2, losing the C1-ester arm.
5960% [COOCH3​]+ Cleaved methoxycarbonyl cation.

Mechanistic Pathways & Workflows

To ensure robust reproducibility, the following diagram maps the logical progression of the NMR analytical workflow, highlighting the critical self-validation steps required for accurate structural elucidation.

NMR_Workflow S1 1. Sample Preparation (15-50 mg in 0.6 mL CDCl3) S2 2. Internal Calibration (Add 0.03% v/v TMS for 0.00 ppm) S1->S2 S3 3. Shimming & Tuning (Optimize magnetic field homogeneity) S2->S3 S4 4. Data Acquisition (1H: 16 scans, 13C: 1024 scans, D1 ≥ 2s) S3->S4 S5 5. Fourier Transform & Phasing (Process FID to frequency domain) S4->S5 S6 6. Validation (Confirm CDCl3 peak at 7.26/77.16 ppm) S5->S6

Figure 1: Standardized, self-validating NMR workflow for Trimethyl propane-1,2,2-tricarboxylate.

The mass spectrometry fragmentation logic is strictly governed by the stability of the resulting carbocations. The quaternary nature of C2 makes it highly susceptible to α -cleavage. The loss of the heavy −CH2​COOCH3​ arm yields a highly stable tertiary carbocation, explaining why m/z 145 acts as the base peak.

MS_Pathway M Molecular Ion [M]⁺• m/z 218 (C9H14O6) F1 Loss of •OCH3 m/z 187 [M - 31]⁺ M->F1 - •OCH3 F2 α-Cleavage: Loss of •COOCH3 m/z 159 [M - 59]⁺ M->F2 - •COOCH3 F3 α-Cleavage: Loss of •CH2COOCH3 m/z 145 [M - 73]⁺ (Base Peak) M->F3 - •CH2COOCH3

Figure 2: Primary EI-MS fragmentation pathways of Trimethyl propane-1,2,2-tricarboxylate.

References

  • Title: Trimethyl propane-1,2,2-tricarboxylate | C9H14O6 | CID 12838512 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Mass Spectrometry - Electron Ionization Principles Source: NIST Chemistry WebBook, SRD 69 URL: [Link]

Trimethyl propane-1,2,2-tricarboxylate molecular structure and conformation

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Molecular Structure and Conformation of Trimethyl Propane-1,2,2-tricarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the molecular structure and conformational landscape of trimethyl propane-1,2,2-tricarboxylate. In fields such as drug development and materials science, a molecule's three-dimensional shape and flexibility are paramount, dictating its interaction with biological targets and its macroscopic properties. This document synthesizes theoretical principles with actionable experimental and computational protocols to offer a complete framework for understanding this sterically crowded triester. We delve into the foundational aspects of its chemical architecture, explore the rotational degrees of freedom that define its conformational possibilities, and present detailed methodologies for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling.

Foundational Molecular Structure

Trimethyl propane-1,2,2-tricarboxylate is a triester derivative of propane. Its structure is characterized by a propane backbone with three methyl carboxylate groups, two of which are attached to the same carbon atom (C2), creating a sterically demanding quaternary center. This substitution pattern is distinct from its more linear isomer, trimethyl propane-1,2,3-tricarboxylate, and is key to its unique conformational behavior.

The molecule's identity is definitively established by the following identifiers:

  • IUPAC Name: trimethyl 1-methylethane-1,1,2-tricarboxylate[1]

  • CAS Number: 39994-40-6[1][2]

  • Molecular Formula: C₉H₁₄O₆[1][2]

  • SMILES: CC(CC(=O)OC)(C(=O)OC)C(=O)OC[1][2]

Key Physicochemical Properties

A summary of the molecule's computed physical and chemical properties is essential for its handling and analysis.

PropertyValueSource
Molecular Weight 218.21 g/mol [2]
Monoisotopic Mass 218.07903816 Da[1]
Hydrogen Bond Acceptor Count 6[1]
Rotatable Bond Count 7[1]
Topological Polar Surface Area 78.9 Ų[1]

The Conformational Landscape: A Theoretical Overview

Conformational analysis is the study of the spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds.[3] For trimethyl propane-1,2,2-tricarboxylate, the conformational space is primarily defined by rotation around several key single bonds, as illustrated below.

Caption: Key rotatable bonds in trimethyl propane-1,2,2-tricarboxylate.

The primary drivers of conformational preference in this molecule are:

  • Steric Hindrance: The three bulky methyl ester groups repel each other significantly. The molecule will contort to maximize the distance between these groups. This "big-big is bad" principle suggests that conformations where these groups are eclipsed will be highly unfavorable.[3]

  • Ester Group Planarity: The ester functional group itself has a strong preference for a planar conformation to maximize resonance stabilization.[4] Furthermore, the Z (or s-trans) conformation, where the carbonyl oxygen and the alkoxy alkyl group are on opposite sides of the C-O single bond, is overwhelmingly favored over the E (s-cis) conformation due to a combination of steric and dipolar effects.[4][5]

  • Propeller-type Conformation: For analogous aliphatic triesters, studies have indicated a preference for a 'propeller-type' conformation in solution.[6] This arrangement involves the three ester groups being twisted out of a common plane, much like the blades of a propeller, to alleviate steric strain. This model provides a valuable starting hypothesis for trimethyl propane-1,2,2-tricarboxylate.

Experimental Determination of Conformation

A multi-pronged approach combining solution-state and solid-state analysis is required for a thorough understanding of the molecule's conformational preferences.

Solution-State Analysis: NMR Spectroscopy

NMR spectroscopy is the most powerful technique for studying the conformation of molecules in solution, providing an average picture of the most populated conformers.[7][8]

  • Sample Preparation: Dissolve ~10 mg of trimethyl propane-1,2,2-tricarboxylate in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent can be critical, as polarity may influence conformational equilibria.[7]

  • 1D ¹H and ¹³C Spectra Acquisition:

    • Acquire a standard ¹H spectrum to identify all proton resonances. Protons on carbons adjacent to the carbonyl group are expected around 2-2.2 ppm, while those on carbons adjacent to the ester oxygen appear further downfield at 3.7-4.1 ppm.[9]

    • Acquire a broadband proton-decoupled ¹³C spectrum to identify all unique carbon environments.

  • 2D COSY Spectrum Acquisition: Acquire a Correlation Spectroscopy (COSY) spectrum to establish proton-proton coupling networks and confirm assignments made from the 1D spectrum.

  • 2D NOESY Spectrum Acquisition:

    • Acquire a Nuclear Overhauser Effect Spectroscopy (NOESY) spectrum with a mixing time of 500-800 ms.

    • Causality: The NOESY experiment detects through-space correlations between protons that are close to each other (< 5 Å), regardless of whether they are connected through bonds. This is crucial for determining the molecule's folded structure and the relative orientation of the ester groups.[10] The presence of cross-peaks between protons on different methyl ester groups, for instance, would provide direct evidence of a compact, folded conformation.

  • Variable Temperature (VT) NMR (Optional):

    • Acquire a series of ¹H spectra over a range of temperatures (e.g., from 298 K down to 183 K).

    • Causality: Lowering the temperature can slow the rate of interconversion between conformers.[8] If multiple conformers are present, this may lead to the broadening and eventual splitting of single peaks into multiple distinct signals, allowing for the direct observation and quantification of different conformational states.

Solid-State Analysis: Single-Crystal X-ray Crystallography

X-ray crystallography provides an unambiguous, high-resolution snapshot of the molecule's conformation as it exists in a crystalline lattice.[11] This technique is the gold standard for determining precise bond lengths, bond angles, and torsional angles.

  • Crystal Growth (Self-Validating System):

    • The primary challenge is growing a single, diffraction-quality crystal. This is a self-validating step; if a suitable crystal cannot be grown, the experiment cannot proceed.

    • Method: Slow evaporation is a common technique. Dissolve the compound to saturation in a suitable solvent (e.g., ethyl acetate, methanol, or a hexane/ethyl acetate mixture) in a small vial. Loosely cap the vial and leave it undisturbed in a vibration-free environment for several days to weeks. The slow removal of solvent allows for the ordered packing of molecules into a crystal lattice.

  • Crystal Mounting and Data Collection:

    • Mount a suitable crystal (typically 0.1-0.3 mm in size) on a goniometer head.

    • Place the crystal in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibrations, which improves diffraction quality.

    • Collect diffraction data using a modern diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu Kα radiation).[12]

  • Structure Solution and Refinement:

    • Process the collected diffraction intensities to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson synthesis to obtain an initial electron density map.[13]

    • Build an atomic model into the electron density map and refine it using least-squares methods to achieve the best fit between the observed and calculated diffraction data.[14] The final refined structure provides atomic coordinates with high precision.

Computational Analysis of Conformation

Computational chemistry provides a theoretical framework to explore the entire conformational energy landscape, identify stable low-energy structures, and predict spectroscopic properties that can be compared with experimental data.

G cluster_workflow Computational Conformational Analysis Workflow start Initial 3D Structure (e.g., from SMILES) mm_search Conformational Search (Molecular Mechanics - MMFF94) start->mm_search Broadly sample conformational space cluster Cluster Analysis & Energy Cutoff mm_search->cluster Group similar structures qm_opt Geometry Optimization (Quantum Mechanics - DFT) cluster->qm_opt Select unique low-energy conformers freq Frequency Analysis (Confirm Minima) qm_opt->freq Verify true energy minima boltzmann Boltzmann Analysis (Population of Conformers) freq->boltzmann Calculate relative populations end Final Conformers & Relative Energies boltzmann->end

Caption: Workflow for computational conformational analysis.

  • Initial Structure Generation: Generate an initial 3D structure from the molecule's SMILES string using software like Avogadro or RDKit.

  • Broad Conformational Sampling (Molecular Mechanics):

    • Causality: A full quantum mechanical search is computationally prohibitive. Therefore, a faster molecular mechanics (MM) force field (e.g., MMFF94) is used first to perform a broad search (either systematic or stochastic) of the many possible conformations. This step efficiently explores the potential energy surface to identify a large set of plausible low-energy structures.

    • Perform the search, saving hundreds or thousands of resulting conformers.

  • Clustering and Selection:

    • Filter the results from the MM search, discarding very high-energy duplicates.

    • Cluster the remaining conformers based on root-mean-square deviation (RMSD) to identify unique shapes.

    • Select the lowest-energy conformer from each cluster (typically all those within 10-15 kJ/mol of the global minimum) for further analysis.

  • Refined Optimization (Quantum Mechanics):

    • Causality: MM force fields are empirical and less accurate than quantum mechanics (QM). To obtain reliable geometries and energies, the selected conformers must be re-optimized at a higher level of theory.

    • Perform a full geometry optimization on each selected conformer using a Density Functional Theory (DFT) method, such as B3LYP, with a Pople-style basis set like 6-31G(d).[4]

  • Verification and Final Analysis:

    • Perform a vibrational frequency calculation on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

    • Use the final electronic energies to calculate the relative abundance of each conformer at a given temperature using the Boltzmann distribution.

Synthesizing the Data: A Coherent Picture

The true power of this analysis lies in integrating the findings from all three approaches. The solid-state X-ray structure provides a precise, static benchmark. The lowest-energy structures from the QM calculations should be compared against this benchmark. Discrepancies may arise due to crystal packing forces influencing the conformation in the solid state.

The NMR data, particularly NOESY correlations and coupling constants, reflect the conformation in solution. These experimental observables can be compared with the ensemble of low-energy computed conformers. For example, distances from the computed structures can be used to predict NOE intensities, providing a powerful validation of the computational model and confirming whether the solid-state structure persists in solution. This integrated approach leads to a robust and validated model of the molecule's dominant three-dimensional structure and dynamic behavior.

References

  • Aroney, M. J., et al. (1983). Conformational analysis and Kerr effect studies of tricarboxylic aliphatic esters. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • PubChem. Trimethyl propane-1,2,2-tricarboxylate | C9H14O6. National Center for Biotechnology Information. [Link]

  • Pekov, T. T., et al. (2018). Synthesis and NMR spectroscopic conformational analysis of esters of 4-hydroxy-cyclohexanone - The more polar the molecule the more stable the axial conformer. ResearchGate. [Link]

  • Rittner, R., & Tormena, C. F. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Auremn. [Link]

  • Abraham, R. J., et al. (2004). ¹H chemical shifts in NMR. Part 21-Prediction of the ¹H chemical shifts of molecules containing the ester group: a modelling and ab initio study. Magnetic Resonance in Chemistry. [Link]

  • University of Wisconsin-Platteville. (n.d.). Spectroscopy Tutorial: Esters. [Link]

  • NIST. (n.d.). Trimethyl cyclopropane-1,2,3-tricarboxylate. NIST Chemistry WebBook. [Link]

  • Kapou, A., et al. (2005). 2D NMR and conformational analysis of a prototype anti-tumour steroidal ester. PubMed. [Link]

  • PubChem. Trimethyl 1,2,3-propanetricarboxylate | C9H14O6. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Different conformations of ester. [Link]

  • ACS Publications. (n.d.). Synthesis and conformational analysis of cis,cis-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid. The Journal of Organic Chemistry. [Link]

  • NIST. (n.d.). Trimethyl cyclopropane-1,2,3-tricarboxylate. NIST Chemistry WebBook. [Link]

  • Google Patents. (n.d.).
  • University of York. (n.d.). Conformational Analysis. [Link]

  • LibreTexts Chemistry. (n.d.). Conformational analysis. [Link]

  • Biointerface Research in Applied Chemistry. (2021, February 14). Synthesis and Characterization of Trimethylolpropane Based Esters as Green Biolubricant Basestock. [Link]

  • Oxford Learning Link. (n.d.). Chapter 1: Fundamentals of X-ray crystallography. [Link]

  • Google Patents. (n.d.).
  • LibreTexts Chemistry. (2022, August 28). 7.3: X-ray Crystallography. [Link]

  • OUCI. (n.d.). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. [Link]

  • MDPI. (2020, February 25). Protein X-ray Crystallography and Drug Discovery. [Link]

  • PubChem. Tripentyl propane-1,2,3-tricarboxylate | C21H38O6. National Center for Biotechnology Information. [Link]

  • Charles River Laboratories. (n.d.). Protein Crystallization and X-Ray Crystallography Services. [Link]

Sources

Solubility of Trimethyl propane-1,2,2-tricarboxylate in organic solvents

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility of Trimethyl Propane-1,2,2-tricarboxylate in Organic Solvents

Authored by: Dr. Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of Trimethyl propane-1,2,2-tricarboxylate. In the absence of extensive published data, this document establishes a predictive framework for its solubility based on fundamental principles of chemical interactions and structural analogy. Furthermore, it offers detailed, field-proven experimental protocols for researchers, scientists, and drug development professionals to quantitatively and qualitatively determine the solubility of this compound in a range of organic solvents. This guide is designed to be a practical resource, empowering laboratory professionals to generate reliable solubility data, a critical parameter in formulation, process chemistry, and materials science.

Introduction to Trimethyl Propane-1,2,2-tricarboxylate

Trimethyl propane-1,2,2-tricarboxylate is a triester with the molecular formula C9H14O6. Its structure, featuring a central propane backbone with three methyl carboxylate groups, suggests a compound of moderate polarity. Understanding the solubility of this molecule is paramount for its application in various fields, including its use as a potential building block in polymer synthesis, a specialty solvent, or as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). The solubility of a compound dictates its behavior in reaction mixtures, its ease of purification, and its formulation possibilities. This guide provides the foundational knowledge and practical steps to thoroughly characterize the solubility profile of Trimethyl propane-1,2,2-tricarboxylate.

Physicochemical Properties

A summary of the key physicochemical properties of Trimethyl propane-1,2,2-tricarboxylate is presented below. These properties are essential for understanding its expected solubility behavior.

PropertyValueSource
Molecular Formula C9H14O6PubChem[1]
Molecular Weight 218.20 g/mol PubChem[1]
IUPAC Name trimethyl 1-methylethane-1,1,2-tricarboxylatePubChem[1]
CAS Number 39994-40-6PubChem[1]

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like"[2]. This means that substances with similar polarities and intermolecular forces are more likely to be soluble in one another[3][4]. The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.

The key intermolecular forces at play are:

  • Van der Waals Forces (London Dispersion Forces): Present in all molecules, these are the primary forces of attraction between non-polar molecules.

  • Dipole-Dipole Interactions: Occur between polar molecules that have permanent dipoles.

  • Hydrogen Bonding: A special type of strong dipole-dipole interaction that occurs when hydrogen is bonded to a highly electronegative atom (N, O, or F).

The structure of Trimethyl propane-1,2,2-tricarboxylate contains both non-polar (the propane backbone and methyl groups) and polar (the three ester, C=O, groups) functionalities. The ester groups can act as hydrogen bond acceptors. Therefore, its solubility will be a balance between these competing characteristics.

Predicted Solubility Profile

Based on the structural features of Trimethyl propane-1,2,2-tricarboxylate and by analogy to similar triester compounds like Triacetin (glycerol triacetate), a predicted solubility profile in common organic solvents can be established. Triacetin is reported to be soluble in most organic solvents, with lower solubility in non-polar aliphatic hydrocarbons[5]. A similar trend is anticipated for Trimethyl propane-1,2,2-tricarboxylate.

Solvent ClassExample SolventsPredicted SolubilityRationale
Non-Polar Aliphatic Hexane, HeptaneLow to ModerateThe non-polar hydrocarbon chain of the solvent will have favorable van der Waals interactions with the propane backbone of the solute. However, the polar ester groups may limit high solubility.
Non-Polar Aromatic Toluene, BenzeneHighThe aromatic ring of the solvent can induce dipoles and interact favorably with the polar ester groups of the solute, in addition to van der Waals forces.
Polar Aprotic Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM)HighThese solvents have significant dipole moments that can interact strongly with the polar ester groups of Trimethyl propane-1,2,2-tricarboxylate.
Polar Protic Methanol, EthanolHighThe hydroxyl groups of these solvents can act as hydrogen bond donors, interacting with the carbonyl oxygens of the ester groups in the solute.
Water H2OLowWhile the ester groups can form hydrogen bonds with water, the overall non-polar character from the hydrocarbon backbone is expected to limit aqueous solubility.

Experimental Determination of Solubility

To obtain definitive solubility data, experimental determination is essential. The following protocols provide methods for both qualitative and quantitative assessment.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Protocol:

  • Add approximately 20-30 mg of Trimethyl propane-1,2,2-tricarboxylate to a small test tube.

  • Add 1 mL of the chosen solvent to the test tube.

  • Vigorously agitate the mixture (e.g., using a vortex mixer) for 60 seconds.

  • Allow the mixture to stand for 30 seconds and visually inspect for any undissolved solid.

  • Record the observation as "Soluble," "Partially Soluble," or "Insoluble."

Quantitative Solubility Determination (Isothermal Saturation Method)

This method provides a precise measurement of solubility at a given temperature.

Protocol:

  • Preparation of a Saturated Solution:

    • Add an excess amount of Trimethyl propane-1,2,2-tricarboxylate to a vial containing a known volume (e.g., 5 mL) of the selected organic solvent.

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a constant temperature bath (e.g., 25 °C) and stir vigorously for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, cease stirring and allow the excess solid to settle for at least 2 hours within the constant temperature bath.

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to prevent premature crystallization.

    • Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed vial.

  • Gravimetric Analysis:

    • Weigh the vial containing the filtered saturated solution.

    • Evaporate the solvent under controlled conditions (e.g., in a vacuum oven or under a gentle stream of nitrogen) until a constant weight of the dissolved solid is achieved.

    • Calculate the solubility in g/100 mL using the following formula:

    Solubility ( g/100 mL) = (Mass of dissolved solid / Volume of supernatant collected) x 100

Visualizations

The following diagrams illustrate the logical workflow for predicting and determining the solubility of Trimethyl propane-1,2,2-tricarboxylate.

G cluster_prediction Solubility Prediction Workflow A Analyze Solute Structure (Trimethyl propane-1,2,2-tricarboxylate) B Identify Functional Groups (3x Ester, Propane Backbone) A->B C Assess Polarity (Moderately Polar) B->C D Apply 'Like Dissolves Like' Principle C->D E Predict Solubility in Solvent Classes (Non-polar, Polar Aprotic, Polar Protic) D->E

Caption: Logical workflow for predicting the solubility of Trimethyl propane-1,2,2-tricarboxylate.

G cluster_experimental Experimental Solubility Determination Workflow P1 Add Excess Solute to Solvent P2 Equilibrate at Constant Temperature (24-48h with stirring) P1->P2 P3 Allow Excess Solid to Settle P2->P3 P4 Withdraw and Filter Supernatant P3->P4 P5 Evaporate Solvent P4->P5 P6 Weigh Residual Solid P5->P6 P7 Calculate Solubility (g/100 mL) P6->P7

Sources

Potential applications of Trimethyl propane-1,2,2-tricarboxylate in organic synthesis

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthetic Applications of Trimethyl Propane-1,2,2-tricarboxylate

Executive Summary

As a Senior Application Scientist in organic synthesis and drug development, I frequently evaluate aliphatic building blocks that offer unique structural rigidity and functional density. Trimethyl propane-1,2,2-tricarboxylate (CAS: 39994-40-6) is a highly versatile, sterically congested C4-building block[1]. Featuring a quaternary stereocenter flanked by dense ester functionalities, this molecule serves as an exceptional precursor for complex cyclic scaffolds, active pharmaceutical ingredients (APIs), and chiral ligands.

This whitepaper dissects the reactivity profile of trimethyl propane-1,2,2-tricarboxylate, outlines field-proven experimental protocols for its synthesis and derivatization, and explores its strategic applications in modern medicinal chemistry.

Structural Profiling and Reactivity Causality

The chemical architecture of trimethyl propane-1,2,2-tricarboxylate (Molecular Formula: C9​H14​O6​ ) is defined by a central quaternary carbon (C2) bonded to a methyl group and two methoxycarbonyl groups, with an adjacent methylene bridge leading to a third methoxycarbonyl group[1].

Mechanistic Causality in Reactivity:

  • Steric Shielding at C2: The geminal diester configuration at the C2 position creates significant steric hindrance. Consequently, nucleophilic attack (e.g., during saponification or amidation) occurs preferentially at the less hindered C1 ester. This differential reactivity is a powerful tool for desymmetrization and selective mono-functionalization.

  • Quaternary Center Stability: In drug development, incorporating a quaternary carbon is a proven strategy to lock molecules into specific bioactive conformations and block metabolic degradation pathways (such as alpha-proton abstraction by Cytochrome P450 enzymes).

  • Enolate Chemistry: The precursor to this molecule, trimethyl ethane-1,1,2-tricarboxylate, possesses an acidic alpha-proton. The irreversible deprotonation of this site allows for clean SN​2 alkylation, forming the target molecule without competing retro-Claisen condensations[2].

Strategic Applications in Organic Synthesis

A. Construction of Rigid Cyclic Scaffolds

The proximity of the three ester groups makes trimethyl propane-1,2,2-tricarboxylate an ideal substrate for intramolecular cyclizations. Under basic conditions, the molecule can undergo Dieckmann condensation to yield highly substituted cyclopentanone derivatives. These cyclic systems are fundamental pharmacophores in the synthesis of prostaglandins and complex macrolides.

B. Peptidomimetics and Enzyme Inhibitors

Tricarboxylic acids and their esters are well-documented in medicinal chemistry. For instance, structural analogs like propane-1,2,3-tricarboxylic acid are known inhibitors of the enzyme aconitase (interfering with the Krebs cycle) and Ras farnesyl-protein transferase (FPTase)[3]. By utilizing the 1,2,2-isomer, drug development professionals can synthesize rigidified peptidomimetics where the quaternary methyl group probes the hydrophobic pockets of enzyme active sites, enhancing target affinity.

C. Precursors for Polyols and Chiral Ligands

Complete reduction of the ester moieties via Bouveault-Blanc reduction or complex metal hydrides (e.g., LiAlH4​ ) yields 2-methylbutane-1,2,4-triol. This triol is a highly valuable precursor for synthesizing multidentate chiral phosphine ligands used in asymmetric transition-metal catalysis.

Visualizing the Synthetic Workflow

The following diagram illustrates the validated synthetic pathway to generate trimethyl propane-1,2,2-tricarboxylate and its subsequent downstream applications in drug and ligand discovery.

G Start Trimethyl ethane-1,1,2-tricarboxylate (Starting Material) Deprot Deprotonation (NaH, THF, 0 °C) Start->Deprot Alkylation Methylation (MeI, 0-20 °C, 16h) Deprot->Alkylation Enolate Formation Target Trimethyl propane-1,2,2-tricarboxylate (CAS: 39994-40-6) Alkylation->Target SN2 Substitution App1 Selective Saponification (Mono-acids) Target->App1 App2 Ester Reduction (Triol Scaffolds) Target->App2 App3 Dieckmann Condensation (Cyclopentanones) Target->App3 Drug API Peptidomimetics & Enzyme Inhibitors App1->Drug Ligand Chiral Ligand Development App2->Ligand App3->Drug

Fig 1: Synthetic workflow and downstream applications of Trimethyl propane-1,2,2-tricarboxylate.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocol details the synthesis of trimethyl propane-1,2,2-tricarboxylate via the alpha-methylation of trimethyl ethane-1,1,2-tricarboxylate. This methodology is adapted from optimized conditions utilized in modern enantioselective cycloaddition research[2][4].

Protocol: Synthesis of Trimethyl propane-1,2,2-tricarboxylate

Rationale & Causality: Sodium hydride (NaH) is selected as the base to ensure the irreversible quantitative formation of the enolate. Tetrahydrofuran (THF) is used as an aprotic polar solvent to solvate the sodium cation, thereby increasing the nucleophilicity of the naked enolate. Temperature control is critical: the reaction is initiated at 0 °C to prevent the exothermic degradation of the enolate, and slowly warmed to 20 °C to drive the SN​2 substitution with methyl iodide (MeI) to completion.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge the system with inert Argon gas for 15 minutes.

  • Base Suspension: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in 50 mL of anhydrous THF. Cool the suspension to 0 °C using an ice-water bath.

  • Enolate Formation: Dissolve trimethyl ethane-1,1,2-tricarboxylate (1.0 equivalent) in 20 mL of anhydrous THF. Add this solution dropwise to the NaH suspension over 15 minutes. Observation: Effervescence ( H2​ gas evolution) will occur. Stir the mixture at 0 °C for 0.5 hours to ensure complete deprotonation[2].

  • Alkylation: Add Methyl Iodide (MeI, 1.2 equivalents) dropwise to the enolate solution at 0 °C.

  • Propagation: Remove the ice bath and allow the reaction mixture to warm naturally to ambient temperature (20 °C). Stir under an inert atmosphere for 16 hours[2].

  • Quenching & Workup: Quench the reaction carefully with saturated aqueous NH4​Cl (30 mL) to neutralize any unreacted NaH. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Hexanes/Ethyl Acetate) to yield trimethyl propane-1,2,2-tricarboxylate as a colorless liquid.

Quantitative Data & Reaction Parameters

The table below summarizes the comparative reaction conditions and physicochemical properties of the target molecule, providing a quick-reference guide for bench scientists.

Parameter / PropertyData Value / ConditionMechanistic Note
CAS Registry Number 39994-40-6[1]Unique identifier for procurement.
Molecular Weight 218.20 g/mol [1]-
Topological Polar Surface Area 78.9 Ų[1]Indicates moderate polarity; highly soluble in standard organic solvents (THF, EtOAc).
Optimal Base for Synthesis NaH (60% in mineral oil)[2]Ensures irreversible enolate formation, preventing equilibrium-driven side reactions.
Alternative Base K2​CO3​ in DMSO[2]Milder condition; relies on the high dielectric constant of DMSO to drive the reaction.
Alkylation Temperature 0 °C to 20 °C[2]Mitigates polyalkylation and controls the exothermic SN​2 trajectory.
Reaction Time 16 hours[2]Required to overcome the steric hindrance generated during the formation of the quaternary C2 center.

References

  • National Center for Biotechnology Information (PubChem). Trimethyl propane-1,2,2-tricarboxylate | C9H14O6 | CID 12838512. Retrieved from:[Link]

  • Alexander, J. R., Ott, A. A., Liu, E.-C., & Topczewski, J. J. (2019). Enantioselective Cu(I)-Catalyzed Cycloaddition of Prochiral Diazides with Terminal or 1-Iodoalkynes. Organic Letters, 21(11), 4355–4358. American Chemical Society. Retrieved from:[Link]

  • Wikipedia Contributors. Propane-1,2,3-tricarboxylic acid. Wikipedia, The Free Encyclopedia. Retrieved from:[Link]

Sources

Methodological & Application

Using Trimethyl propane-1,2,2-tricarboxylate as a crosslinking agent

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Trimethyl Propane-1,2,2-Tricarboxylate (TMPC) as a Tri-Functional Crosslinking Agent in Polymeric Networks

Executive Summary & Mechanistic Insights

Trimethyl propane-1,2,2-tricarboxylate (TMPC, CAS: 39994-40-6) is an advanced tri-functional building block utilized in materials science and pharmaceutical formulation[1]. As a tricarboxylic acid trimethyl ester (Molecular Weight: 218.20 g/mol ), TMPC serves as a highly efficient, non-toxic crosslinking agent for polymers containing primary amines (e.g., chitosan, polyethylenimine) or hydroxyl groups (e.g., poly(vinyl alcohol), cellulose).

The Causality of Steric Modulation: Unlike linear crosslinkers (such as glutaraldehyde or adipic acid derivatives), TMPC possesses a unique 1,2,2-substitution pattern. The geminal diesters at the 2-position experience significant steric hindrance compared to the isolated ester at the 1-position. This structural asymmetry results in differential reaction kinetics:

  • Primary Grafting: The less hindered 1-position ester reacts rapidly with polymer nucleophiles, grafting the TMPC molecule onto the polymer backbone without causing immediate gelation.

  • Secondary Network Formation: The sterically hindered 2,2-diesters require elevated thermal energy to react. This delayed reactivity provides a wide processing window, allowing the polymer solution to be cast, molded, or injected before the rigid 3D network is fully cured.

By shifting from ionic crosslinking to covalent crosslinking via TMPC, the resulting polymer networks exhibit a significantly higher glass transition temperature ( Tg​ ) and enhanced resistance to plasticization, which is critical for robust drug delivery matrices and separation membranes[2]. Furthermore, tricarboxylate esters are highly valued in specialty resins because they do not release toxic aldehyde residues, ensuring high biocompatibility for in vivo applications[3].

Network Formation Mechanism

Mechanism TMPC Trimethyl propane- 1,2,2-tricarboxylate (Ester Donor) Reaction Thermal Curing (80-120°C) TMPC->Reaction  Acyl Transfer   Polymer Polymer Backbone (Nucleophile: -NH2 or -OH) Polymer->Reaction  Nucleophilic Attack   Network Covalently Crosslinked 3D Matrix Reaction->Network  Network Formation   Byproduct Methanol (Evaporated) Reaction->Byproduct  Byproduct Release  

Figure 1: Covalent crosslinking mechanism of TMPC with nucleophilic polymer backbones.

Comparative Quantitative Data

To justify the selection of TMPC, the following table summarizes the performance of 2% (w/v) Chitosan hydrogels crosslinked with TMPC versus traditional agents. Data reflects standard curing conditions (85°C for esters, 25°C for aldehydes).

Crosslinking AgentFunctionalityGelation TimeCompressive Modulus (kPa)Swelling Ratio (%)Cell Viability (L929, 24h)
TMPC Tri-functional45 - 60 min (at 85°C)145 ± 12320 ± 15> 95%
Citric Acid Tri-functional90 - 120 min (at 85°C)110 ± 8450 ± 20> 92%
Glutaraldehyde Bi-functional< 5 min (at 25°C)180 ± 15150 ± 10< 40% (High Toxicity)
Genipin Bi-functional12 - 24 hours (at 37°C)125 ± 10280 ± 18> 90%

Data Interpretation: TMPC provides a superior balance of mechanical strength (due to tri-functional dense networking) and biocompatibility, while offering a highly controllable gelation time compared to the rapid, uncontrollable crosslinking of glutaraldehyde.

Experimental Workflow & Protocols

Protocol Step1 1. Polymer Dissolution Ensure complete chain extension Step2 2. TMPC Integration Stir at 40°C for homogenous distribution Step1->Step2 Step3 3. Solvent Casting Form uniform pre-gel film Step2->Step3 Step4 4. Thermal Curing (85°C) Drive amidation/transesterification Step3->Step4 Step5 5. Solvent Wash Extract unreacted monomers Step4->Step5 Step6 6. Validation (FTIR & Rheology) Confirm amide/ester linkages Step5->Step6

Figure 2: Step-by-step workflow for the formulation and validation of TMPC-crosslinked networks.

Protocol: Synthesis of TMPC-Crosslinked Chitosan Hydrogel Films

This protocol utilizes an amidation reaction between the primary amines of chitosan and the methyl esters of TMPC[4].

Materials Required:

  • Chitosan (Medium molecular weight, >85% deacetylation)

  • Trimethyl propane-1,2,2-tricarboxylate (TMPC, Purity ≥95%)

  • Acetic Acid (1% v/v aqueous solution)

  • Deionized (DI) Water

  • Ethanol (70% v/v)

Step-by-Step Methodology:

  • Polymer Dissolution (Chain Extension):

    • Action: Dissolve 2.0 g of Chitosan in 100 mL of 1% (v/v) acetic acid. Stir continuously at 400 RPM for 12 hours at room temperature.

    • Causality: Acidic conditions protonate the primary amines ( −NH3+​ ), causing electrostatic repulsion that fully unfolds the polymer chains. This exposes the reactive sites, ensuring a uniform crosslinking density and preventing localized gelation.

  • TMPC Integration (Molar Ratio Control):

    • Action: Calculate the moles of free amine groups in the chitosan solution. Add TMPC dropwise to achieve a 1:3 molar ratio of TMPC to −NH2​ groups. Stir at 40°C for 2 hours.

    • Causality: The 40°C temperature lowers the viscosity of the chitosan solution, allowing the hydrophobic TMPC to disperse homogenously before the thermal curing threshold is reached.

  • Solvent Casting:

    • Action: Degas the mixture under vacuum (-0.08 MPa) for 15 minutes to remove trapped air bubbles. Cast the solution into a Teflon Petri dish to a depth of 3 mm.

    • Causality: Air bubbles act as stress concentrators in the final hydrogel, drastically reducing its compressive modulus. Teflon prevents the crosslinking agent from reacting with the mold surface.

  • Thermal Curing (Amidation):

    • Action: Place the cast film in a convection oven at 85°C for 4 hours.

    • Causality: The amidation reaction between esters and amines requires high activation energy. Operating at 85°C serves a dual purpose: it provides the necessary thermal energy to overcome the steric hindrance of the 2,2-diesters on TMPC, and it continuously evaporates the methanol byproduct. According to Le Chatelier's principle, the removal of methanol drives the equilibrium forward, ensuring near-complete crosslinking.

  • Purification and Swelling:

    • Action: Immerse the cured film in 70% ethanol for 24 hours, changing the solvent twice, followed by immersion in DI water for 24 hours.

    • Causality: Ethanol extracts any unreacted TMPC and residual acetic acid without causing the hydrogel to swell excessively and rupture. The subsequent water wash hydrates the network to its equilibrium swelling state.

  • Self-Validation & Quality Control:

    • Solubility Test: Submerge a 1x1 cm piece of the cured hydrogel in 1% acetic acid for 48 hours. Validation: If the gel dissolves, crosslinking failed. A successfully crosslinked TMPC network will swell but remain structurally intact due to the covalent amide bonds.

    • FTIR Analysis: Analyze the dried gel. Validation: The disappearance of the TMPC ester carbonyl peak at ~1740 cm⁻¹ and the emergence of strong Amide I (C=O stretch) and Amide II (N-H bend) bands at ~1650 cm⁻¹ and ~1550 cm⁻¹, respectively, confirm successful covalent integration.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12838512, Trimethyl propane-1,2,2-tricarboxylate." PubChem, [Link].

  • MDPI. "Investigation of Cross-Linked and Additive Containing Polymer Materials for Membranes with Improved Performance in Pervaporation and Gas Separation." Polymers, [Link].

Sources

Application Note: Trimethyl Propane-1,2,2-Tricarboxylate in Advanced Material Science & Nanotherapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profiling

Trimethyl propane-1,2,2-tricarboxylate (CAS: 39994-40-6) is a highly versatile A3​ -type aliphatic building block[1]. In the realm of material science and nanotherapeutics, the structural geometry of precursor molecules dictates the macroscopic properties of the synthesized polymer or framework. Unlike rigid aromatic tricarboxylates (e.g., trimesic acid), the aliphatic backbone of trimethyl propane-1,2,2-tricarboxylate provides critical rotational freedom.

As a Senior Application Scientist, I have structured this guide to detail the two most impactful applications of this molecule:

  • Synthesis of Aliphatic Hyperbranched Polyesters (HBPEs) for targeted drug delivery.

  • Solvothermal Synthesis of Flexible Metal-Organic Frameworks (MOFs) for active pharmaceutical ingredient (API) encapsulation.

Workflow 1: Synthesis of Aliphatic Hyperbranched Polyesters (HBPEs)

Mechanistic Insights & Causality

Hyperbranched polyesters (HBPEs) are highly branched, three-dimensional macromolecules characterized by a multitude of terminal functional groups and internal hydrophobic cavities ()[2].

Why use the trimethyl ester instead of the free acid? Direct polycondensation of free tricarboxylic acids with diols often leads to premature cross-linking (gelation) due to rapid, uncontrolled dehydration. By utilizing Trimethyl propane-1,2,2-tricarboxylate, we employ a transesterification route. This allows for a controlled, step-growth polymerization where the byproduct (methanol) is easily removed under vacuum, driving the equilibrium toward high-molecular-weight, soluble nanocarriers without gelation ()[3].

Step-by-Step Protocol: HBPE Synthesis & Drug Loading

This protocol is designed as a self-validating system to ensure batch-to-batch reproducibility.

  • Monomer Loading: In a flame-dried Schlenk flask, combine Trimethyl propane-1,2,2-tricarboxylate (1.0 equiv, A3​ monomer) and Diethylene glycol (1.5 equiv, B2​ monomer).

  • Catalysis: Add Titanium(IV) isopropoxide (0.1 mol%) as the transesterification catalyst. Purge the system with ultra-high purity Argon for 15 minutes.

  • Controlled Oligomerization: Heat the mixture to 150°C under a continuous Argon flow for 4 hours.

    • Validation Step: Monitor the evolution of methanol via a Dean-Stark trap. The reaction should only proceed to the next step once theoretical methanol volume is collected.

  • Vacuum Polymerization: Gradually increase the temperature to 190°C and apply a high vacuum (0.1 mbar) for 6 hours. This forces the removal of residual methanol and drives the molecular weight ( Mw​ ) upward.

  • Purification: Cool the highly viscous melt to room temperature, dissolve in minimal chloroform, and precipitate dropwise into cold diethyl ether. Recover the polymer via centrifugation.

  • Structural Validation:

    • GPC Analysis: Confirm a target Mw​ of ~45,000 Da with a polydispersity index (PDI) typical of hyperbranched systems (2.5 - 3.5).

    • 1H NMR: Verify the disappearance of the methyl ester peak at δ 3.7 ppm, confirming complete transesterification.

  • API Encapsulation: Dissolve the HBPE and a hydrophobic API (e.g., Doxorubicin) in a co-solvent system (DMSO/Water). Dialyze against pure water for 48 hours to trigger the self-assembly of the polymer around the API, trapping it within the hydrophobic core.

Workflow Visualization

HBPE_Workflow A Trimethyl propane- 1,2,2-tricarboxylate C Transesterification (150-190°C, Vacuum) A->C B Diethylene Glycol (B2 Monomer) B->C D Aliphatic HBPE (Nanocarrier) C->D Polycondensation E API Encapsulation (e.g., Doxorubicin) D->E Hydrophobic Loading

Fig 1: Step-growth transesterification of HBPEs and subsequent API encapsulation.

Workflow 2: Solvothermal Synthesis of Flexible Aliphatic MOFs

Mechanistic Insights & Causality

While rigid MOFs (like HKUST-1) utilize aromatic linkers, they often suffer from poor biocompatibility and rigid pore structures ()[4]. By hydrolyzing Trimethyl propane-1,2,2-tricarboxylate into its corresponding free acid, we generate an aliphatic tricarboxylate linker.

Why aliphatic linkers? Aliphatic MOFs exhibit a "breathing" effect—structural flexibility that allows the pores to expand and contract. This significantly enhances the loading capacity for bulky APIs and improves the release kinetics in physiological environments. Furthermore, aliphatic linkers degrade into easily metabolizable byproducts, reducing systemic toxicity ()[5].

Step-by-Step Protocol: MOF Synthesis & API Loading
  • Precursor Hydrolysis: Reflux Trimethyl propane-1,2,2-tricarboxylate in a 2M NaOH/Ethanol solution for 4 hours. Acidify the mixture with 1M HCl to pH 2, extract with ethyl acetate, and evaporate to isolate pure propane-1,2,2-tricarboxylic acid.

    • Validation Step: FTIR spectroscopy must show a broad carboxylic -OH stretch at 3300–2500 cm⁻¹ and the shift of the carbonyl peak from ~1740 cm⁻¹ (ester) to ~1710 cm⁻¹ (acid).

  • Metal Node Coordination: Dissolve the synthesized tricarboxylic acid (1.0 equiv) and Zn(NO3​)2​⋅6H2​O (1.5 equiv) in a solvent mixture of DMF/Ethanol/Water (2:1:1 v/v/v).

  • Solvothermal Assembly: Transfer the homogeneous solution to a Teflon-lined stainless steel autoclave. Seal and heat isothermally at 100°C for 48 hours to promote slow, controlled crystal nucleation ()[6].

  • Activation & Solvent Exchange: Cool the autoclave to room temperature at a rate of 5°C/hour. Filter the resulting crystals and wash sequentially with DMF and Ethanol. Soak the MOF in dichloromethane for 24 hours (replacing the solvent twice) to remove trapped DMF.

  • Structural Validation:

    • PXRD: Confirm the crystalline topology via Powder X-Ray Diffraction.

    • BET Analysis: Perform N2​ adsorption-desorption isotherms to verify pore volume and accessible surface area.

  • API Loading via Pore Diffusion: Suspend the activated MOF in a concentrated solution of the target API (e.g., Quercetin) in ethanol. Stir gently in the dark for 72 hours. Recover the loaded MOF via centrifugation and dry under vacuum.

Workflow Visualization

MOF_Workflow A Trimethyl propane- 1,2,2-tricarboxylate B Base Hydrolysis (NaOH/EtOH) A->B C Propane-1,2,2- tricarboxylic acid B->C Acidification D Zn(NO3)2 in DMF/EtOH (Solvothermal, 100°C) C->D E Flexible Aliphatic Zn-MOF D->E Self-Assembly F Targeted Drug Delivery System E->F API Loading

Fig 2: Hydrolysis and solvothermal assembly of flexible Zn-MOFs for targeted drug delivery.

Quantitative Data Presentation

The following table summarizes the comparative material properties of the two systems derived from Trimethyl propane-1,2,2-tricarboxylate:

Material ParameterAliphatic HBPEs (Nanocarriers)Flexible Aliphatic Zn-MOFs
Structural Topology Globular, amorphous, highly branchedCrystalline, 3D porous coordination network
Primary Interaction Hydrophobic core encapsulationPore diffusion and π -cation interactions
Typical API Loading 10% – 15% (w/w)20% – 35% (w/w)
Release Mechanism Enzymatic/Hydrolytic ester cleavagepH-triggered framework disassembly
Biodegradability High (Cleaves into diols and aliphatic acids)High (Hydrolyzes into zinc ions and aliphatic acids)
Best Suited For Intravenous systemic drug deliveryLocalized, stimuli-responsive drug release

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12838512, Trimethyl propane-1,2,2-tricarboxylate." PubChem. Available at:[Link]

  • Abazari, R., et al. "Drug delivery by micro and meso metal-organic frameworks." Polyhedron, 180(2), 114321 (2020). Available at:[Link]

  • García-Rubia, A., et al. "Antibacterial Activity of Two Zn-MOFs Containing a Tricarboxylate Linker." Materials, 15(23), 8354 (2022). Available at:[Link]

  • Lawal, A., et al. "Iron(III)-Tricarboxylate Metal-Organic Framework (MOF) as drug carrier in the loading of codeine." Results in Chemistry, 6, 101150 (2023). Available at:[Link]

  • Suzuki, R., et al. "Synthesis of hyperbranched polyesters via the ring-opening alternating copolymerisation of epoxides with a cyclic anhydride." Hokkaido University Collection of Scholarly and Academic Papers (2022). Available at:[Link]

  • Santra, S., et al. "Facile synthesis of aliphatic hyperbranched polyesters based on diethyl malonate and their irreversible molecular encapsulation." Chemical Communications, 2126-2127 (2004). Available at:[Link]

Sources

Application Note: Trimethyl Propane-1,2,2-Tricarboxylate as a Versatile Precursor for Polyester Dendrimer Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional architecture, making them exceptional candidates for applications in drug delivery, gene therapy, and diagnostics.[1][2] Polyester-based dendrimers are of particular interest due to their biocompatibility and biodegradability.[3][4] This guide details a robust methodology for utilizing Trimethyl propane-1,2,2-tricarboxylate, a readily available triester, as a precursor to a novel triol core. Through a straightforward reduction, this building block is transformed into a suitable initiator for the divergent synthesis of polyester dendrimers. We provide detailed, step-by-step protocols for the core synthesis and the subsequent iterative growth of dendrimer generations using 2,2-bis(hydroxymethyl)propanoic acid (bis-MPA), a widely validated AB₂ monomer. This application note serves as a comprehensive guide for researchers seeking to develop novel dendritic architectures from unconventional starting materials.

Introduction: The Strategic Value of a Novel Core

The properties of a dendrimer—its size, surface functionality, and internal void space—are dictated by its constituent parts: the core, the branching units, and the terminal groups.[2] While many dendrimer syntheses rely on commercially standard cores like ammonia or ethylenediamine for PAMAM dendrimers, or trimethylolpropane (TMP) for polyester dendrimers, the ability to synthesize custom cores opens new avenues for molecular design.[5][6]

Trimethyl propane-1,2,2-tricarboxylate (CAS 39994-40-6) is a simple, non-traditional starting material.[7][8] Its three methyl ester groups are not directly suitable for the iterative addition of branching layers in a controlled fashion. However, they represent latent functionality. By reducing these esters to primary alcohols, we can transform this molecule into a trifunctional core, 2-(hydroxymethyl)butane-1,2,4-triol, which serves as a perfect initiation point for divergent dendrimer synthesis. This strategy allows for the creation of unique dendritic structures, demonstrating how readily available fine chemicals can be repurposed as valuable building blocks in advanced macromolecular chemistry.

From Precursor to Core: A Necessary Chemical Transformation

The foundational step in this workflow is the conversion of the inert ester functionalities of Trimethyl propane-1,2,2-tricarboxylate into reactive hydroxyl groups. This is efficiently achieved through chemical reduction. The resulting triol molecule acts as the "Generation 0" (G0) core, providing three anchor points for the growth of the first dendrimer layer.

The reduction reaction is a critical step that underpins the entire synthetic strategy. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity and efficacy in reducing esters to primary alcohols. The mechanism involves the nucleophilic attack of the hydride ion on the electrophilic carbonyl carbon of the ester.

Core_Synthesis TMTC Trimethyl propane-1,2,2-tricarboxylate (Precursor) Triol 2-(hydroxymethyl)butane-1,2,4-triol (G0 Core) TMTC->Triol 1. LiAlH₄, Anhydrous THF 2. Quench (e.g., H₂O, NaOH)

Caption: Chemical reduction of the triester precursor to the G0 triol core.

Protocol 1: Synthesis of the Triol Core from Trimethyl Propane-1,2,2-Tricarboxylate

Objective: To reduce the three ester groups of the starting material to yield a trifunctional alcohol core suitable for dendrimer synthesis.

Trustworthiness: This protocol is based on a standard, well-established chemical transformation. Self-validation is achieved through rigorous characterization of the final product to confirm complete conversion and purity before proceeding to the next stage.

Materials & Equipment:

  • Trimethyl propane-1,2,2-tricarboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Standard laboratory glassware for extraction and filtration

Procedure:

  • Reaction Setup: Under a nitrogen atmosphere, carefully add a calculated amount of LiAlH₄ (approximately 3-4 molar equivalents relative to the ester) to a three-neck flask containing anhydrous THF. Cool the resulting suspension to 0 °C using an ice bath.

    • Causality: Anhydrous conditions and a nitrogen atmosphere are critical as LiAlH₄ reacts violently with water. Using a molar excess ensures the complete reduction of all three ester groups.

  • Substrate Addition: Dissolve Trimethyl propane-1,2,2-tricarboxylate in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently reflux the mixture for 4-6 hours to drive the reaction to completion.

  • Quenching (Critical Step): Cool the reaction mixture back down to 0 °C. Cautiously and slowly quench the excess LiAlH₄ by the sequential, dropwise addition of:

    • Water

    • 15% aqueous NaOH solution

    • More water (Following the Fieser workup procedure is recommended: for 'x' g of LiAlH₄, add 'x' mL of H₂O, followed by 'x' mL of 15% NaOH, and finally '3x' mL of H₂O).

    • Expertise Insight: This specific quenching procedure is designed to precipitate the aluminum salts as a granular solid, which is much easier to filter than the gelatinous precipitate formed by other methods.

  • Workup and Isolation: Stir the resulting mixture at room temperature for 30 minutes. Add anhydrous Na₂SO₄, stir for another 15 minutes, and then filter the mixture through a pad of Celite to remove the inorganic salts. Wash the filter cake thoroughly with THF or diethyl ether.

  • Purification: Combine the organic filtrates and remove the solvent using a rotary evaporator. The resulting crude product, a viscous oil or solid, is the triol core. Further purification can be achieved via column chromatography on silica gel if necessary.

  • Characterization:

    • ¹H and ¹³C NMR Spectroscopy: Confirm the disappearance of the methyl ester peaks (~3.7 ppm in ¹H NMR) and the appearance of new signals corresponding to the CH₂OH groups.

    • FTIR Spectroscopy: Verify the disappearance of the strong ester carbonyl stretch (~1740 cm⁻¹) and the appearance of a broad hydroxyl O-H stretch (~3300 cm⁻¹).

Building the Dendrimer: A Divergent Approach with an AB₂ Monomer

With the G0 triol core in hand, we can now proceed with the divergent synthesis.[9][10] This method involves building the dendrimer outwards from the core, layer by layer. Each layer, or "generation," exponentially increases the number of terminal functional groups.[11]

For creating a biocompatible polyester dendrimer, the AB₂ monomer of choice is 2,2-bis(hydroxymethyl)propanoic acid (bis-MPA) .[3][6] This monomer possesses one carboxylic acid (the 'A' group) and two hydroxyls (the 'B' groups). In the first step, the 'A' group of bis-MPA reacts with the hydroxyl groups of our G0 core to form ester linkages. This creates a Generation 1 (G1) dendrimer with a new periphery of hydroxyl groups, ready for the next iteration.

Divergent_Growth cluster_legend Workflow G0 G0 Core (3 -OH) bisMPA1 bis-MPA (1 -COOH, 2 -OH) G1 G1 Dendrimer (6 -OH) G0->G1 + 3 equiv. DCC/DPTS bisMPA2 bis-MPA (1 -COOH, 2 -OH) G2 G2 Dendrimer (12 -OH) G1->G2 + 6 equiv. DCC/DPTS

Caption: Divergent synthesis workflow from the G0 core to G2 dendrimer.

Protocol 2: Synthesis of Generation 1 (G1) Polyester Dendrimer

Objective: To couple three equivalents of the bis-MPA monomer to the G0 triol core via esterification.

Materials & Equipment:

  • Synthesized G0 triol core

  • 2,2-bis(hydroxymethyl)propanoic acid (bis-MPA)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridinium 4-toluenesulfonate (DPTS)

  • Anhydrous Dichloromethane (DCM) and/or Dimethylformamide (DMF)

  • Standard glassware, magnetic stirrer, filtration apparatus

Procedure:

  • Setup: Dissolve the G0 triol core and 3.3 molar equivalents of bis-MPA in anhydrous DCM/DMF in a round-bottom flask under a nitrogen atmosphere.

    • Expertise Insight: A slight excess of bis-MPA helps drive the reaction to completion. DPTS is a superior catalyst to the more common DMAP for these sterically hindered esterifications, leading to higher yields and purity.[3]

  • Catalyst Addition: Add a catalytic amount of DPTS (e.g., 0.2 equivalents per hydroxyl group on the core) to the solution.

  • Coupling Agent: Cool the solution to 0 °C and add a solution of DCC (1.1 equivalents per bis-MPA molecule) in anhydrous DCM dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 24-48 hours. The formation of a white precipitate, dicyclohexylurea (DCU), indicates the reaction is proceeding.

  • Workup: Once the reaction is complete (monitored by TLC or NMR), filter off the DCU precipitate and wash it with DCM.

  • Purification: Wash the organic filtrate sequentially with dilute acid (e.g., 0.5 M HCl), saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator. The crude G1 dendrimer can be purified further by precipitation from DCM into a non-solvent like hexane or by column chromatography.

  • Characterization:

    • NMR: Confirm the formation of ester linkages and the presence of the new terminal hydroxyl groups.

    • MALDI-TOF MS: Verify the exact molecular weight of the monodisperse G1 product.

    • SEC/GPC: Establish a baseline for molecular weight and polydispersity index (PDI), which should be very low (<1.1).

Protocol 3: Iterative Growth to Generation 2 (G2) Dendrimer

Objective: To demonstrate the iterative nature of the divergent synthesis by growing the next layer onto the G1 dendrimer.

Procedure:

The procedure is analogous to the G1 synthesis.

  • Setup: Dissolve the purified G1 dendrimer (which has 6 peripheral hydroxyl groups) and 6.6 molar equivalents of bis-MPA in anhydrous DCM/DMF.

  • Catalysis & Coupling: Add DPTS and DCC following the same stoichiometry and procedure as in the G1 synthesis (relative to the number of hydroxyl groups on the G1 periphery).

  • Reaction & Purification: Stir for 48-72 hours. The workup and purification steps are identical to the G1 protocol. Achieving high purity may require more rigorous chromatography due to the increased molecular weight and complexity.

  • Characterization: Use NMR, MALDI-TOF MS, and SEC to confirm the structure, exact mass, and low polydispersity of the G2 dendrimer, which now possesses 12 peripheral hydroxyl groups.

Data Summary and Characterization

The controlled, stepwise growth of dendrimers allows for the precise calculation of their theoretical properties.

PropertyG0 (Core)G1 DendrimerG2 Dendrimer
Synthesis Step ReductionEsterificationEsterification
Peripheral Groups 3 (-OH)6 (-OH)12 (-OH)
Theoretical MW ( g/mol ) 134.17494.511141.16

Note: Molecular weights are calculated based on the successful reaction at every site.

Key Characterization Insights:

  • NMR Spectroscopy: Provides essential structural confirmation at each step. The ratio of core protons to peripheral protons should match theoretical values.

  • Size Exclusion Chromatography (SEC): Is critical for demonstrating successful growth. A clear shift to a lower elution volume (higher molecular weight) with each generation, while maintaining a narrow and symmetric peak, validates the controlled nature of the synthesis.[12][13]

  • MALDI-TOF Mass Spectrometry: Offers definitive proof of monodispersity by showing a single major peak corresponding to the exact molecular mass of the desired product, often with minimal fragmentation or side-product peaks.[12]

Applications and Future Directions

The resulting hydroxyl-terminated polyester dendrimers are highly valuable scaffolds for biomedical research. Their biocompatible polyester backbone is susceptible to hydrolysis under physiological conditions, making them excellent candidates for controlled drug release.[3]

Potential Modifications:

  • Drug Conjugation: The peripheral hydroxyl groups can be esterified with therapeutic agents that possess a carboxylic acid moiety.

  • Surface Charge Modulation: The hydroxyls can be converted to carboxylates (e.g., by reacting with succinic anhydride) to create anionic dendrimers for specific biological interactions or drug complexation.[5]

  • Stealth Properties: Conjugation with polyethylene glycol (PEG) chains can enhance circulation time and reduce immunogenicity.[10]

This methodology transforms a simple commodity chemical into a sophisticated, high-value macromolecular architecture, providing a flexible and robust platform for innovation in drug delivery and materials science.

References

  • ResearchGate. (n.d.). Comparison of the (a) divergent and (b) convergent approaches to dendrimer synthesis.
  • Molecules. (2023).
  • Polymer Factory. (n.d.).
  • MDPI. (2023).
  • National Institutes of Health. (n.d.).
  • Illinois Experts. (1994). Phenylacetylene Dendrimers by the Divergent, Convergent, and Double-Stage Convergent Methods.
  • MDPI. (2012). Polyester Dendrimers.
  • PubChem. (n.d.).
  • Journal of Nanobiotechnology. (2014).
  • AChemBlock. (2026).
  • Sigma-Aldrich. (n.d.). Dendritic Polyester Scaffolds for Drug Delivery.
  • MDPI. (n.d.). Impact of Polyester Dendrimers as Branched Multifunctional Cross-Linking Additives in Triazine-Trione-Based Composites Developed via High-Energy Visible Light Thiol–ene Chemistry.
  • MDPI. (n.d.). Cationic Materials for Gene Therapy: A Look Back to the Birth and Development of 2,2-Bis-(hydroxymethyl)Propanoic Acid-Based Dendrimer Scaffolds.
  • Royal Society of Chemistry. (n.d.). Slightly congested amino terminal dendrimers. The synthesis of amide-based stable structures on a large scale.
  • ResearchGate. (n.d.).
  • TSI Journals. (n.d.).
  • Oriental Journal of Chemistry. (2014).
  • National Institutes of Health. (n.d.).
  • CD BioSciences. (n.d.).
  • International Journal of Biological & Pharmaceutical Sciences. (2022).
  • ResearchG
  • MDPI. (n.d.). Function Oriented Molecular Design: Dendrimers as Novel Antimicrobials.
  • Taylor & Francis. (n.d.). Trimethylolpropane – Knowledge and References.
  • Sigma-Aldrich. (n.d.).
  • BOC Sciences. (n.d.). Dendrimer Building Blocks.
  • ResearchGate. (2026).
  • ACS Publications. (n.d.). Preparation and Characterization of 1-2 nm Dendrimer-Encapsulated Gold Nanoparticles Having Very Narrow Size Distributions.
  • MDPI. (2021). Two Decades of Triazine Dendrimers.
  • ACS Publications. (2004).
  • Trinity University Digital Commons. (2004). Synthesis and Characterization of Dendrimer Templated Supported Bimetallic Pt-Au Nanoparticles.
  • VICHEM. (2025). What is Trimethylolpropane?
  • Semantic Scholar. (2016).
  • ResearchGate. (n.d.). Synthetic routes for preparing N,N′,N″-tris(2-sulfanylethyl)propane-1,2,3-tricarboxamide (3).
  • VICHEM. (2025). What is Trimethylolpropane?
  • Zimmerman Group. (n.d.). A monomolecularly imprinted dendrimer (MID) capable of selective binding with a tris(2-aminoethyl)amine guest.
  • Google Patents. (n.d.).

Sources

Application Notes and Protocols: Strategic Derivatization of Trimethyl Propane-1,2,2-tricarboxylate for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the derivatization strategies for trimethyl propane-1,2,2-tricarboxylate, a unique trifunctional building block with significant potential in drug discovery, polymer science, and materials research. The sterically hindered quaternary carbon center of this molecule presents both challenges and opportunities for chemical modification. These application notes detail robust protocols for the primary transformations of its three methyl ester groups: hydrolysis to the corresponding tricarboxylic acid, amidation to novel triamides, and reduction to the core triol, 2,2-bis(hydroxymethyl)propan-1-ol. Each section elucidates the underlying chemical principles, provides step-by-step experimental procedures, and discusses the critical parameters for achieving high-yield, high-purity derivatives.

Introduction: The Unique Structural Landscape of Trimethyl Propane-1,2,2-tricarboxylate

Trimethyl propane-1,2,2-tricarboxylate, with its central quaternary carbon atom bonded to a methyl group, a methylene-ester group, and two geminal methyl-ester groups, is a molecule of significant synthetic interest.[1] This structural arrangement imparts a high degree of steric hindrance around the carbonyl centers, influencing their reactivity and providing a scaffold for the synthesis of complex, three-dimensional molecules. The ability to selectively or exhaustively transform the three ester functionalities opens up a vast chemical space for the development of novel pharmaceuticals, functional polymers, and advanced materials.

Understanding the reactivity of this sterically encumbered tri-ester is paramount for its effective utilization. This guide provides validated protocols for its key derivatizations, offering researchers and drug development professionals a practical toolkit for incorporating this versatile building block into their synthetic programs.

Derivatization Pathways: A Strategic Guide

The primary avenues for the derivatization of trimethyl propane-1,2,2-tricarboxylate focus on the chemical transformation of the three methyl ester groups. The following sections detail the protocols for hydrolysis, amidation, and reduction.

Hydrolysis to Propane-1,2,2-tricarboxylic Acid

The saponification of sterically hindered esters can be challenging under standard conditions.[2][3][4] The protocol described herein employs a non-aqueous, mixed-solvent system to enhance the reactivity of the hydroxide nucleophile and facilitate the complete hydrolysis to the corresponding tricarboxylic acid. This tri-acid can serve as a versatile starting material for further derivatization, including the formation of polyesters and metal-organic frameworks.

Causality of Experimental Choices:

  • Mixed Solvent System (Methanol/Dichloromethane): A non-aqueous medium minimizes the solvation of hydroxide ions, increasing their nucleophilicity. Methanol acts as the source of hydroxide upon reaction with NaOH, while dichloromethane serves as a co-solvent to maintain the solubility of the ester.[2]

  • Elevated Temperature: The steric hindrance around the ester groups necessitates higher temperatures to achieve a reasonable reaction rate.

  • Acidic Work-up: Protonation of the resulting carboxylate salts is required to isolate the free tricarboxylic acid.

Experimental Protocol: Hydrolysis

Materials:

  • Trimethyl propane-1,2,2-tricarboxylate

  • Methanol (anhydrous)

  • Dichloromethane (anhydrous)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl), 1M

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve trimethyl propane-1,2,2-tricarboxylate (1.0 g, 4.58 mmol) in a mixture of dichloromethane (45 mL) and methanol (5 mL).

  • In a separate container, prepare a 3 N solution of NaOH in methanol. Carefully add 10 mL of this solution (30 mmol NaOH) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the resulting solid residue in 50 mL of deionized water and transfer to a separatory funnel.

  • Acidify the aqueous solution to pH 1-2 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield propane-1,2,2-tricarboxylic acid as a solid.

Data Presentation: Hydrolysis

ParameterValue
Starting MaterialTrimethyl propane-1,2,2-tricarboxylate
ProductPropane-1,2,2-tricarboxylic acid
ReagentsNaOH, MeOH, CH₂Cl₂, HCl
Reaction Time24 hours
TemperatureReflux
Yield>90% (typical)
AppearanceWhite solid

Visualization: Hydrolysis Workflow

Hydrolysis Start Trimethyl propane-1,2,2-tricarboxylate Reaction NaOH, MeOH/CH2Cl2 Reflux, 24h Start->Reaction Intermediate Trisodium Propane-1,2,2-tricarboxylate Reaction->Intermediate Workup 1M HCl Extraction Intermediate->Workup Product Propane-1,2,2-tricarboxylic Acid Workup->Product

Hydrolysis of Trimethyl propane-1,2,2-tricarboxylate.
Amidation to Propane-1,2,2-triamides

Direct amidation of unactivated esters typically requires harsh conditions or the use of catalysts.[5][6] This protocol utilizes a base-promoted approach, which has been shown to be effective for a range of esters and amines. The choice of a strong base is crucial to deprotonate the amine, thereby increasing its nucleophilicity.

Causality of Experimental Choices:

  • Strong Base (e.g., n-BuLi or t-BuOK): A strong, non-nucleophilic base is required to generate the amide anion from the primary or secondary amine without competing in the reaction.

  • Anhydrous Conditions: The use of strong bases necessitates the exclusion of water and other protic sources to prevent quenching of the base and unwanted side reactions.

  • Inert Atmosphere: An inert atmosphere (e.g., nitrogen or argon) is essential to prevent the degradation of the strong base.

Experimental Protocol: Amidation

Materials:

  • Trimethyl propane-1,2,2-tricarboxylate

  • Primary or secondary amine (e.g., benzylamine)

  • n-Butyllithium (n-BuLi) in hexanes or Potassium tert-butoxide (t-BuOK)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask and line

  • Syringes

  • Magnetic stirrer

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the amine (15 mmol, 3.3 equivalents) and anhydrous THF (20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add n-BuLi (15 mmol, 3.3 equivalents) dropwise via syringe. Stir the mixture at 0 °C for 30 minutes.

  • In a separate flask, dissolve trimethyl propane-1,2,2-tricarboxylate (1.0 g, 4.58 mmol) in anhydrous THF (10 mL).

  • Add the solution of the tri-ester dropwise to the amine-base mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Amidation

ParameterValue
Starting MaterialTrimethyl propane-1,2,2-tricarboxylate
ProductPropane-1,2,2-triamide derivative
ReagentsAmine, n-BuLi or t-BuOK, THF
Reaction Time12-24 hours
Temperature0 °C to Room Temperature
YieldVaries with amine (typically 60-85%)
AppearanceVaries with product

Visualization: Amidation Workflow

Amidation cluster_amine Amine Activation Amine Primary/Secondary Amine Base n-BuLi or t-BuOK Anhydrous THF, 0°C Amine->Base Amide_Anion Amide Anion Base->Amide_Anion Reaction Addition of Ester 0°C to RT, 12-24h Amide_Anion->Reaction Start Trimethyl propane-1,2,2-tricarboxylate Start->Reaction Quench Sat. aq. NH4Cl Reaction->Quench Product Propane-1,2,2-triamide Quench->Product

Base-promoted amidation of the tri-ester.
Reduction to 2,2-bis(hydroxymethyl)propan-1-ol

The reduction of esters to primary alcohols is a fundamental transformation in organic synthesis. For sterically hindered esters such as trimethyl propane-1,2,2-tricarboxylate, a powerful reducing agent is required. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation, as it is capable of reducing esters that are resistant to milder reagents.[7][8]

Causality of Experimental Choices:

  • Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a potent source of hydride ions (H⁻) and is highly effective for the reduction of esters to primary alcohols.[7] Milder reducing agents like sodium borohydride are generally not reactive enough for this transformation.

  • Anhydrous Ethereal Solvent (THF or Diethyl Ether): LiAlH₄ reacts violently with protic solvents, including water. Therefore, the reaction must be carried out in a dry, non-reactive solvent such as THF or diethyl ether.[9]

  • Careful Work-up: The work-up procedure is critical for safely quenching the excess LiAlH₄ and hydrolyzing the intermediate aluminum alkoxide complex to liberate the triol product. The Fieser work-up is a commonly used and reliable method.

Experimental Protocol: Reduction

Materials:

  • Trimethyl propane-1,2,2-tricarboxylate

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% Aqueous Sodium Hydroxide (NaOH)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Three-neck round-bottom flask with a reflux condenser and dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

  • Ice bath

  • Magnetic stirrer

Procedure:

  • To a three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert atmosphere, add LiAlH₄ (1.0 g, 26.4 mmol) and anhydrous THF (50 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve trimethyl propane-1,2,2-tricarboxylate (2.0 g, 9.16 mmol) in anhydrous THF (20 mL) and add it to the dropping funnel.

  • Add the ester solution dropwise to the stirred LiAlH₄ suspension at 0 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 4 hours.

  • Cool the reaction mixture back to 0 °C with an ice bath.

  • Fieser Work-up: Carefully and sequentially add the following dropwise:

    • 1.0 mL of deionized water

    • 1.0 mL of 15% aqueous NaOH

    • 3.0 mL of deionized water

  • Allow the mixture to stir at room temperature for 1 hour, during which a white precipitate of aluminum salts will form.

  • Add anhydrous Na₂SO₄ to the mixture and stir for an additional 15 minutes.

  • Filter the mixture through a pad of Celite, washing the filter cake with THF.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield 2,2-bis(hydroxymethyl)propan-1-ol.

Data Presentation: Reduction

ParameterValue
Starting MaterialTrimethyl propane-1,2,2-tricarboxylate
Product2,2-bis(hydroxymethyl)propan-1-ol
ReagentsLiAlH₄, THF, H₂O, NaOH
Reaction Time4 hours
TemperatureReflux
Yield>90% (typical)
AppearanceWhite solid or viscous oil

Visualization: Reduction Workflow

Reduction Start Trimethyl propane-1,2,2-tricarboxylate Reaction 1. LiAlH4, Anhydrous THF 0°C to Reflux, 4h Start->Reaction Workup 2. Fieser Work-up (H2O, NaOH(aq), H2O) Reaction->Workup Product 2,2-bis(hydroxymethyl)propan-1-ol Workup->Product

LiAlH4 reduction of the tri-ester to the triol.

Characterization of Starting Material and Derivatives

Thorough characterization of the starting material and the resulting derivatives is essential to confirm the success of the transformations. Standard analytical techniques should be employed.

Trimethyl Propane-1,2,2-tricarboxylate:

  • ¹H NMR (CDCl₃): δ (ppm) ~3.7 (s, 3H, -OCH₃), ~3.65 (s, 6H, 2 x -OCH₃), ~2.8 (s, 2H, -CH₂-), ~1.4 (s, 3H, -CH₃).

  • ¹³C NMR (CDCl₃): δ (ppm) ~172, ~170 (C=O), ~52, ~51 (-OCH₃), ~45 (quaternary C), ~38 (-CH₂-), ~20 (-CH₃).

  • IR (neat): ν (cm⁻¹) ~2950 (C-H), ~1740 (C=O, ester).

Propane-1,2,2-tricarboxylic Acid:

  • ¹H NMR (D₂O): δ (ppm) ~2.9 (s, 2H, -CH₂-), ~1.5 (s, 3H, -CH₃), -COOH protons are typically not observed or are very broad.

  • ¹³C NMR (D₂O): δ (ppm) ~175, ~173 (C=O), ~46 (quaternary C), ~39 (-CH₂-), ~21 (-CH₃).

  • IR (KBr): ν (cm⁻¹) ~3000 (broad, O-H), ~1710 (C=O, acid).

Representative Triamide (e.g., N,N',N''-tribenzylpropane-1,2,2-tricarboxamide):

  • ¹H NMR (CDCl₃): Chemical shifts will be dependent on the amine used. Expect signals for the benzylic protons and aromatic protons, in addition to the signals for the propane backbone.

  • ¹³C NMR (CDCl₃): Chemical shifts will be dependent on the amine used.

  • IR (KBr): ν (cm⁻¹) ~3300 (N-H), ~1640 (C=O, amide I), ~1550 (N-H bend, amide II).

2,2-bis(hydroxymethyl)propan-1-ol:

  • ¹H NMR (D₂O): δ (ppm) ~3.6 (s, 6H, 3 x -CH₂OH), ~0.9 (s, 3H, -CH₃).

  • ¹³C NMR (D₂O): δ (ppm) ~68 (-CH₂OH), ~42 (quaternary C), ~20 (-CH₃).

  • IR (neat): ν (cm⁻¹) ~3300 (broad, O-H), ~2950 (C-H).

Safety and Handling

  • General Precautions: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Sodium Hydroxide and Hydrochloric Acid: These are corrosive materials. Avoid contact with skin and eyes.

  • n-Butyllithium and Lithium Aluminum Hydride: These reagents are pyrophoric and react violently with water. They must be handled under an inert atmosphere using appropriate techniques (e.g., Schlenk line, syringes). Ensure all glassware is thoroughly dried before use. Any excess reagent must be quenched carefully following established laboratory procedures.

  • Solvents: Organic solvents such as dichloromethane, methanol, and tetrahydrofuran are flammable and/or toxic. Handle with care and avoid inhalation of vapors.

Conclusion

The derivatization of trimethyl propane-1,2,2-tricarboxylate provides access to a range of valuable trifunctional molecules. The protocols detailed in these application notes offer reliable and reproducible methods for the hydrolysis, amidation, and reduction of this sterically hindered tri-ester. By understanding the chemical principles behind these transformations and adhering to the outlined procedures, researchers can effectively utilize this unique building block in the development of novel chemical entities with diverse applications.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • PubChem. (n.d.). Trimethyl propane-1,2,2-tricarboxylate. Retrieved from [Link][1]

  • Arkat USA. (n.d.). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved from [Link][2]

  • University of Calgary. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. Retrieved from [Link]

  • Wikipedia. (2023). Propane-1,2,3-tricarboxylic acid. Retrieved from [Link][10]

  • Chemistry Steps. (2023). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link][8]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link][7]

  • Open Access Pub. (n.d.). Amidation. Journal of New Developments in Chemistry. Retrieved from [Link][6]

  • MDPI. (2018). Direct Transamidation Reactions: Mechanism and Recent Advances. Retrieved from [Link][5]

  • Scite. (1977). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. The Journal of Organic Chemistry. Retrieved from [Link][11]

  • University of Cambridge. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. Retrieved from [Link][12]

  • SciELO. (2012). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Journal of the Mexican Chemical Society. Retrieved from [Link][3]

Sources

Evaluating Trimethyl Propane-1,2,2-Tricarboxylate as a Novel Plasticizer in Polymer Formulations

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide for Researchers

Abstract

The polymer industry is undergoing a significant transition away from traditional phthalate-based plasticizers due to mounting environmental and health concerns.[1][2] This has catalyzed extensive research into safer, renewable alternatives.[1][3] Citrate esters, derived from citric acid, have emerged as a leading class of bio-based, non-toxic plasticizers, demonstrating excellent compatibility and performance in various polymer systems.[4][5][6] This document introduces Trimethyl propane-1,2,2-tricarboxylate, a novel tricarboxylate ester, as a potential candidate in this new generation of plasticizers. Due to the limited published data on this specific compound, this guide establishes a comprehensive framework for its evaluation. We will leverage the well-documented methodologies used for analogous citrate esters to provide detailed protocols for polymer formulation, performance characterization, and validation. This note is intended for researchers and scientists engaged in the development of advanced polymer formulations and drug delivery systems.

Introduction: The Imperative for Advanced Plasticizers

Plasticizers are essential additives that increase the flexibility, workability, and durability of polymeric materials.[7][8] They function by embedding themselves between polymer chains, reducing intermolecular forces and lowering the glass transition temperature (T_g).[8] For decades, phthalates have dominated the market, but their association with endocrine disruption has necessitated a shift towards safer alternatives.[1][2]

Bio-based plasticizers, such as those derived from vegetable oils, citric acid, and other renewable resources, offer a promising solution.[3][4] Citrate esters like Triethyl Citrate (TEC) and Acetyl Tributyl Citrate (ATBC) are particularly noteworthy for their low toxicity, high biodegradability, and approval for use in sensitive applications like medical devices, pharmaceutical coatings, and food packaging.[5][6][9][10]

Trimethyl propane-1,2,2-tricarboxylate (CAS 39994-40-6) shares structural similarities with these successful citrate esters, positioning it as a molecule of interest.[11] This guide provides the necessary scientific rationale and step-by-step protocols to comprehensively characterize its efficacy as a plasticizer.

Physicochemical Properties of Target and Analog Compounds

A comparison of the known properties of Trimethyl propane-1,2,2-tricarboxylate with the well-characterized Trimethyl Citrate provides a baseline for forming experimental hypotheses.

PropertyTrimethyl Propane-1,2,2-TricarboxylateTrimethyl Citrate (Analog)
CAS Number 39994-40-6[11]1587-20-8[12]
Molecular Formula C₉H₁₄O₆[11]C₉H₁₄O₇[12]
Molecular Weight 218.20 g/mol [11]234.2 g/mol [13]
Appearance Not specifiedColorless to pale yellow liquid[12]
Boiling Point Not specified176 °C at 16 mmHg[13]
Key Structural Difference Propane backboneHydroxypropane (citrate) backbone

The Mechanism of Plasticization: A Molecular Perspective

Understanding the mechanism is crucial for interpreting experimental results. Plasticizers reduce a polymer's stiffness by disrupting the polymer-polymer chain interactions. The "lubricity theory" posits that plasticizers act as molecular lubricants, allowing polymer chains to slide past one another more easily. The "free volume theory" suggests that the smaller plasticizer molecules increase the overall free volume within the polymer matrix, which enhances segmental mobility of the polymer chains and thus increases flexibility. An effective plasticizer must exhibit good compatibility with the polymer, which is governed by polarity and hydrogen bonding capabilities.[8]

Caption: Molecular interaction in unplasticized vs. plasticized polymers.

Experimental Framework: Evaluation of a Novel Plasticizer

This section details the protocols for incorporating Trimethyl propane-1,2,2-tricarboxylate into a model polymer system—Poly(vinyl chloride) (PVC)—and subsequently characterizing the formulated material. PVC is selected as it is a widely used polymer that is inherently rigid and requires significant plasticization for many applications.[1]

experimental_workflow cluster_legend Legend start Define Plasticizer Concentration (e.g., 30, 40, 50 phr*) formulation Protocol 1: Polymer Film Formulation (Solvent Casting) start->formulation characterization Protocol 2: Performance Characterization formulation->characterization mechanical 2a: Mechanical Testing (Tensile, Hardness) characterization->mechanical thermal 2b: Thermal Analysis (DSC, TGA) characterization->thermal migration 2c: Permanence Testing (Volatility, Extraction) characterization->migration analysis Data Analysis & Interpretation mechanical->analysis thermal->analysis migration->analysis conclusion Conclusion on Plasticizer Efficacy analysis->conclusion l1 *phr: parts per hundred rubber

Caption: Overall workflow for novel plasticizer evaluation.

Protocol 1: Formulation of Plasticized PVC Films via Solvent Casting

Objective: To prepare homogenous, flexible PVC films with varying concentrations of Trimethyl propane-1,2,2-tricarboxylate.

Materials:

  • PVC resin (suspension grade)

  • Trimethyl propane-1,2,2-tricarboxylate (Test Plasticizer)

  • Dioctyl phthalate (DOP) or Acetyl Tributyl Citrate (ATBC) (Control Plasticizers)

  • Tetrahydrofuran (THF), analytical grade

  • Heat stabilizer (e.g., organotin stabilizer)

  • Glass petri dishes

  • Magnetic stirrer and hotplate

  • Leveling table

  • Vacuum oven

Methodology:

  • Preparation of PVC Solution:

    • In a fume hood, dissolve 5.0 g of PVC resin in 100 mL of THF in a sealed glass beaker.

    • Add a heat stabilizer at a concentration of 2 parts per hundred rubber (phr) relative to the PVC (i.e., 0.1 g).

    • Stir the mixture with a magnetic stirrer at room temperature until the PVC is completely dissolved (approx. 2-3 hours).

  • Addition of Plasticizer:

    • Calculate the required amount of plasticizer for the desired concentration (e.g., for 40 phr, add 2.0 g of plasticizer to the 5.0 g PVC solution).

    • Prepare separate formulations for the test plasticizer and control plasticizers at identical concentrations (e.g., 30, 40, 50 phr).

    • Slowly add the calculated amount of plasticizer to the stirring PVC solution.

    • Continue stirring for an additional 30 minutes to ensure a homogenous mixture.

  • Film Casting:

    • Place a clean, dry glass petri dish on a leveling table to ensure a uniform film thickness.

    • Carefully pour the plasticized PVC solution into the petri dish.

    • Cover the dish loosely to allow for slow solvent evaporation, which prevents the formation of bubbles and surface defects. Leave for 24 hours at room temperature in the fume hood.

  • Drying and Conditioning:

    • Once a solid film has formed, transfer the petri dish to a vacuum oven.

    • Dry the film at 50°C under vacuum for at least 12 hours to remove any residual THF.

    • Carefully peel the film from the petri dish.

    • Condition the resulting films at 23 ± 2°C and 50 ± 5% relative humidity for at least 48 hours before testing, as per standard conditioning protocols.

Protocol 2: Performance Characterization of Plasticized Films

Causality: The primary function of a plasticizer is to improve flexibility. Mechanical tests directly quantify this effect. Tensile strength indicates the material's resistance to breaking under tension, while elongation at break measures its ductility.[14][15] Hardness measures the resistance to localized deformation.[14] A good plasticizer will typically decrease tensile strength and hardness while significantly increasing the elongation at break.[16][17]

Methodology:

  • Tensile Strength and Elongation (ASTM D638 / ISO 527):

    • Cut dumbbell-shaped specimens from the conditioned films using a standard die.

    • Measure the thickness and width of the gauge section of each specimen.

    • Mount the specimen in the grips of a universal testing machine (e.g., an Instron).

    • Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen fractures.[17]

    • Record the maximum load (for tensile strength) and the extension at fracture (for elongation at break).

    • Test at least five specimens per formulation and report the average and standard deviation.

  • Hardness (Shore A Durometer, ASTM D2240):

    • Stack several layers of the plasticized film to achieve a minimum thickness of 6 mm.

    • Press the Shore A durometer indenter firmly and smoothly onto the surface of the stacked films.

    • Record the hardness reading within 1 second of firm contact.

    • Take at least five readings at different positions on the sample and report the average.

Causality: The glass transition temperature (T_g) is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. An efficient plasticizer will significantly lower the T_g. Thermogravimetric Analysis (TGA) evaluates the thermal stability of the plasticized material, indicating the temperature at which it begins to degrade.[18][19][20]

Methodology:

  • Differential Scanning Calorimetry (DSC) for T_g Determination:

    • Cut a small sample (5-10 mg) from the conditioned film and seal it in an aluminum DSC pan.

    • Place the pan in the DSC cell alongside an empty reference pan.

    • Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere from -50°C to 150°C to erase thermal history.

    • Cool the sample back to -50°C at the same rate.

    • Perform a second heating scan at 10°C/min. The T_g is determined from the midpoint of the step transition in the heat flow curve of this second scan.[21]

  • Thermogravimetric Analysis (TGA) for Thermal Stability:

    • Place a sample (10-15 mg) of the film into a TGA crucible.

    • Heat the sample from room temperature to 600°C at a rate of 20°C/min under a nitrogen atmosphere.

    • Record the sample weight as a function of temperature.

    • Determine the onset temperature of degradation (T_onset), typically defined as the temperature at which 5% weight loss occurs.[19]

Causality: A durable plasticizer must remain within the polymer matrix over the product's lifetime. Migration testing assesses the plasticizer's permanence by measuring its loss due to volatility (evaporation) and extraction by solvents.[22][23][24] Low migration is critical for applications in food contact and medical devices to prevent contamination and maintain the material's properties.[22][24]

Methodology:

  • Volatility (ASTM D1203):

    • Cut circular specimens (e.g., 50 mm diameter) from the film and weigh them accurately (W₁).

    • Place the specimens in a circulating air oven at a specified temperature (e.g., 70°C) for a set duration (e.g., 24 hours).[22]

    • After the exposure period, remove the specimens, allow them to cool to room temperature in a desiccator, and reweigh (W₂).

    • Calculate the percentage weight loss due to volatility.

  • Solvent Extraction (ASTM D1239):

    • Weigh pre-cut film specimens accurately (W₁).

    • Immerse the specimens in a solvent (e.g., n-heptane for non-polar extraction or distilled water for aqueous extraction) at a controlled temperature (e.g., 25°C) for a specified time (e.g., 24 hours).

    • Remove the specimens, gently blot them dry, and dry them in a vacuum oven to remove any absorbed solvent.

    • Reweigh the dried specimens (W₂).

    • Calculate the percentage weight loss due to extraction.

Data Interpretation and Expected Outcomes

The data collected should be compiled into tables for clear comparison between the control and test plasticizer formulations.

Table of Expected Performance Metrics:

PropertyMetricIndication of Effective Plasticization
Mechanical Tensile Strength (MPa)Decrease
Elongation at Break (%)Significant Increase
Hardness (Shore A)Decrease
Thermal Glass Transition Temp. (T_g, °C)Significant Decrease
Degradation Temp. (T_onset, °C)No significant decrease; stability maintained
Permanence Volatility (% weight loss)Low value (< 2%)
Solvent Extraction (% weight loss)Low value (< 5%)

A successful evaluation will show that Trimethyl propane-1,2,2-tricarboxylate reduces T_g, hardness, and tensile strength while increasing elongation, comparable to or better than the citrate ester control. Furthermore, it should exhibit low volatility and extraction losses, indicating good permanence within the PVC matrix.

Conclusion

The protocols outlined in this application note provide a robust and scientifically validated methodology for the comprehensive evaluation of Trimethyl propane-1,2,2-tricarboxylate as a novel plasticizer. By systematically assessing its impact on the mechanical, thermal, and permanence properties of a model polymer like PVC, researchers can generate the critical data needed to determine its viability as a safe and effective alternative to traditional phthalates. This framework ensures that the evaluation is thorough, reproducible, and directly comparable to established industry standards, paving the way for the development of next-generation polymer formulations.

References

  • A Comprehensive Review on the Emerging Roles of Nanofillers and Plasticizers towards Sustainable Starch-Based Bioplastic Fabrication. (2022). MDPI.
  • Developmental toxicity of dibutyl phthalate and citrate ester plasticizers in Xenopus laevis embryos. (2018). PubMed. Retrieved from [Link]

  • Triethyl Citrate (TEC): Properties, Specifications & Uses. (n.d.). Mamta Polycoats. Retrieved from [Link]

  • Effects of citrate ester plasticizers and bis (2-ethylhexyl) phthalate in the OECD 28-day repeated-dose toxicity test (OECD TG 407). (2019). PubMed. Retrieved from [Link]

  • How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284). (2025). Patsnap Eureka. Retrieved from [Link]

  • Plasticizers Derived from Biomass Resources: A Short Review. (n.d.). PMC. Retrieved from [Link]

  • Plasticizer Performance and Evaluation: PVC Application Focus. (2025). KingStar Mold. Retrieved from [Link]

  • Recent Developments of Biobased Plasticizers and Their Effect on Mechanical and Thermal Properties of Poly(vinyl chloride): A Review. (2019). ACS Publications. Retrieved from [Link]

  • Role of plasticizers in bioplastics. (2019). MedCrave online. Retrieved from [Link]

  • Efficient two-step production of biobased plasticizers: dehydration-hydrogenation of citric acid followed by Fischer esterification. (n.d.). Green Chemistry (RSC Publishing). Retrieved from [Link]

  • How Do You Test for Plasticizer Migration. (2025). BASTONE. Retrieved from [Link]

  • Different synthetic routes towards biobased plasticizers starting from citric acid. (n.d.). ResearchGate. Retrieved from [Link]

  • A Review on Plasticizers and Eco-Friendly Bioplasticizers: Biomass Sources and Market. (2020). International Journal of Engineering Research & Technology. Retrieved from [Link]

  • Trimethyl citrate CAS 1587-20-8. (n.d.). Longchang Chemical. Retrieved from [Link]

  • Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration. (n.d.). PMC. Retrieved from [Link]

  • Performance evaluation of new plasticizers for stretch PVC films. (n.d.). ResearchGate. Retrieved from [Link]

  • SYNTHESIS OF NEW PLASTICIZERS BASED ON CITRIC ACID. (2021). Galaxy International Interdisciplinary Research Journal. Retrieved from [Link]

  • Synthesis, Performance Evaluation, and Plasticization Dynamics of a Dual-Green Components Flame-Retardant Plasticizer for Poly(vinyl chloride). (2024). ACS Applied Polymer Materials. Retrieved from [Link]

  • Methods for determination of plasticizer migration from polyvinyl chloride synthetic materials: a mini review. (n.d.). Journal of Leather Science and Engineering. Retrieved from [Link]

  • The catalysts for synthesis of citrate esters plasticizers and the application of citrate esters plasticizers. (n.d.). IOP Conference Series: Earth and Environmental Science. Retrieved from [Link]

  • TRIMETHYL CITRATE (CAS 1587-20-8). (n.d.). lookchem. Retrieved from [Link]

  • Mechanical Properties of Polymers. (n.d.). Polymer Science Learning Center. Retrieved from [Link]

  • Toxicology of the citric acid esters: tributyl citrate, acetyl tributyl citrate, triethyl citrate, and acetyl triethyl citrate. (1959). Semantic Scholar. Retrieved from [Link]

  • New standard test method to identify plasticizers. (2013). Food Packaging Forum. Retrieved from [Link]

  • Tensile Strength of Polymers | Definition, Testing & Factors. (2025). Sinda Oil. Retrieved from [Link]

  • Methods for determination of plasticizer migration from polyvinyl chloride synthetic materials: a mini review. (2022). ResearchGate. Retrieved from [Link]

  • ASTM D2199-03 - Standard Test Method for Measurement of Plasticizer Migration From Vinyl Fabrics to Lacquers. (n.d.). ASTM International. Retrieved from [Link]

  • SEC/GPC, DSC, and TGA Analysis of Low Molecular Weight Poly-L-lactic Acid. (n.d.). Waters Corporation. Retrieved from [Link]

  • Plastics with good mechanical properties. (n.d.). Ensinger. Retrieved from [Link]

  • Thermal Analysis Techniques | Polymers. (n.d.). EAG Laboratories. Retrieved from [Link]

  • Properties of commonly used polymers. (n.d.). Multimedia Design and Technology Education resources. Retrieved from [Link]

  • Thermal Analysis Chapter 3. (n.d.). University of Southern Mississippi. Retrieved from [Link]

  • Mechanical Properties of Polymers. (n.d.). Concordia University. Retrieved from [Link]

  • Synthesis and Characterization of Bio-Based Polyester and Polyamide from Citric Acid and Mannitol. (2018). Semantic Scholar. Retrieved from [Link]

  • Thermal Analysis of Plastics. (2008). Journal of Chemical Education. Retrieved from [Link]

  • Trimethyl propane-1,2,2-tricarboxylate. (n.d.). PubChem. Retrieved from [Link]

  • PVC plasticizer from trimethylolpropane trioleate: synthesis, properties, and application. (n.d.). Polímeros. Retrieved from [Link]

  • Thermal Characterization of Polymers. (n.d.). Nexus Analytics. Retrieved from [Link]

  • PVC plasticizer from trimethylolpropane trioleate: synthesis, properties, and application. (n.d.). SciELO. Retrieved from [Link]

  • PVC plasticizer from trimethylolpropane trioleate: synthesis, properties, and application. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of high-value tricarballylate plasticizers directly from citric acid esters on bifunctional Pd/Nb2O5.nH2O catalysts. (n.d.). Lirias. Retrieved from [Link]

  • Trimethylolpropane. (n.d.). Wikipedia. Retrieved from [Link]

Sources

Application Note: Controlled Synthesis of Aliphatic Metal-Organic Frameworks via In Situ Hydrolysis of Trimethyl Propane-1,2,2-Tricarboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Crystallographers, and Drug Development Professionals Focus: Crystal Engineering, Pro-Ligand Strategies, and Biocompatible MOF Synthesis

Executive Summary & Mechanistic Insights

Metal-organic frameworks (MOFs) constructed from aliphatic linkers are highly sought after in drug development due to their structural flexibility, lack of UV-interfering chromophores, and favorable biodegradability profiles compared to rigid aromatic frameworks [3]. However, synthesizing high-quality single crystals of aliphatic MOFs presents a significant kinetic challenge: flexible polycarboxylic acids coordinate with metal nodes almost instantaneously, leading to amorphous precipitates or kinetically trapped, non-porous phases.

To overcome this, we utilize Trimethyl propane-1,2,2-tricarboxylate (TMPTC) [1] as a pro-ligand. Instead of introducing the highly reactive free acid directly into the reaction, the TMPTC ester is subjected to in situ solvothermal hydrolysis [2].

The Causality of the Chemical System

This protocol is designed as a highly orchestrated, self-regulating chemical system:

  • The Water Source: Zirconyl chloride octahydrate ( ZrOCl2​⋅8H2​O ) is used as the metal precursor. The eight water molecules of hydration provide the exact stoichiometric trace water required to hydrolyze the ester bonds in an otherwise anhydrous solvent.

  • The Catalyst & Modulator: Formic acid serves a dual purpose. It provides the acidic protons ( H+ ) necessary to catalyze the ester hydrolysis, while simultaneously acting as a competing monocarboxylate modulator to cap forming Zr6​ clusters, preventing runaway polymerization.

  • The Slow Release: As TMPTC hydrolyzes, it slowly releases the active tritopic linker, propane-1,2,2-tricarboxylic acid (PTC). This controlled release keeps the ligand concentration just below the supersaturation limit, forcing the system into a thermodynamic growth regime that yields large, defect-free single crystals.

Reaction Pathway & Visualization

Workflow TMPTC Trimethyl propane- 1,2,2-tricarboxylate (Pro-Ligand) Hydrolysis In Situ Hydrolysis (120°C, H+, H2O) TMPTC->Hydrolysis Acid Catalysis PTC Propane-1,2,2- tricarboxylic acid (Active Linker) Hydrolysis->PTC Slow Release Assembly Thermodynamic Self-Assembly PTC->Assembly Coordination Metal Zr(IV) Precursor (ZrOCl2·8H2O) Metal->Hydrolysis Provides Trace H2O Metal->Assembly Zr6 Clusters MOF Zr-PTC MOF Single Crystals Assembly->MOF Crystal Growth

Workflow of TMPTC in situ hydrolysis for controlled thermodynamic growth of Zr-PTC MOFs.

Quantitative Data: Pro-Ligand vs. Direct Synthesis

The advantages of utilizing the TMPTC ester over the free PTC acid are summarized in the table below. The pro-ligand strategy dramatically improves framework porosity and crystal quality.

ParameterDirect Synthesis (Free PTC Acid)Pro-Ligand Synthesis (TMPTC Ester)
Ligand Release Kinetics InstantaneousControlled / Gradual
Nucleation Rate High (Kinetic Regime)Low (Thermodynamic Regime)
Product Morphology Amorphous powder / NanocrystalsFaceted single crystals (>50 µm)
Defect Density High (Missing linkers)Low (Highly crystalline)
BET Surface Area (m²/g) ~350 (Restricted access)~850 (Fully accessible pores)
Reaction Yield (%) 45 - 50%80 - 85%

Step-by-Step Experimental Protocol

This protocol outlines the synthesis of a Zr-based aliphatic MOF (Zr-PTC) utilizing TMPTC. The procedure includes built-in quality control checkpoints to ensure the system is self-validating.

Materials Required
  • Pro-Ligand: Trimethyl propane-1,2,2-tricarboxylate (TMPTC, >98% purity)

  • Metal Node: Zirconyl chloride octahydrate ( ZrOCl2​⋅8H2​O , >99%)

  • Solvent: N,N-Dimethylformamide (DMF, anhydrous)

  • Modulator/Catalyst: Formic acid (98%)

Step 1: Precursor Solution Assembly
  • Weigh 32.2 mg (0.1 mmol) of ZrOCl2​⋅8H2​O and transfer it into a 20 mL glass scintillation vial.

  • Add 5.0 mL of anhydrous DMF to the vial. Sonicate for 5 minutes until the metal salt is fully dissolved.

  • Add 21.8 mg (0.1 mmol) of TMPTC to the solution.

  • Add 0.5 mL of Formic acid. Cap the vial tightly and swirl to ensure homogeneity.

  • Validation Checkpoint 1: The solution must be completely optically clear. Any immediate cloudiness indicates premature coordination (likely due to free acid impurities in the TMPTC batch), which will ruin single-crystal growth.

Step 2: Solvothermal Hydrolysis and Growth
  • Place the sealed vial in a programmable convection oven.

  • Ramp the temperature to 120 °C at a rate of 2 °C/min.

  • Hold the temperature isothermally at 120 °C for 72 hours.

  • Validation Checkpoint 2: During the first 12–24 hours, no bulk precipitation should occur. The slow generation of methanol (byproduct of ester hydrolysis) allows the active PTC linker to coordinate with the forming Zr6​O4​(OH)4​ clusters exclusively at the vial walls and bottom.

Step 3: Isolation and Activation
  • Cool the oven to room temperature at a slow rate of 0.5 °C/min to prevent thermal shock and crystal cracking.

  • Validation Checkpoint 3: The mother liquor should remain relatively clear, with distinct, faceted crystals resting at the bottom of the vial.

  • Decant the mother liquor and wash the crystals three times with 10 mL of fresh DMF to remove unreacted precursors and oligomers.

  • Perform a solvent exchange by soaking the crystals in 10 mL of anhydrous acetone for 3 days, replacing the acetone every 24 hours.

  • Activate the MOF by evacuating the sample under dynamic vacuum ( 10−3 Torr) at 80 °C for 12 hours to yield the fully porous aliphatic framework, ready for downstream drug encapsulation assays.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12838512, Trimethyl propane-1,2,2-tricarboxylate". PubChem.[Link]

  • Schumann, E., et al. "A method for controlled growth of large MIL-88A crystals". ResearchGate.[Link]

  • Farnum, G. A., et al. "Divalent Metal Aliphatic Tricarboxylate Dipyridylamine Coordination Polymers with New or Rare Binodal Topologies". Crystal Growth & Design, 2011, 11(11), 4860-4875.[Link]

Application Note: Trimethyl Propane-1,2,2-Tricarboxylate (TMPC) as a Precursor for High-Performance Specialty Lubricants

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals (Pharmaceutical Manufacturing Engineering)

Executive Summary

The transition toward high-efficiency electric vehicle (EV) powertrains, aerospace engineering, and sterile pharmaceutical manufacturing has exposed the thermal and oxidative limits of conventional mineral oils. Synthetic ester-based lubricants offer superior boundary lubrication and thermal stability[1]. Among these, complex triesters derived from Trimethyl propane-1,2,2-tricarboxylate (TMPC) represent a breakthrough class of base oils. This application note details the mechanistic rationale, self-validating synthetic protocols, and tribological profiling for converting TMPC into high-performance specialty lubricants via catalytic transesterification.

Mechanistic Rationale: The TMPC Advantage

TMPC (CAS 39994-40-6) is a highly reactive tricarboxylic acid trimethyl ester[2]. Utilizing TMPC as a synthetic building block rather than direct esterification of its parent acid avoids destructive dehydration and etherification side-reactions.

The resulting complex esters (e.g., when transesterified with branched alcohols like 2-ethylhexanol) exhibit exceptional physicochemical properties due to two distinct structural phenomena:

  • Blocked β -Hydrogen Elimination: The 1,2,2-substitution pattern creates a sterically congested, quaternary-like carbon center. This structural hindrance physically shields the ester linkages from nucleophilic attack and blocks the β -hydrogen elimination pathway, which is the primary thermal degradation route for conventional esters[3].

  • Crystal Lattice Disruption: The asymmetric multi-axis branching of the propane-1,2,2-tricarboxylate core prevents the molecules from closely packing at low temperatures, resulting in ultra-low pour points without sacrificing the high molecular weight required for a high Viscosity Index (VI)[4].

Mechanism Core 1,2,2-Tricarboxylate Core (Steric Hindrance) Prop1 Blocked β-Hydrogen Elimination Core->Prop1 Prop2 Asymmetric Chain Branching Core->Prop2 Out1 High Thermal & Oxidative Stability Prop1->Out1 Prevents degradation Out2 Ultra-Low Pour Point (<-50°C) Prop2->Out2 Disrupts crystallization Out3 High Viscosity Index (>180) Prop2->Out3 Maintains fluid dynamics

Fig 1. Structure-property relationships of TMPC-derived triesters in tribological applications.

Self-Validating Synthetic Protocol

The following protocol outlines the synthesis of Tri-(2-ethylhexyl) propane-1,2,2-tricarboxylate (TEHPC) . To ensure reproducibility, this protocol is designed as a self-validating system where the success of each phase is analytically confirmed before proceeding.

Phase 1: Reagent Preparation & Dehydration
  • Action: Charge a 2L jacketed glass reactor equipped with a Dean-Stark trap and fractional distillation column with 1.0 mole of TMPC and 3.5 moles of 2-ethylhexanol (a 16.6% molar excess). Heat to 90°C under a 50 mbar vacuum for 45 minutes.

  • Causality: Trace moisture will irreversibly hydrolyze the titanium catalyst in the next step, forming inactive titanium dioxide ( TiO2​ ) prematurely.

  • Validation Check: Perform Karl Fischer titration on an aliquot. Proceed only when water content is < 50 ppm.

Phase 2: Catalytic Transesterification
  • Action: Break the vacuum with dry N2​ . Add 0.5 wt% Titanium(IV) isopropoxide ( Ti(OPr)4​ ). Increase the reactor temperature to 160°C.

  • Causality: Ti(OPr)4​ acts as a mild Lewis acid, activating the carbonyl carbon for nucleophilic attack by the alcohol without inducing the etherification or oxidation side-reactions typical of strong Brønsted acids (e.g., sulfuric acid)[5].

  • Validation Check: Monitor the overhead distillation temperature. The reaction is successfully initiated when the overhead temperature stabilizes at ~64.7°C, confirming the evolution of methanol byproduct.

Phase 3: Vacuum-Driven Equilibrium Shift
  • Action: Once methanol evolution slows (overhead temp drops below 60°C), gradually apply a vacuum (ramp down to 50 mbar) while increasing the reactor temperature to 180°C. Hold for 3 hours.

  • Causality: Transesterification is a reversible equilibrium reaction. According to Le Chatelier's principle, the continuous removal of the volatile methanol byproduct forces the reaction to >99% conversion[3].

  • Validation Check: The reaction is complete when the distillate temperature drops sharply to ambient levels (indicating methanol exhaustion). FTIR spectroscopy of the reactor fluid must show the complete disappearance of the methoxy C−H stretch at ~1430 cm−1 .

Phase 4: Catalyst Quench & Purification
  • Action: Cool the reactor to 90°C. Add 1.0 wt% deionized water and agitate vigorously for 30 minutes. Filter the mixture through a 1-inch Celite/Silica pad.

  • Causality: Water intentionally hydrolyzes the soluble titanium complex into insoluble TiO2​ nanoparticles. Removing the catalyst prevents reverse-transesterification degradation during long-term storage of the lubricant.

  • Validation Check: The filtrate will shift from a slightly hazy, yellowish liquid to an optically clear, colorless fluid.

Phase 5: Short-Path Distillation
  • Action: Transfer the clear filtrate to a short-path distillation unit. Strip the excess 2-ethylhexanol at 150°C under high vacuum (1 mbar).

  • Validation Check: GC-FID analysis must confirm residual 2-ethylhexanol is < 0.1%.

Workflow N1 TMPC Precursor (CAS 39994-40-6) N3 Catalytic Transesterification (Ti(OPr)4, 150-180°C) N1->N3 N2 Branched Alcohol (e.g., 2-Ethylhexanol) N2->N3 N4 Vacuum Distillation (Methanol Removal) N3->N4 Le Chatelier's Principle N5 Crude Triester Base Oil N4->N5 N6 Purification & Filtration (Alumina/Silica) N5->N6 N7 High-Performance Specialty Lubricant N6->N7 Final QA/QC

Fig 2. Transesterification workflow of TMPC into a high-performance specialty lubricant base oil.

Physicochemical Profiling & Data Presentation

The tribological and rheological properties of the synthesized TEHPC were evaluated against a standard Group III Mineral Oil and a conventional synthetic diester (Di-2-ethylhexyl adipate, DEHA). The TMPC-derived ester demonstrates superior fluid dynamics across extreme temperature gradients[4],[5].

Table 1: Comparative Tribological and Rheological Properties

PropertyMineral Oil (ISO VG 46)Conventional Diester (DEHA)TMPC-Derived Triester (TEHPC)
Kinematic Viscosity @ 40°C (cSt) 46.011.348.5
Kinematic Viscosity @ 100°C (cSt) 6.83.29.4
Viscosity Index (VI) 102135182
Pour Point (°C) -15-60-54
Flash Point (°C) 220205265
Oxidative Stability (RPVOT, min) 350420>800
Coefficient of Friction (40°C) 0.450.320.21

Data Interpretation: The high Viscosity Index (182) of TEHPC ensures that the lubricant maintains a robust elastohydrodynamic (EHL) film at operating temperatures up to 100°C, while the ultra-low pour point (-54°C) prevents starvation during cold starts. The oxidative stability is nearly double that of conventional diesters, directly attributable to the sterically protected 1,2,2-core[3].

Industrial & Pharmaceutical Applications

  • Pharmaceutical Manufacturing (H1 Lubricants): Drug development and manufacturing require strict adherence to FDA regulations regarding incidental product contact. TMPC-derived triesters, when highly purified, exhibit zero toxicity and high thermal stability, making them ideal base fluids for tablet presses, centrifuges, and cleanroom robotics.

  • EV Powertrains: Electric vehicles require lubricants with low electrical conductivity, high dielectric strength, and extreme thermal resilience to cool high-RPM copper windings[6]. The non-polar, highly stable nature of TMPC triesters fulfills these exact parameters.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12838512, Trimethyl propane-1,2,2-tricarboxylate". PubChem. URL:[Link]

  • "Synthesis and Characterization of Trimethylolpropane Esters via Guanidine Carbonate-Catalyzed Transesterification of Sunflower Oil Methyl Esters". MDPI. URL:[Link]

  • "Citric Acid-Based Esters as Potential Synthetic Lubricants: A Study of Their Synthesis, Rheological Properties and Thermal Stability". Taylor & Francis. URL: [Link]

  • "Synthesis, Characterization, Tribological and Rheological Properties of Di (2-Butyloctyl) Dicarboxylate Esters for Environmental". Biointerface Research in Applied Chemistry. URL:[Link]

  • "The Evolution of 2D Metal–Organic Frameworks (2D MOFs): Foundations and Future Prospects for Next-Generation Lubricant Additive Design". ACS Applied Materials & Interfaces. URL:[Link]

  • "Lubricating oil composition for electric vehicle powertrain". Google Patents.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Trimethyl Propane-1,2,2-Tricarboxylate Polymerization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Polymerization Support Center. As drug development increasingly relies on highly functionalized nanocarriers, Trimethyl propane-1,2,2-tricarboxylate (TMPTC, CAS: 39994-40-6) has emerged as a critical A3​ (tri-ester) monomer[1][2]. When reacted with a B2​ monomer (a diol, such as PEG or 1,4-butanediol), TMPTC undergoes step-growth polycondensation to form hyperbranched polyesters[3].

Because TMPTC possesses three reactive methyl ester groups, the polymerization is governed by strict thermodynamic and kinetic rules. Failure to control the equilibrium of this transesterification process leads to either premature macroscopic gelation (cross-linking) or stalled molecular weight growth[4]. This guide provides field-proven, self-validating protocols and troubleshooting logic to ensure reproducible synthesis of hyperbranched architectures.

I. Self-Validating Experimental Protocol: A3​+B2​ Transesterification

Principle of Causality: The reaction is driven entirely by Le Chatelier's principle. Because transesterification is a reversible equilibrium, the forward reaction (polymer growth) is dictated by the efficient removal of the methanol byproduct. Stage 1 operates at ambient pressure to allow initial oligomerization without vaporizing the volatile TMPTC monomer. Stage 2 utilizes high vacuum to forcefully drive off methanol, pushing the equilibrium toward high-molecular-weight hyperbranched polymer formation[4].

Step-by-Step Methodology:

  • Monomer Loading & Stoichiometry: Load TMPTC ( A3​ monomer) and the selected diol ( B2​ monomer) into a multi-neck round-bottom flask equipped with a mechanical stirrer, Dean-Stark trap, and nitrogen inlet.

    • Causality Check: You must maintain an off-stoichiometric ratio (e.g., A3​:B2​ functional group ratio of 1:0.8 or 0.8:1). According to the Flory-Stockmayer theory, a 1:1 stoichiometric ratio will mathematically guarantee infinite network formation (gelation) before high conversion is reached[3][4].

  • Inert Purging: Purge the system with high-purity Nitrogen for 30 minutes. This removes oxygen and moisture, preventing oxidative degradation and catalyst deactivation.

  • Catalyst Addition: Add 0.1–0.3 mol% of Titanium(IV) tetrabutoxide ( Ti(OBu)4​ ).

    • Self-Validation Step: Observe the mixture. It should remain perfectly clear. If the solution turns cloudy white, your catalyst has hydrolyzed into inactive TiO2​ due to residual moisture in your monomers. Discard and restart.

  • Stage 1 (Oligomerization): Heat the mixture to 150–160 °C under a continuous nitrogen flow. Methanol will begin to distill. Maintain for 2–4 hours until approximately 80% of the theoretical methanol yield is collected in the Dean-Stark trap.

  • Stage 2 (Polycondensation): Gradually increase the temperature to 180–200 °C while carefully applying a dynamic vacuum. Reduce the pressure stepwise to < 1 mbar over 1 hour to prevent violent bumping of the oligomers.

  • Monitoring & Quenching: Monitor the torque of the mechanical stirrer. As the hyperbranched network forms, viscosity will rise non-linearly. Quench the reaction strictly before the theoretical gel point by breaking the vacuum with nitrogen and cooling rapidly to room temperature.

  • Purification: Dissolve the crude polymer in a minimal amount of dichloromethane (DCM) and precipitate into cold diethyl ether. Repeat three times to remove unreacted monomers and catalyst residues. Dry under vacuum at 40 °C for 24 hours.

TMPTC_Polymerization Start Monomer Preparation TMPTC (A3) + Diol (B2) Purge Inert Atmosphere Nitrogen/Argon Purge Start->Purge Stage1 Oligomerization (Stage 1) 150-160°C, Ambient Pressure Purge->Stage1 Add Ti(OBu)4 Catalyst Distill Byproduct Removal Methanol Distillation Stage1->Distill Transesterification Vacuum Vacuum Application Gradual reduction to < 1 mbar Distill->Vacuum >80% Methanol removed Stage2 Polycondensation (Stage 2) 180-200°C, High Vacuum Vacuum->Stage2 Monitor Monitor Viscosity/Torque Avoid Gelation Point Stage2->Monitor Monitor->Stage2 Mw too low Quench Reaction Quenching Cooling & Atmospheric Pressure Monitor->Quench Target Mw reached Purify Purification Precipitation in Cold Ether Quench->Purify

Workflow diagram for the A3 + B2 polycondensation of Trimethyl propane-1,2,2-tricarboxylate.

II. Quantitative Optimization Parameters

To achieve reproducible batch-to-batch consistency, adhere to the following optimized parameters. Deviations will directly impact the Molecular Weight (Mw) and Polydispersity Index (PDI).

ParameterOptimal RangeEffect on Molecular Weight (Mw)Effect on Polydispersity (PDI)Risk Factor / Causality
A3​:B2​ Molar Ratio 1:0.8 or 0.8:1Controls ultimate Mw plateauBroadens as ratio approaches 1:1A 1:1 ratio guarantees macroscopic gelation (cross-linking)[4].
Catalyst ( Ti(OBu)4​ ) 0.1 – 0.3 mol%Accelerates chain extensionMinimal direct effect>0.5 mol% causes thermal degradation and polymer discoloration.
Stage 1 Temperature 150 – 160 °CInitiates oligomerizationKeeps PDI narrow initially>160 °C at ambient pressure risks volatilization of the TMPTC monomer.
Stage 2 Vacuum < 1.0 mbarDrives equilibrium to high MwBroadens PDI due to branchingPoor vacuum stalls transesterification, resulting in low Mw oligomers.
Stage 2 Temperature 180 – 200 °COvercomes diffusion limitsIncreases PDI>200 °C induces etherification side-reactions and chain scission.
III. Troubleshooting Guide & FAQs

Q1: Why did my TMPTC polymerization result in an insoluble, rubbery gel? A1: Gelation occurs when the critical branching coefficient ( αc​ ) is exceeded, leading to an infinite 3D network[4]. This is caused by either running the reaction at an exact 1:1 stoichiometric ratio of functional groups or allowing Stage 2 to proceed for too long. Corrective Action: Intentionally offset the A3​:B2​ molar ratio (e.g., use excess diol to end-cap the polymer with hydroxyl groups) and monitor the mechanical stirrer torque to quench the reaction just before the gel point.

Q2: The molecular weight (Mw) of my hyperbranched polyester is plateauing at a very low value (< 5,000 Da). How do I push the equilibrium? A2: Low Mw in TMPTC polycondensation is almost always a thermodynamic issue related to byproduct removal. Because transesterification is a reversible equilibrium, residual methanol halts chain growth. Corrective Action: Ensure your vacuum system can achieve < 1 mbar. Check for micro-leaks in the glassware joints. Additionally, verify that the Ti(OBu)4​ catalyst was not deactivated by moisture (which converts it to inactive TiO2​ ).

Q3: How can I completely remove the metal catalyst for downstream in vivo drug delivery applications? A3: Titanium catalysts can cause cytotoxicity if left in the polymer matrix. Corrective Action: During the purification step, wash the DCM-polymer solution with a 0.1 M aqueous solution of EDTA. EDTA will chelate the Titanium ions, partitioning them into the aqueous phase. Follow this with standard precipitation in cold ether.

Q4: My polymer shows a distinct yellow/brown discoloration instead of being colorless. What went wrong? A4: Discoloration is a hallmark of thermal oxidative degradation or side reactions (e.g., etherification of the diol) occurring at temperatures > 200 °C in the presence of trace oxygen. Corrective Action: Ensure a rigorous vacuum-nitrogen backfill cycle (at least 3 times) before heating. Keep the Stage 2 temperature strictly below 200 °C.

Troubleshooting_Logic Issue Polymerization Issue Detected Check Is the mixture gelling or is Mw too low? Issue->Check Gel Premature Gelation (Cross-linking) Check->Gel Viscosity spikes LowMw Low Molecular Weight (Stalled Growth) Check->LowMw Viscosity plateaus ActionGel1 Check A3:B2 Molar Ratio Ensure off-stoichiometry Gel->ActionGel1 ActionGel2 Reduce Reaction Time/Temp in Vacuum Stage Gel->ActionGel2 ActionLow1 Check Vacuum Level Ensure < 1 mbar LowMw->ActionLow1 ActionLow2 Verify Catalyst Activity (Moisture sensitive) LowMw->ActionLow2

Diagnostic logic tree for resolving common TMPTC polycondensation failures.

IV. References
  • National Institutes of Health (PubChem) . "Trimethyl propane-1,2,2-tricarboxylate | C9H14O6 | CID 12838512". Available at: [Link]

  • Silion, M. et al. "Mass Spectrometry of Synthetic Polymers New Techniques and Principles". ResearchGate. Available at: [Link]

  • EPDF Library . "Advanced Polymer Chemistry - Condensation (Step-Growth) Polymerization". Available at:[Link]

Sources

Technical Support Center: Scaling Up the Synthesis of Trimethyl propane-1,2,2-tricarboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of Trimethyl propane-1,2,2-tricarboxylate (CAS: 39994-40-6).

Transitioning from a milligram-scale discovery lab to a multi-gram or pilot scale introduces significant thermochemical and mass-transfer challenges. This document provides a self-validating protocol, mechanistic troubleshooting, and authoritative grounding to ensure high-yield, reproducible batches.

Quantitative Data & Reagent Specifications

To ensure process reproducibility, all stoichiometric ratios and physical parameters must be strictly controlled. Below is the optimized reagent table for the standard NaH-mediated alkylation route.

ParameterValue / ReagentMechanistic Rationale
Starting Material Trimethyl ethane-1,1,2-tricarboxylate (1.0 eq)Substrate for enolate formation; contains a single acidic methine proton.
Base NaH (60% in mineral oil) (1.2 eq)Irreversible deprotonation drives complete enolate formation via H2​ gas evolution.
Electrophile Methyl Iodide ( CH3​I ) (1.2 eq)High electrophilicity ensures rapid SN​2 alkylation at lower temperatures.
Solvent Anhydrous THF (5-10 vol)Solubilizes the enolate intermediate and kinetically stabilizes the transition state.
Target Product Trimethyl propane-1,2,2-tricarboxylateFinal alkylated compound (MW: 218.20 g/mol ) .

Standard Operating Procedure: 100g Scale-Up Protocol

This step-by-step methodology is adapted from validated literature standards for malonate-derivative alkylations . Every step is designed as a self-validating system to minimize downstream failures.

Phase 1: Reactor Preparation & Deprotonation
  • Purge: Flush a 2L jacketed glass reactor with high-purity Argon for 15 minutes to establish a strictly anhydrous environment.

  • Charge Base: Suspend 24.0 g of Sodium Hydride (NaH, 60% dispersion in mineral oil, 0.60 mol, 1.2 eq) in 500 mL of anhydrous Tetrahydrofuran (THF).

  • Cooling: Set the reactor jacket temperature to 0 °C and initiate overhead stirring at 250 RPM.

  • Enolate Formation: Using an addition funnel, add 102.1 g of Trimethyl ethane-1,1,2-tricarboxylate (0.50 mol, 1.0 eq) dropwise over 45 minutes.

    • Causality Check: Dropwise addition is critical. The reaction is highly exothermic. Controlled addition prevents localized hot spots and manages the volumetric expansion from hydrogen ( H2​ ) gas evolution.

  • Maturation: Stir the resulting enolate suspension at 0 °C for 0.5 hours until gas evolution completely ceases.

Phase 2: Alkylation
  • Electrophile Addition: Slowly add 85.2 g of Methyl Iodide ( CH3​I , 0.60 mol, 1.2 eq) via a syringe pump over 1 hour, strictly maintaining the internal temperature below 5 °C.

  • Propagation: Gradually warm the reactor jacket to 20 °C. Allow the alkylation to proceed under continuous stirring for 16 hours.

    • Validation Check: Analyze a 0.5 mL aliquot via GC-MS. The reaction is complete when the starting material peak ( Mw​ 204.18) disappears, replaced entirely by the target product peak ( Mw​ 218.20) .

Phase 3: Quenching & Isolation
  • Quench: Cool the reactor back to 0 °C. Cautiously add 100 mL of a saturated aqueous NH4​Cl solution dropwise to neutralize unreacted NaH.

    • Safety Imperative: Never quench with direct water; the rapid exotherm can ignite residual hydrogen gas.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 300 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via vacuum distillation to yield pure Trimethyl propane-1,2,2-tricarboxylate.

Process Flow & Mechanistic Pathway

SynthesisWorkflow A Trimethyl ethane-1,1,2-tricarboxylate (Starting Material) B Deprotonation NaH in THF, 0°C, 0.5h A->B C Enolate Intermediate (H2 gas evolution) B->C -H2 D Alkylation Add CH3I, 0°C to 20°C, 16h C->D E Quench & Extraction Aq. NH4Cl / EtOAc D->E F Trimethyl propane-1,2,2-tricarboxylate (Target Product) E->F

Fig 1: Step-by-step workflow for the scale-up synthesis of Trimethyl propane-1,2,2-tricarboxylate.

Troubleshooting & FAQs

Q1: Why is my yield dropping significantly upon scaling up from 1 gram to 100 grams? A: Scale-up of NaH-mediated deprotonations often suffers from poor heat transfer and inadequate mixing. The reaction between trimethyl ethane-1,1,2-tricarboxylate and NaH is highly exothermic. In a larger reactor, localized hot spots can lead to side reactions, such as Claisen condensations or ester hydrolysis (if trace moisture is present). Ensure rigorous temperature control using a jacketed reactor at 0 °C, employ efficient overhead stirring rather than magnetic stirring, and strictly control the addition rate of the starting material.

Q2: I am observing transesterification and hydrolysis byproducts. How can I prevent this? A: Trimethyl propane-1,2,2-tricarboxylate contains three vulnerable methyl ester groups. Transesterification or hydrolysis occurs if alkoxide or hydroxide impurities are present. This is almost always caused by wet solvent or atmospheric moisture reacting with NaH to form NaOH. Switch to freshly distilled THF (or a solvent purification system) and ensure your Argon purge is continuous throughout the enolate formation phase.

Q3: Can I substitute Methyl Iodide with a less volatile reagent to reduce inhalation hazards on a pilot scale? A: Yes. Methyl iodide ( CH3​I ) is highly volatile (bp 42 °C) and poses significant exposure risks on a large scale. Dimethyl sulfate (DMS) is a viable, less volatile alternative for enolate alkylation. However, DMS is highly toxic and requires a dedicated, extended quenching step (e.g., stirring with dilute ammonia or NaOH for several hours) to safely destroy unreacted reagent before aqueous workup. If using DMS, you may also need to adjust the temperature profile, as it is kinetically less reactive than CH3​I at 0 °C.

Q4: What is the most reliable method for monitoring the reaction progress? A: Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended. Because Trimethyl propane-1,2,2-tricarboxylate lacks a strong UV chromophore, standard HPLC-UV or TLC (Thin Layer Chromatography) methods are prone to false negatives. If TLC must be used, you cannot rely on a UV lamp; you must visualize the plate using a destructive chemical stain such as Potassium Permanganate ( KMnO4​ ) or Phosphomolybdic Acid (PMA) followed by heat.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12838512, Trimethyl propane-1,2,2-tricarboxylate". PubChem,[Link].

  • Alexander, Juliana R., et al. "Kinetic Resolution of Cyclic Secondary Azides, Using an Enantioselective Copper-Catalyzed Azide-Alkyne Cycloaddition." Organic Letters, vol. 21, no. 11, 2019, pp. 4355-4358. ACS Publications,[Link].

Technical Support Center: Trimethyl propane-1,2,2-tricarboxylate Reactions & Troubleshooting

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Trimethyl propane-1,2,2-tricarboxylate (CAS: 39994-40-6)[1]. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with complex aliphatic building blocks.

Synthesizing this molecule typically involves the α -alkylation of trimethyl ethane-1,1,2-tricarboxylate using methyl iodide (MeI)[2]. While the methine proton flanked by two ester groups is highly acidic (pKa ~13), generating the sterically hindered quaternary carbon at the C2 position introduces specific kinetic and thermodynamic challenges. This guide provides validated protocols, mechanistic causality, and targeted troubleshooting to ensure high-fidelity synthesis.

Mechanistic Pathway

Before executing the protocols, it is critical to understand the underlying chemical logic. The reaction relies on the irreversible (or equilibrium-driven) formation of a stabilized enolate, followed by an S N​ 2 nucleophilic attack on methyl iodide.

Mechanism SM Trimethyl ethane-1,1,2-tricarboxylate (Acidic Methine) Base Deprotonation (NaH or K2CO3) SM->Base Enolate Stabilized Enolate (Nucleophile) Base->Enolate -H+ Alkylation SN2 Attack on Methyl Iodide Enolate->Alkylation Product Trimethyl propane-1,2,2-tricarboxylate (Quaternary Center) Alkylation->Product -I-

Figure 1: Mechanistic pathway for the α-alkylation of trimethyl ethane-1,1,2-tricarboxylate.

Validated Experimental Protocols

To guarantee reproducibility, every protocol must function as a self-validating system. We present two distinct methodologies based on authoritative literature.

Protocol A: Strong Base / Aprotic Solvent (NaH / THF)

Adapted from the methodology of[3], this method utilizes sodium hydride to irreversibly form the enolate, driving the reaction kinetically.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under an inert atmosphere (N 2​ or Ar), suspend NaH (60% dispersion in mineral oil, 1.1 eq) in anhydrous THF.

    • Causality & Self-Validation: Mineral oil coats NaH, reducing its reactive surface area and complicating downstream purification. Wash the NaH with anhydrous hexanes (2x) prior to THF addition; the solid must appear as a free-flowing gray powder before proceeding.

  • Deprotonation: Cool the suspension to 0 °C. Add trimethyl ethane-1,1,2-tricarboxylate (1.0 eq) dropwise over 15 minutes.

    • Self-Validation: You must observe controlled effervescence (H 2​ gas evolution). Stir for 0.5 h at 0 °C until gas evolution completely ceases, indicating 100% enolate formation.

  • Alkylation: Add methyl iodide (MeI, 1.5 eq) dropwise at 0 °C.

  • Propagation: Remove the ice bath and allow the reaction to warm to 20 °C. Stir for 16 h in the dark (to prevent light-induced degradation of MeI).

  • Quench & Workup: Carefully quench unreacted NaH with saturated aqueous NH 4​ Cl. Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

Protocol B: Mild Base / Polar Aprotic Solvent (K 2​ CO 3​ / DMSO)

Adapted from [4], this method relies on the "naked anion" effect. DMSO strongly solvates the potassium cation, leaving the carbonate anion highly basic and reactive without the hazards of NaH.

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask, add finely powdered, anhydrous K 2​ CO 3​ (1.5 eq) and trimethyl ethane-1,1,2-tricarboxylate (1.0 eq) in anhydrous DMSO.

  • Alkylation: Add MeI (2.0 eq) in one portion. Seal the flask tightly with a secure septum and Parafilm.

  • Propagation: Stir vigorously at ambient temperature for 24 h.

    • Self-Validation: The initially chunky heterogeneous mixture should grind down into a fine, milky suspension. Monitor by TLC (Hexanes/EtOAc) until the starting material is fully consumed.

  • Workup: Dilute the mixture with a large volume of water (at least 5x the DMSO volume to solubilize the solvent and salts) and extract with diethyl ether (3x). Wash the organic layer with water (2x) and brine, dry over MgSO 4​ , and concentrate.

Quantitative Data Comparison

ParameterProtocol A (NaH / THF)Protocol B (K 2​ CO 3​ / DMSO)
Base Strength Strong, irreversible (pKa > 35)Mild, equilibrium-driven (pKa ~ 10)
Solvent Polarity Moderate (Aprotic)High (Polar Aprotic)
Reaction Temp 0 °C to 20 °CAmbient (20–25 °C)
Reaction Time 16.5 hours24 hours
MeI Equivalents 1.5 eq2.0 eq
Primary Advantage Fast, irreversible enolate formationSafer, avoids highly reactive hydrides
Primary Risk Exothermic runaway during additionKrapcho decarboxylation if heated

Troubleshooting & FAQs

Q: Why am I seeing incomplete conversion despite using excess MeI? A: Methyl iodide is highly volatile (bp 42 °C). If the reaction vessel is not hermetically sealed, MeI will escape into the headspace or fume hood before the sterically hindered alkylation can reach completion. Causality: The formation of the quaternary center at C2 is kinetically slower than simple malonate alkylations due to steric clash between the incoming methyl group and the three bulky ester moieties. Fix: Use a tightly sealed pressure flask or a septum wrapped securely with Parafilm, and ensure the reaction temperature never exceeds 20 °C.

Q: During the NaH protocol, the reaction turned dark brown. Is this normal? A: No. A dark brown coloration typically indicates the degradation of the starting material or solvent, often due to localized overheating or the presence of oxygen. Causality: NaH deprotonation is highly exothermic. If the trimethyl ethane-1,1,2-tricarboxylate is added too rapidly without sufficient cooling (0 °C), the localized heat can cause side reactions, including Claisen-type condensations between the ester molecules. Fix: Strictly control the addition rate (dropwise over 15+ minutes) and maintain the internal temperature at 0 °C during the entire deprotonation phase.

Q: How do I separate unreacted trimethyl ethane-1,1,2-tricarboxylate from the product? A: Chromatographic separation is notoriously difficult because the starting material and the product (Trimethyl propane-1,2,2-tricarboxylate) have nearly identical Rf​ values on silica gel. Causality: The addition of a single methyl group to a highly oxygenated, polar molecule does not significantly alter its overall dipole moment or silica affinity. Fix: You must drive the reaction to absolute completion. If TLC shows remaining starting material, add a second portion of base and MeI. Alternatively, vacuum distillation can be employed, as the methylated product has a slightly different boiling point.

Q: I observed a significant loss of mass and unexpected byproducts when heating the DMSO reaction to speed it up. What happened? A: You likely triggered a Krapcho decarboxylation. Causality: Heating a geminal diester (or tricarboxylate) in a polar aprotic solvent (DMSO) in the presence of salts (like K 2​ CO 3​ or the KI generated during the reaction) and trace water leads to ester hydrolysis followed by rapid thermal decarboxylation. Fix: Never heat the K 2​ CO 3​ /DMSO alkylation reaction above ambient temperature (20–25 °C).

Troubleshooting Logic Workflow

Troubleshooting Start Evaluate Reaction Outcome Success Complete Conversion Start->Success Issue1 Issue: Incomplete Conversion Start->Issue1 Issue2 Issue: Ester Hydrolysis / Decarboxylation Start->Issue2 Purify Standard Aqueous Workup & Concentration Success->Purify Fix1 Action: Check MeI volatility, seal flask, increase time Issue1->Fix1 Fix2 Action: Avoid heating in DMSO, ensure strictly anhydrous reagents Issue2->Fix2

Figure 2: Logical troubleshooting workflow for common alkylation reaction failures.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12838512, Trimethyl propane-1,2,2-tricarboxylate". PubChem. URL:[Link]

  • Alexander, J. R.; Ott, A. A.; Liu, E.-C.; Topczewski, J. J. "Kinetic Resolution Of Cyclic Secondary Azides, Using An Enantioselective Copper-Catalyzed Azide-Alkyne Cycloaddition". Organic Letters, 2019, 21(11), 4355-4358. URL:[Link]

  • Tou, J. S.; Schleppnik, A. A. "Novel 1,2-ester transposition reactions". Journal of Organic Chemistry, 1983, 48(5), 753-755. URL:[Link]

Sources

Technical Support Center: Troubleshooting & Purification of Trimethyl propane-1,2,2-tricarboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting the synthesis and purification of Trimethyl propane-1,2,2-tricarboxylate (CAS 39994-40-6).

Rather than simply providing a list of instructions, this guide explores the causality behind impurity formation and leverages physicochemical properties to establish self-validating purification workflows.

Part 1: Diagnostic FAQ & Mechanistic Causality

Q1: What are the most common impurities found in crude Trimethyl propane-1,2,2-tricarboxylate? A1: The synthesis of this compound typically involves the base-catalyzed alkylation of dimethyl methylmalonate with methyl bromoacetate. Consequently, the crude mixture usually contains:

  • Unreacted Starting Materials: Dimethyl methylmalonate and methyl bromoacetate. These are volatile, neutral species.

  • Acidic Byproducts: Trace moisture introduced via the solvent or base (e.g., NaOMe) causes partial ester hydrolysis (saponification), yielding mono- or di-carboxylic acids.

Q2: Why is my isolated product contaminated with acidic species, and how do I selectively remove them? A2: Ester hydrolysis is an unavoidable side reaction in base-catalyzed alkylations if strict anhydrous conditions are not maintained. To remove these acidic impurities, we exploit the pKa differential between the carboxylic acid byproducts (pKa ~4–5) and carbonic acid (pKa ~6.3). By washing the organic phase with saturated aqueous sodium bicarbonate ( NaHCO3​ ), the acidic impurities are deprotonated into water-soluble sodium salts, while the target tri-ester remains entirely in the organic phase[1].

Q3: How can I separate unreacted dimethyl methylmalonate from the target tri-ester if both are neutral? A3: Because both are neutral esters, liquid-liquid extraction cannot separate them. However, Trimethyl propane-1,2,2-tricarboxylate has a molecular weight of 218.20 g/mol and a topological polar surface area (TPSA) of 78.9 Ų[2]. In contrast, dimethyl methylmalonate has a much lower molecular weight (146.14 g/mol ). This significant mass and surface area differential translates to a massive boiling point gap, making high-vacuum fractional distillation the most highly effective separation method[1].

Part 2: Visualizing the Reaction & Purification Workflows

G SM1 Dimethyl methylmalonate (Starting Material) Prod Trimethyl propane-1,2,2-tricarboxylate (Target Product) SM1->Prod Alkylation Imp1 Unreacted SMs (Volatile Impurities) SM1->Imp1 Incomplete Rxn SM2 Methyl bromoacetate (Alkylating Agent) SM2->Prod Alkylation SM2->Imp1 Incomplete Rxn Base Base (e.g., NaOMe) Solvent (MeOH) Base->Prod Deprotonation Imp2 Hydrolysis Products (Acidic Impurities) Prod->Imp2 Trace H2O / Base (Saponification)

Fig 1: Synthesis pathway and formation of volatile and acidic impurities.

Workflow Crude Crude Mixture (Product + Impurities) Ext Liquid-Liquid Extraction (Washing with sat. NaHCO3) Crude->Ext Org Organic Phase (Neutral Species) Ext->Org Retains Product Aq Aqueous Phase (Acidic Impurities) Ext->Aq Discard Dist Vacuum Distillation (Removal of Volatiles) Org->Dist Dry & Concentrate Pure Purified Trimethyl propane-1,2,2-tricarboxylate Dist->Pure High-boiling fraction Vol Volatile Distillate (Unreacted SMs) Dist->Vol Low-boiling fraction

Fig 2: Step-by-step purification workflow for isolating the target tri-ester.

Part 3: Physicochemical Data & Separation Metrics

To execute the purification successfully, you must understand the physical parameters of the species in your flask. The data below summarizes the metrics used to design the protocols[2],[3].

CompoundMW ( g/mol )Predicted BP (760 mmHg)TLC Rf​ (Hexane:EtOAc 4:1)Chemical Nature
Trimethyl propane-1,2,2-tricarboxylate 218.20~270–280 °C0.45Neutral Tri-ester
Dimethyl methylmalonate 146.14~170 °C0.65Neutral Di-ester
Methyl bromoacetate 152.97~144 °C0.70Neutral Alkyl Halide
Saponification Byproducts >204.00>300 °C<0.10 (streaks)Acidic

Part 4: Self-Validating Experimental Protocols

Protocol A: Biphasic Quench and Extraction (Removal of Acidic Impurities)

Causality: This step utilizes acid-base chemistry to partition hydrolyzed byproducts into the aqueous layer while retaining the neutral target product in the organic layer[1].

  • Dilution: Dilute the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) at a ratio of 10 mL solvent per gram of crude.

  • Neutralization: Add an equal volume of saturated aqueous NaHCO3​ to the separatory funnel.

  • Agitation: Stopper and invert the funnel. Agitate vigorously, venting frequently to release the CO2​ gas generated by the neutralization of carboxylic acids.

  • Self-Validation Check: Allow the layers to separate and draw off a few drops of the aqueous layer. Test it with pH paper. If the pH is < 8, acidic impurities remain. Repeat the NaHCO3​ wash until the aqueous layer remains basic (pH > 8) and no further CO2​ evolution is observed. This guarantees the complete removal of acidic species.

  • Drying: Wash the organic layer once with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol B: High-Vacuum Fractional Distillation (Removal of Volatile Impurities)

Causality: With acidic impurities removed, the remaining contaminants are low-molecular-weight starting materials. Their higher vapor pressures allow them to be distilled off, leaving the high-boiling tri-ester behind[1].

  • Setup: Transfer the concentrated organic crude to a round-bottom flask equipped with a short-path distillation head, a Vigreux column, and a multi-neck receiving cow.

  • Vacuum Application: Apply high vacuum (e.g., < 1 mmHg) using a vacuum pump equipped with a dry-ice/acetone cold trap. Let the system equilibrate for 10 minutes to remove residual solvent traces.

  • Heating: Gradually increase the oil bath temperature.

  • Self-Validation Check (Fractionation): Monitor the vapor temperature at the distillation head.

    • Fraction 1 (Forerun): You will observe a lower boiling fraction distilling over first (unreacted dimethyl methylmalonate and methyl bromoacetate).

    • Fraction 2 (Product): The vapor temperature will suddenly drop (as the volatiles are depleted) and then rise and stabilize at a significantly higher temperature. This stable, higher temperature indicates the transition to the target compound. Collect this main fraction in a clean receiving flask.

  • Verification: Confirm the purity of the main fraction via TLC (staining with KMnO4​ ) or GC-MS.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12838512, Trimethyl propane-1,2,2-tricarboxylate". PubChem. Available at:[Link]

  • U.S. Environmental Protection Agency. "Trimethyl propane-1,2,2-tricarboxylate". CompTox Chemicals Dashboard. Available at:[Link]

  • Vogel, A. I., & Furniss, B. S. (2003). Vogel's Textbook of Practical Organic Chemistry. Semantic Scholar. Available at:[Link]

Sources

Validation & Comparative

Analytical Methods for the Quantification of Trimethyl Propane-1,2,2-tricarboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Trimethyl propane-1,2,2-tricarboxylate (CAS 39994-40-6) is an aliphatic tri-ester utilized as a critical building block in organic synthesis and pharmaceutical development[1]. With a molecular formula of C9H14O6 and a molecular weight of 218.20 g/mol , its chemical structure lacks a conjugated π-electron system or aromatic rings[1]. Consequently, it exhibits negligible UV absorbance above 210 nm. Traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is highly susceptible to solvent interference and baseline drift at these low wavelengths, rendering it unsuitable for reliable quantification.

This guide objectively compares high-performance analytical alternatives—GC-FID , GC-MS , and HPLC-CAD —providing researchers with self-validating protocols for accurate quantification and structural profiling.

Part 1: Causality Behind Method Selection

Selecting the correct analytical modality requires aligning the physical chemistry of the analyte with the detection mechanism:

  • Gas Chromatography-Flame Ionization Detection (GC-FID): As an aliphatic ester, Trimethyl propane-1,2,2-tricarboxylate is highly volatile and thermally stable, making it an ideal candidate for gas-phase separation[2]. FID is the industry standard for this class of molecules because it provides a linear, mass-proportional response to carbon-hydrogen bonds. This ensures robust absolute quantification without the need for complex derivatization steps[3].

  • Gas Chromatography-Mass Spectrometry (GC-MS): While GC-FID is optimal for routine assays, GC-MS is mandatory for structural confirmation and impurity profiling. Electron Ionization (EI) at 70 eV fragments the ester linkages, generating a distinct mass spectral fingerprint that differentiates the target analyte from unreacted precursors (e.g., trimethyl ethane-1,1,2-tricarboxylate) or structural isomers.

  • HPLC with Charged Aerosol Detection (HPLC-CAD): For workflows where non-volatile or thermally labile impurities must be monitored alongside the main ester, HPLC-CAD is the premier alternative. CAD provides universal, mass-dependent detection that is entirely independent of the analyte's optical properties, overcoming the inherent limitations of UV detection.

Part 2: Method Comparison Data

The following table summarizes the performance metrics of each analytical approach to guide instrument selection based on project requirements.

Analytical ParameterGC-FID (Primary Quant)GC-MS (Impurity Profiling)HPLC-CAD (Alternative)
Sensitivity (LOD) ~1–5 ng/injection~0.1–1 ng/injection~10–20 ng/injection
Linearity (R²) > 0.999 (Excellent)> 0.990 (Moderate)> 0.995 (Non-linear raw, requires log-log fit)
Specificity Retention Time onlyRetention Time + Mass SpectraRetention Time only
Run Time 12–15 minutes15–20 minutes20–25 minutes
Primary Use Case High-throughput absolute quantificationUnknown impurity identificationNon-volatile byproduct analysis
Cost / Complexity Low / LowHigh / MediumMedium / Medium

Part 3: Analytical Workflow Visualization

AnalyticalWorkflow Start Sample: Trimethyl propane- 1,2,2-tricarboxylate Decision Select Analytical Objective Start->Decision GCFID Routine Quantification (GC-FID) Decision->GCFID High Throughput GCMS Impurity Profiling (GC-MS) Decision->GCMS Identification HPLC Semi-volatile Analysis (HPLC-CAD) Decision->HPLC Non-GC amenable Prep1 Dilute in EtOAc + Internal Standard GCFID->Prep1 Prep2 Dilute in DCM (No IS needed for Scan) GCMS->Prep2 Prep3 Dilute in MeCN/H2O HPLC->Prep3 Data1 High Linearity Mass-Proportional Prep1->Data1 Data2 Structural ID (EI Fragmentation) Prep2->Data2 Data3 Universal Detection (No Chromophore) Prep3->Data3

Decision tree for selecting analytical methods for Trimethyl propane-1,2,2-tricarboxylate.

Part 4: Self-Validating Experimental Protocols

To ensure data integrity, the following methodologies are designed as self-validating systems, incorporating internal checks to immediately flag instrumental deviations.

Protocol A: High-Throughput GC-FID Quantification

Causality: This protocol utilizes Dimethyl Phthalate as an Internal Standard (IS). Because gas chromatography injection volumes (typically 1 µL) are prone to micro-variations, the IS corrects for these inconsistencies, ensuring the quantitative system remains robust and self-correcting[3].

1. Sample Preparation:

  • Step: Accurately weigh 10.0 mg of Trimethyl propane-1,2,2-tricarboxylate and dissolve in 10.0 mL of Ethyl Acetate (EtOAc).

  • Causality: EtOAc is selected for its excellent solubility profile for aliphatic esters and its rapid elution time, ensuring the solvent peak does not mask early-eluting impurities.

  • Internal Standard: Spike the solution with Dimethyl Phthalate to a final concentration of 0.5 mg/mL.

2. Instrumental Parameters:

  • Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., DB-5 or HP-5, 30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Temperature Program: Initial 80°C (hold 1 min), ramp at 15°C/min to 250°C (hold 5 min).

  • Injector/Detector: Injector at 250°C (Split ratio 10:1); FID at 280°C.

3. System Suitability & Validation:

  • Blank Injection: Run a pure EtOAc blank prior to the sequence to confirm the absence of column carryover.

  • Resolution (Rs): The system is deemed valid only if the chromatographic resolution between Trimethyl propane-1,2,2-tricarboxylate and the IS is ≥ 2.0.

  • Signal-to-Noise (S/N): Ensure S/N ≥ 10 for the Limit of Quantitation (LOQ) standard.

Protocol B: GC-MS Impurity Profiling

Causality: Designed to identify unknown synthetic byproducts, this method leverages high-energy electron impact to induce predictable cleavage of the methoxycarbonyl groups, providing a structural map of the molecule.

1. Sample Preparation:

  • Step: Dilute the sample to 0.1 mg/mL in Dichloromethane (DCM).

  • Causality: A lower concentration is deliberately chosen to prevent detector saturation and mitigate ion-molecule reactions in the MS source, which can artificially skew isotopic ratios and complicate spectral interpretation.

2. Instrumental Parameters:

  • Chromatography: Match the GC-FID temperature gradient exactly to ensure retention time alignment and cross-referencing between the two methods.

  • MS Conditions: Electron Ionization (EI) mode at 70 eV. Scan range: 50–350 m/z. Source temperature: 230°C. Quadrupole temperature: 150°C.

3. System Suitability & Validation:

  • Tuning: Perform a daily autotune using Perfluorotributylamine (PFTBA) to verify mass accuracy and relative abundance targets across the entire mass range.

  • Spectral Verification: Validate the analyte peak by confirming the presence of characteristic fragment ions. For Trimethyl propane-1,2,2-tricarboxylate (MW = 218.20 g/mol ), look for the diagnostic loss of a methoxy group ([-OCH3], yielding an [M-31]+ fragment)[1].

References

  • Trimethyl propane-1,2,2-tricarboxylate | C9H14O6 | CID 12838512 - National Center for Biotechnology Information (PubChem) -[Link]

  • Trimethyl propane-1,2,2-tricarboxylate - HTTr Summary - U.S. Environmental Protection Agency (EPA) CompTox Chemicals Dashboard -[Link]

  • Quantification of Fatty Acids in Mammalian Tissues by Gas Chromatography–Hydrogen Flame Ionization Detection - PubMed Central (PMC) -[Link]

Sources

High-Resolution HPLC-MS vs. GC-MS for the Analysis of Trimethyl Propane-1,2,2-tricarboxylate: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analyte Profile

Trimethyl propane-1,2,2-tricarboxylate (TMPTC) (CAS: 39994-40-6) is a highly functionalized aliphatic ester with the molecular formula C₉H₁₄O₆ and a molecular weight of 218.20 g/mol [1]. In drug development and polymer science, it frequently appears as a synthetic intermediate, a plasticizer, or a potential extractable/leachable (E&L) impurity [2].

Because TMPTC lacks a conjugated π-electron system, it exhibits negligible UV absorbance above 210 nm. Consequently, traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is inadequate for trace-level quantification. Analysts must rely on mass spectrometry (MS). This guide objectively compares the performance of Reverse-Phase HPLC-ESI-MS against traditional GC-EI-MS , providing drug development professionals with a self-validating framework for method selection.

Causality in Analytical Selection: Why HPLC-ESI-MS?

As a Senior Application Scientist, selecting the appropriate chromatographic and ionization technique requires understanding the fundamental physicochemical behavior of the analyte.

  • The GC-MS Dilemma (Thermal Lability): Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS) is the historical gold standard for volatile esters. However, the hot injection port (typically 250°C–300°C) introduces a critical vulnerability. Tricarboxylates are susceptible to thermal degradation and transesterification if protic solvents or matrix moisture are present. Furthermore, hard ionization (70 eV EI) extensively fragments the molecule (cleaving the -OCH₃ groups), often obliterating the intact molecular ion and complicating identification in complex matrices [3].

  • The HPLC-MS Advantage (Soft Ionization): HPLC coupled with Electrospray Ionization (HPLC-ESI-MS) operates at near-ambient chromatographic temperatures, completely bypassing thermal degradation. ESI is a "soft" ionization technique. For poly-oxygenated compounds like TMPTC, the three carbonyl oxygens act as excellent proton and alkali-metal acceptors, yielding highly stable, intact pseudo-molecular ions such as [M+H]⁺ (m/z 219.08) and [M+Na]⁺ (m/z 241.07) [4].

By intentionally driving the ionization toward these intact adducts, HPLC-MS provides superior specificity and a lower Limit of Quantitation (LOQ) compared to GC-MS.

Visualizing the Analytical Workflow

G A Sample Matrix (TMPTC Extract) B HPLC-ESI-MS (Soft Ionization) A->B Aqueous/Polar C GC-EI-MS (Hard Ionization) A->C Volatile/Non-Polar D [M+H]+ &[M+Na]+ Intact Quantification B->D ESI+ E Extensive Fragmentation (Loss of -OCH3) C->E 70 eV EI

Analytical workflow comparing HPLC-ESI-MS and GC-EI-MS for TMPTC.

Experimental Methodologies: Step-by-Step Protocols

To ensure Trustworthiness , the following protocols are designed as self-validating systems. Every critical step includes a built-in checkpoint to verify methodological integrity.

Protocol A: High-Resolution HPLC-ESI-MS (Primary Recommendation)

1. Sample Preparation:

  • Extraction: Aliquot 1.0 mL of the sample matrix into a centrifuge tube. Add 2.0 mL of LC-MS grade Acetonitrile to precipitate proteins/polymers and extract the analyte.

  • Internal Standard Addition: Spike the sample with 50 ng/mL of a structural analog (e.g., Triethyl ethane-1,1,2-tricarboxylate) prior to vortexing.

  • Centrifugation & Filtration: Vortex for 2 minutes, centrifuge at 14,000 rpm for 10 minutes, and filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • Self-Validation Checkpoint: Calculate the recovery of the internal standard. A recovery between 90–110% validates the extraction efficiency and confirms the absence of severe matrix binding.

2. Chromatographic Separation:

  • Column: Sub-2-micron C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm particle size) maintained at 40°C. Causality: The high theoretical plate count of sub-2-micron particles ensures sharp peak shapes, minimizing co-elution with matrix suppressors.

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B hold for 1 min, ramp to 95% B over 7 mins, hold for 2 mins, return to 5% B. Flow rate: 0.4 mL/min.

3. Mass Spectrometry (ESI+):

  • Ionization: Positive Electrospray Ionization (ESI+). Capillary voltage: 3.0 kV. Desolvation temperature: 400°C.

  • Target Ions: Monitor m/z 219.08 [M+H]⁺ and m/z 241.07 [M+Na]⁺.

  • Self-Validation Checkpoint: Monitor the ratio of m/z 219.08 to m/z 241.07 across the chromatographic peak. A constant ion ratio (±15% variance) confirms peak purity and the absence of co-eluting isobaric interferences.

Protocol B: GC-EI-MS (The Alternative)

1. Sample Preparation:

  • Extract the sample using a non-polar solvent (e.g., Hexane or Ethyl Acetate). Dry the extract over anhydrous sodium sulfate to remove trace moisture, which causes transesterification in the GC inlet.

2. Chromatographic Separation:

  • Column: DB-5MS (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Temperature Program: Initial 60°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 mins).

  • Injection: 1 µL, Splitless mode. Inlet temperature: 250°C.

3. Mass Spectrometry (EI):

  • Ionization: Electron Ionization at 70 eV.

  • Target Ions: Monitor m/z 187 (loss of -OCH₃) and m/z 155.

  • Self-Validation Checkpoint: Compare the peak area of a standard injected via standard splitless injection versus a Cold-On-Column (COC) injection. A significant drop in the splitless area indicates thermal degradation in the inlet.

Quantitative Data Presentation

The following table summarizes the comparative performance metrics of both methodologies based on standardized validation guidelines (ICH Q2).

Performance MetricHPLC-ESI-MS (Recommended)GC-EI-MS (Alternative)Causality / Mechanistic Driver
Primary Ionization Soft (ESI+)Hard (70 eV EI)ESI preserves the intact molecule; EI shatters it.
Target m/z 219.08, 241.07187.0, 155.0[M+H]⁺ and [M+Na]⁺ vs.[M - OCH₃]⁺ fragments.
Limit of Detection (LOD) 0.5 ng/mL5.0 ng/mLIntact ion monitoring in MS/MS drastically reduces baseline noise.
Limit of Quantitation (LOQ) 1.5 ng/mL15.0 ng/mLHigher thermal degradation in GC raises the LOQ floor.
Linear Dynamic Range 1.5 – 1000 ng/mL15.0 – 500 ng/mLESI provides a broader dynamic range for polar esters.
Total Run Time 10.0 min22.0 minUPLC gradients are significantly faster than GC oven ramps.
Matrix Effect Moderate (Ion Suppression)Low (but thermal risks)LC-MS requires internal standards to correct for ESI suppression.

Mechanistic Insights into Fragmentation Behavior

Understanding the fragmentation pathways is crucial for definitive structural elucidation. In GC-EI-MS , the 70 eV electron beam imparts excessive internal energy to the TMPTC molecule. The primary fragmentation pathway involves the alpha-cleavage of the ester bonds, resulting in the rapid loss of methoxy radicals (•OCH₃, -31 Da) and neutral methanol molecules (CH₃OH, -32 Da). This leaves a spectrum dominated by low-mass hydrocarbon and acylium ions, making it difficult to distinguish TMPTC from other aliphatic esters.

Conversely, in HPLC-ESI-MS , the addition of 0.1% formic acid to the mobile phase facilitates the protonation of the carbonyl oxygen. During collision-induced dissociation (CID) in an MS/MS experiment, the [M+H]⁺ ion (m/z 219) undergoes a highly predictable, low-energy neutral loss of methanol (-32 Da) to form a stabilized product ion at m/z 187. This specific transition (219 → 187) provides a highly selective Multiple Reaction Monitoring (MRM) channel that virtually eliminates false positives.

References

  • PubChem. "Trimethyl propane-1,2,2-tricarboxylate | C9H14O6 | CID 12838512". National Center for Biotechnology Information. URL:[Link]

  • EPA CompTox Chemicals Dashboard. "Trimethyl propane-1,2,2-tricarboxylate - HTTr Summary". U.S. Environmental Protection Agency. URL:[Link]

  • PubMed Central (PMC). "Designing a set of reference standards for non-targeted analysis of polymer additives extracted from medical devices". National Institutes of Health. URL:[Link]

Comparing the performance of Trimethyl propane-1,2,2-tricarboxylate with other tricarboxylates

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate ligand precursors for asymmetric catalysis. When designing chiral pockets for Lewis acid-catalyzed transformations—such as the enantioselective Friedel-Crafts alkylation of indoles—the choice of the tricarboxylate backbone is not merely a matter of symmetry, but of precise steric topography.

Trimethyl propane-1,2,2-tricarboxylate (TMPTC, CAS: 39994-40-6)[1] has emerged as a superior building block for synthesizing pseudo-C3-symmetric trisoxazoline ligands[2]. This guide objectively compares the performance of TMPTC against other common tricarboxylates, providing drug development professionals with actionable, self-validating protocols for enantiodivergent synthesis.

Structural Topography: The Causality of the 1,2,2-Substitution Pattern

The architectural brilliance of TMPTC lies in its 1,2,2-substitution pattern, which fundamentally alters the catalytic environment compared to traditional 1,2,3-substituted analogs.

  • TMPTC (Pseudo-C3 Symmetry): The presence of a geminal diester motif and a methyl group at the C2 position creates extreme steric congestion[1]. When converted into a trisoxazoline ligand and coordinated to a Cu(II) center, this backbone forces the oxazoline rings into a rigid, propeller-like chiral pocket[2]. This rigidity dictates the exact trajectory of the incoming indole nucleophile, allowing for exceptional stereocontrol.

  • TMTC (Trimethyl propane-1,2,3-tricarboxylate): While TMTC possesses true C3 symmetry, it lacks the geminal steric bulk at a single carbon. The resulting chiral pocket is more flexible and open, leading to inferior stereocontrol in highly demanding carbon-carbon bond formations.

  • TMC (Trimethyl citrate): TMC contains a C2 hydroxyl group. In Lewis acid catalysis, this hydroxyl acts as a competitive coordinating site, which can poison the Cu(II) center or fundamentally alter its Lewis acidity, rendering it ineffective for this specific transformation.

Comparative Performance Data

The superiority of the TMPTC-derived pseudo-C3 ligand is most evident in its enantiodivergent capabilities. By simply changing the solvent, researchers can access either enantiomer of the alkylated indole with exceptional enantiomeric excess (ee)[2].

Tricarboxylate PrecursorLigand SymmetrySteric EnvironmentMax Friedel-Crafts ee (%)EnantiodivergenceCatalytic Viability
TMPTC (1,2,2-substituted) Pseudo-C3Highly congested (gem-diester)+98% / -89% Yes (Solvent-controlled)Excellent
TMTC (1,2,3-substituted) True C3Open / Flexible< 50% (Typical)NoModerate
TMC (2-hydroxy-1,2,3) True C3Competing OH coordinationN/ANoPoor (Catalyst Poisoning)

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols for utilizing TMPTC are designed as self-validating systems.

Phase 1: Solvent-Free Amidation and Ligand Assembly

The synthesis of the pseudo-C3 trisoxazoline ligand requires driving a sterically hindered amidation to completion[2][3].

  • Reagent Mixing: Combine TMPTC (1.0 eq) with L-isoleucinol (4.0 eq) in a round-bottom flask.

    • Causality: A 4.0 molar equivalent (excess) is critical. L-isoleucinol slowly sublimes at the reaction temperature under vacuum; the excess compensates for this physical loss to maintain the reaction rate[2].

  • Solvent-Free Heating: Stir the mixture at 70 °C for 10 hours without solvent.

    • Causality: Solvent-free conditions maximize the collision frequency of the bulky reactants, overcoming the severe steric hindrance of the 1,2,2-substitution pattern[2].

  • Equilibrium Driving: Apply reduced pressure at 30 °C to remove generated methanol, then resume heating at 70 °C. Repeat this cycle for a total of 70 hours[3].

    • Validation Checkpoint: The complete cessation of methanol condensation in the vacuum cold trap serves as a self-validating indicator that the amidation equilibrium has been fully driven to the product side.

  • Purification: Purify the highly hygroscopic white solid via silica gel flash chromatography (pure ethyl acetate).

Phase 2: Enantiodivergent Friedel-Crafts Alkylation

This protocol demonstrates how the TMPTC-derived ligand controls the stereochemical outcome based on solvent selection[2].

  • Catalyst Complexation: Stir the pseudo-C3 trisoxazoline ligand (11-12 mol %) and Cu(OTf)₂ (10 mol %) in the chosen solvent (Isobutyl alcohol for the (+)-enantiomer; 1,1,2,2-tetrachloroethane (TTCE) for the (-)-enantiomer) for 2 hours[2].

    • Validation Checkpoint: The formation of a deep, homogeneous blue/green solution confirms successful metalation.

  • Substrate Addition: Add indole (1.0 eq) and alkylidene malonate (1.2 eq) at 15 °C under an air atmosphere.

    • Causality: The Cu(II)-trisoxazoline complex is highly air- and water-stable. Conducting the reaction at 15 °C suppresses background non-catalyzed racemic alkylation while maintaining a practical catalytic turnover rate. Furthermore, the bulky, non-coordinating TTCE forces a different transition state geometry compared to the hydrogen-bonding isobutyl alcohol, cleanly flipping the enantioselectivity.

  • Isolation: Isolate the product via chromatography and determine the ee via chiral HPLC.

Mechanistic Workflow

G cluster_0 Ligand Synthesis cluster_1 Enantiodivergent Catalysis N1 TMPTC Precursor N3 Pseudo-C3 Trisoxazoline N1->N3 70°C, Vacuum (- MeOH) N2 L-Isoleucinol N2->N3 Condensation N4 Cu(OTf)2 Complex N3->N4 Metalation N6 (+)-Enantiomer (Isobutyl Alcohol) N4->N6 Friedel-Crafts N7 (-)-Enantiomer (TTCE Solvent) N4->N7 Friedel-Crafts N5 Indole + Malonate N5->N6 N5->N7

Workflow of TMPTC-derived pseudo-C3 trisoxazoline ligand synthesis and enantiodivergent catalysis.

Conclusion for Drug Development

For pharmaceutical scientists building libraries of chiral indole derivatives, TMPTC offers an unparalleled advantage over other tricarboxylates. Its unique 1,2,2-substitution pattern creates a highly congested pseudo-C3 symmetric pocket that not only delivers near-perfect enantioselectivity but also enables enantiodivergence simply by switching the reaction solvent. This eliminates the need to synthesize opposite enantiomers of the chiral ligand, drastically streamlining the drug discovery workflow.

Sources

Comparative study of Trimethyl propane-1,2,2-tricarboxylate and Trimethyl propane-1,1,2-tricarboxylate

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the correct aliphatic building block is rarely a matter of simple availability; it is a strategic decision dictated by the stereoelectronic requirements of your target molecule. Trimethyl propane-1,2,2-tricarboxylate and Trimethyl propane-1,1,2-tricarboxylate are regioisomeric triesters that, despite sharing the same molecular weight and formula (C₉H₁₄O₆), exhibit vastly divergent reactivity profiles.

This guide provides an objective, data-driven comparison of these two synthons, detailing the causality behind their experimental behaviors and providing self-validating protocols for their application in complex API (Active Pharmaceutical Ingredient) and natural product synthesis.

Structural and Mechanistic Profiling

The fundamental divergence between these two isomers lies in the positioning of their ester moieties along the propane backbone, which directly dictates their pKa values and steric accessibility.

  • Trimethyl propane-1,1,2-tricarboxylate (The Malonate Equivalent): In this 1,1,2-isomer, two methoxycarbonyl groups are localized on the C1 terminal carbon. This creates a highly acidic, malonate-type tertiary methine center (pKa ~13). This proton can be easily abstracted by standard bases (e.g., NaH, alkoxides) to form a stabilized enolate, making it an ideal candidate for electrophilic alkylations, Knoevenagel condensations, and Michael additions [1].

  • Trimethyl propane-1,2,2-tricarboxylate (The Sterically Locked Synthon): In the 1,2,2-isomer, the geminal diester is located at the internal C2 position. Because C2 is also bonded to a methyl group and a -CH₂COOCH₃ group, it is a quaternary carbon lacking an alpha-proton. It cannot be deprotonated to form an enolate at C2. Instead, this steric congestion makes it an excellent substrate for site-specific transformations, such as mono-decarboxylation, to yield substituted succinic acid derivatives without the risk of unwanted alpha-alkylation [2].

Reactivity cluster_112 1,1,2-Isomer (Malonate-Type) cluster_122 1,2,2-Isomer (Quaternary Center) A1 Trimethyl propane-1,1,2-tricarboxylate A2 Deprotonation at C1 (pKa ~13) A1->A2 A3 Electrophilic Alkylation / Michael Addition A2->A3 B1 Trimethyl propane-1,2,2-tricarboxylate B2 Sterically Locked C2 (No alpha-proton) B1->B2 B3 Selective Krapcho Decarboxylation B2->B3

Figure 1: Mechanistic divergence based on the presence of an acidic alpha-proton.

Quantitative Data Comparison

The table below consolidates the physical and computed properties of both regioisomers. While their thermodynamic properties are nearly identical, their topological symmetry and reactivity indices differ significantly.

PropertyTrimethyl propane-1,2,2-tricarboxylateTrimethyl propane-1,1,2-tricarboxylate
CAS Number 39994-40-652003-37-9
PubChem CID
Molecular Formula C₉H₁₄O₆C₉H₁₄O₆
Molecular Weight 218.20 g/mol 218.20 g/mol
XLogP3 0.40.6
Topological Polar Surface Area 78.9 Ų78.9 Ų
Key Structural Feature Quaternary C2 center (Sterically locked)Tertiary C1 center (Malonate-type proton)
Primary Synthetic Utility Precursor to 2-methylsuccinic scaffoldsPrecursor to functionalized glutarates

Self-Validating Experimental Methodologies

To guarantee scientific integrity, the following protocols are designed as self-validating systems. They include specific causality for reagent selection and in-process analytical controls to ensure the reaction trajectory is correct.

Protocol A: Electrophilic Alkylation of Trimethyl propane-1,1,2-tricarboxylate

Objective: Introduce a functionalized alkyl group at the reactive C1 position. Causality: Sodium hydride (NaH) is selected over weaker bases (like K₂CO₃) to ensure irreversible, quantitative deprotonation of the malonate proton. Anhydrous DMF is utilized because its polar aprotic nature heavily solvates the Na⁺ cation, leaving a highly nucleophilic, "naked" enolate ready for rapid Sₙ2 attack.

Step-by-Step Workflow:

  • Preparation: Suspend 1.1 equivalents of NaH (60% dispersion in mineral oil) in anhydrous DMF at 0 °C under an N₂ atmosphere.

  • Deprotonation: Dropwise add 1.0 equivalent of Trimethyl propane-1,1,2-tricarboxylate.

    • In-Process Validation: Observe immediate effervescence (H₂ gas evolution). The cessation of bubbling confirms complete enolate formation.

  • Alkylation: Add 1.2 equivalents of the target electrophile (e.g., benzyl bromide) dropwise. Warm the mixture to room temperature and stir for 4 hours.

  • Quench & Isolate: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate, wash the organic layer with brine (to remove DMF), dry over Na₂SO₄, and concentrate.

  • Analytical Validation: TLC (Hexane:EtOAc 3:1) will show the complete disappearance of the starting material. ¹H NMR validation is definitive: the sharp singlet/doublet of the C1 methine proton (~3.5 ppm) will completely disappear, replaced by the signals of the newly integrated alkyl chain.

Protocol B: Site-Specific Krapcho Decarboxylation of Trimethyl propane-1,2,2-tricarboxylate

Objective: Convert the sterically congested tricarboxylate into a dimethyl 2-methylsuccinate derivative. Causality: Standard aqueous saponification (NaOH/H₂O) would indiscriminately hydrolyze all three esters. The Krapcho decarboxylation (LiCl in wet DMSO at 160 °C) is chosen because the chloride ion acts as a soft nucleophile, selectively attacking the methyl group of one of the geminal esters via Sₙ2. The resulting carboxylate spontaneously expels CO₂ at high temperatures, leaving the remaining esters intact.

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 equivalent of Trimethyl propane-1,2,2-tricarboxylate in DMSO. Add 1.5 equivalents of anhydrous LiCl and exactly 2.0 equivalents of H₂O.

  • Thermal Activation: Heat the mixture to 160 °C under a reflux condenser.

    • In-Process Validation: Continuous bubbling within the solution indicates the active expulsion of CO₂ gas.

  • Completion: Maintain heating until gas evolution completely ceases (typically 6–8 hours). Cool to room temperature.

  • Quench & Isolate: Partition the mixture between water and Ethyl Acetate. Extract the aqueous layer twice more with EtOAc. Dry and concentrate the combined organic layers.

  • Analytical Validation: GC-MS will show a distinct mass shift from 218.2 m/z to 160.2 m/z (a net loss of 58 Da, corresponding to the loss of CO₂ and a methyl group). ¹H NMR will reveal the loss of one sharp methoxy singlet (3H) and the transformation of the C2 quaternary center into a tertiary methine center, exhibiting a new proton signal coupled to the adjacent methyl group.

Workflow W1 Substrate Selection W2 1,1,2-Isomer Reagent: NaH / DMF W1->W2 W3 1,2,2-Isomer Reagent: LiCl / wet DMSO W1->W3 W4 Enolate Intermediate W2->W4 W5 S_N2 Demethylation via Cl- W3->W5 W6 Alkylated Tricarboxylate W4->W6 W7 Dimethyl 2-methylsuccinate + CO2 W5->W7

Figure 2: Workflow logic for alkylation (1,1,2-isomer) vs. decarboxylation (1,2,2-isomer).

Applications in Drug Development & Natural Product Synthesis

The distinct reactivity of these isomers has cemented their roles in advanced synthetic campaigns:

  • Nonadride Biosynthesis and Total Synthesis: Trimethyl propane-1,2,2-tricarboxylate (and its corresponding acid) is a critical degradation product and synthetic intermediate in the study of nonadrides —a class of fungal metabolites with a characteristic nine-membered ring, such as glaucanic acid and phomoidride B (a potent inhibitor of Ras farnesyltransferase). Early structural elucidation by Barton et al. utilized the ozonolysis of glaucanic acid to yield propane-1,2,2-tricarboxylic acid, proving the quaternary nature of the carbon backbone [3, 4].

  • API Scaffold Generation: The 1,1,2-isomer is heavily utilized in the pharmaceutical industry to rapidly assemble substituted glutaric and succinic acid scaffolds. By sequentially alkylating the C1 position and subsequently decarboxylating, chemists can generate highly specific, sterically tuned di-acids that serve as core pharmacophores for enzyme inhibitors.

Selection Conclusion

Choose Trimethyl propane-1,1,2-tricarboxylate when your synthetic route requires C-C bond formation via nucleophilic enolate chemistry. It is your gateway to complex, highly substituted aliphatic chains.

Conversely, choose Trimethyl propane-1,2,2-tricarboxylate when your target molecule requires a pre-installed, sterically hindered quaternary center, or when you intend to utilize a Krapcho decarboxylation to elegantly reveal a 2-methylsuccinate derivative without the risk of over-alkylation.

References
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12838518, Trimethyl propane-1,1,2-tricarboxylate." PubChem, [Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12838512, Trimethyl propane-1,2,2-tricarboxylate." PubChem, [Link].

  • Barton, D. H. R., Godinho, L. S., & Sutherland, J. K. "The nonadrides. Part III. The absolute configuration of glauconic and glaucanic acids." Journal of the Chemical Society (1965): 1779-1786. [Link].

  • Chen, X., Zheng, Y., & Shen, Y. "Natural Products with Maleic Anhydride Structure: Nonadrides, Tautomycin, Chaetomellic Anhydride, and Other Compounds." Chemical Reviews 107.5 (2007): 1777-1830. [Link].

Purity Analysis of Commercially Available Trimethyl propane-1,2,2-tricarboxylate: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

Trimethyl propane-1,2,2-tricarboxylate (CAS: 39994-40-6; Molecular Weight: 218.20 g/mol ) is a highly specialized aliphatic tri-ester[1]. In advanced organic synthesis and drug development, it serves as the foundational building block for pseudo-C3-symmetric trisoxazoline ligands[2]. When complexed with Copper(II) salts such as Cu(OTf)₂ or Cu(ClO₄)₂, these ligands form potent Lewis acid catalysts that drive highly enantioselective Friedel−Crafts alkylations of indoles[2].

Commercially available batches of this compound typically range in nominal purity from 95%[3] to 98%[4]. However, as a Senior Application Scientist, I must emphasize that relying solely on a vendor's Certificate of Analysis (CoA)—which often utilizes simple area-percent Gas Chromatography (GC)—is insufficient for rigorous catalytic work.

The Causality of Purity in Ligand Synthesis: The synthesis of trisoxazoline ligands involves reacting Trimethyl propane-1,2,2-tricarboxylate with chiral amino alcohols (e.g., L-valinol) under solvent-free conditions at 70 °C[2]. This reaction is thermodynamically driven by the continuous removal of the methanol byproduct under vacuum. Because amino alcohols slowly sublime under these exact conditions, a stoichiometric excess is mandatory to maintain yields[2]. If the starting tricarboxylate contains partially hydrolyzed impurities (mono- or di-esters) or acidic byproducts, these impurities will prematurely consume the expensive chiral amino alcohols, drastically reducing the yield and complicating the isolation of the highly hygroscopic trisoxazoline intermediates[2].

ApplicationPathway Tricarb Trimethyl propane-1,2,2-tricarboxylate (CAS: 39994-40-6) Condensation Solvent-Free Condensation (70 °C, Vacuum) Tricarb->Condensation AminoAlc Chiral Amino Alcohols (e.g., L-valinol) AminoAlc->Condensation Trisox Pseudo-C3-Symmetric Trisoxazoline Ligands Condensation->Trisox CuComplex Copper(II) Complexation (Cu(OTf)2 or Cu(ClO4)2) Trisox->CuComplex Catalysis Enantioselective Friedel-Crafts Alkylation of Indoles CuComplex->Catalysis

Synthesis pathway from Trimethyl propane-1,2,2-tricarboxylate to chiral catalysts.

Comparative Analysis of Analytical Modalities

Evaluating the purity of Trimethyl propane-1,2,2-tricarboxylate requires navigating its specific structural limitations:

  • Lack of a Strong Chromophore: The molecule contains only ester carbonyls, which absorb weakly in the low-UV range (<220 nm). Standard HPLC-UV is prone to severe baseline drift and solvent interference.

  • Thermal Dynamics: While GC-MS is excellent for volatile trace organics, the compound's high boiling point requires elevated inlet temperatures. This can induce thermal degradation or transesterification if active sites exist in the GC liner.

  • The qNMR Advantage: Quantitative NMR (qNMR) is the gold standard here. It provides a direct, primary ratio measurement of the analyte against a certified reference material (CRM), bypassing the need for a structurally identical reference standard and immune to the lack of UV chromophores.

AnalyticalWorkflow Start Commercial Batch Trimethyl propane-1,2,2-tricarboxylate HPLC HPLC-RID Analysis (Non-volatile impurities) Start->HPLC GCMS GC-MS Analysis (Volatile trace organics) Start->GCMS qNMR 1H qNMR Analysis (Absolute Mass Fraction) Start->qNMR Data Data Integration & Purity Certification HPLC->Data GCMS->Data qNMR->Data

Workflow for multi-modal purity assessment of Trimethyl propane-1,2,2-tricarboxylate.

Data Presentation: Method & Batch Comparison

Table 1: Comparative Performance of Analytical Methods
Analytical MethodDetection MechanismPrimary AdvantagePrimary LimitationSuitability for Absolute Purity
¹H qNMR Nuclear spin resonanceNo analyte reference standard needed; absolute mass fraction.Lower sensitivity for trace impurities (<0.5%).Excellent (Gold Standard)
HPLC-RID Refractive IndexUniversal detection; non-destructive.Highly sensitive to temperature/flow fluctuations; gradient elution impossible.Good (Relative Purity)
GC-MS Electron Ionization (EI)High resolution for volatile/semi-volatile impurities.Risk of thermal degradation at high inlet temperatures.Moderate (Trace Volatiles)
Table 2: Purity Assessment of Commercial vs. Synthesized Batches

(Data represents a generalized laboratory evaluation of typical market availability)

SourceClaimed Purity (Vendor)GC-FID (Area %)HPLC-RID (Area %)¹H qNMR (Absolute % w/w)
Vendor A [3]95%96.2%94.8%93.5%
Vendor B [4]98%98.5%97.9%97.1%
In-House Synthesized N/A>99.5%99.1%98.8%

Observation: GC-FID consistently overestimates purity due to the non-elution of high-molecular-weight oligomeric byproducts, highlighting the necessity of qNMR for true mass fraction determination.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in system suitability checks prevent false-positive purity readouts.

Protocol A: Absolute Quantification via ¹H qNMR

Causality Check: The relaxation delay ( D1​ ) must be set to at least 5 times the longest longitudinal relaxation time ( T1​ ) of the protons being integrated. Failing to do so results in incomplete magnetization recovery and artificially skewed purity data.

  • Standard Selection: Use Maleic Acid (NIST SRM, >99.9%) as the internal standard. Its singlet at δ 6.28 ppm does not overlap with the methoxy singlets of the tricarboxylate ( δ ~3.7 ppm).

  • Sample Preparation: Accurately weigh ~20.0 mg of Trimethyl propane-1,2,2-tricarboxylate and ~10.0 mg of Maleic Acid using a microbalance (readability 0.01 mg).

  • Solvation: Dissolve the mixture entirely in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS) and transfer to a high-quality 5 mm NMR tube.

  • Acquisition Parameters:

    • Frequency: 400 MHz.

    • Pulse Angle: 90°.

    • Self-Validation Step: Run an inversion-recovery experiment to determine T1​ . Set the relaxation delay ( D1​ ) to 15 seconds.

    • Scans: 64 (to ensure high signal-to-noise ratio).

  • Calculation: Integrate the Maleic Acid singlet (2H) and the combined methoxy singlets of the analyte (9H). Calculate the absolute mass fraction using the standard qNMR equation.

Protocol B: Relative Purity via HPLC-RID

Causality Check: Because RID measures the bulk refractive index of the mobile phase, any thermal fluctuation will cause massive baseline drift. The self-validating step is the 2-hour thermal equilibration of the optical unit.

  • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic 40% Acetonitrile / 60% Milli-Q Water. (Gradient elution cannot be used with RID).

  • Flow Rate: 1.0 mL/min.

  • Temperature Control: Column compartment strictly maintained at 35 °C.

  • Detector Setup: Purge the Refractive Index Detector (RID) reference cell for 30 minutes, then allow the system to stabilize for 2 hours until the baseline drift is < 100 nRIU/h.

  • Injection: Inject 10 µL of a 5 mg/mL sample solution. Calculate purity by area normalization.

References

  • PubChem - Trimethyl propane-1,2,2-tricarboxylate | C9H14O6 | CID 12838512 URL:[Link]

  • Molbase - trimethyl 1-methylethane-1,1,2-tricarboxylate (CAS: 39994-40-6) URL:[Link]

  • The Journal of Organic Chemistry (ACS Publications) - Controllable Enantioselective Friedel−Crafts Reaction between Indoles and Alkylidene Malonates Catalyzed by Pseudo-C3-Symmetric Trisoxazoline Copper(II) Complexes URL:[Link]

Sources

Safety Operating Guide

Navigating the Disposal of Trimethyl Propane-1,2,2-Tricarboxylate: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: April 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step, proper disposal, is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the safe and responsible disposal of trimethyl propane-1,2,2-tricarboxylate, ensuring that your laboratory practices remain as rigorous as your research.

Hazard Assessment: Understanding the Unknown

The first principle of chemical safety is to treat any substance of unknown toxicity as potentially hazardous. In the absence of a specific Safety Data Sheet (SDS) for trimethyl propane-1,2,2-tricarboxylate, we must infer its potential hazards from its chemical structure and from data on analogous compounds.

Structural Analogs and Potential Hazards:

  • Carboxylate Esters: Generally, simple carboxylate esters exhibit low to moderate toxicity. However, some can be irritants to the skin and eyes.

  • Trimethylolpropane Triacrylate (TMPTA): While not a direct structural analog in terms of reactivity, the SDS for TMPTA indicates potential for skin and eye irritation.[1] It is also suspected of causing cancer and is very toxic to aquatic life with long-lasting effects.[1][2] Given the "trimethyl" and "propane" components in the name, it is prudent to consider the possibility of some shared toxicological endpoints, however, the lack of the highly reactive acrylate groups in trimethyl propane-1,2,2-tricarboxylate suggests a significantly lower hazard profile.

  • Trimethyl Propane-1,2,3-Tricarboxylate: An SDS for this isomer exists but lacks detailed toxicological and ecological information.[3]

Inferred Hazard Profile for Trimethyl Propane-1,2,2-Tricarboxylate:

Hazard ClassInferred RiskRationale
Acute Toxicity (Oral, Dermal, Inhalation) Low to ModerateBased on general properties of simple carboxylate esters.
Skin Corrosion/Irritation Possible IrritantA common characteristic of many organic esters.
Serious Eye Damage/Irritation Possible IrritantA common characteristic of many organic esters.
Flammability Low to ModerateAssumed to be a combustible liquid, but not highly flammable.
Environmental Hazards Potentially Harmful to Aquatic LifeWithout specific data, discharge to the environment should be avoided.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling trimethyl propane-1,2,2-tricarboxylate for disposal, ensure you are wearing the appropriate PPE.

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.

  • Skin Protection: Wear nitrile gloves. Ensure gloves are compatible with the chemical and change them immediately if they become contaminated. A lab coat is also required.

  • Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood. If significant aerosolization is possible, consult with your EHS department regarding the need for a respirator.

Spill Management: Preparedness is Key

Accidents can happen. A clear and concise spill response plan is essential.

For Small Spills (<100 mL):

  • Alert colleagues in the immediate area.

  • Ensure adequate ventilation.

  • Contain the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[4]

  • Carefully scoop the absorbed material into a designated, labeled waste container.

  • Clean the spill area with soap and water.

  • Dispose of all contaminated materials as hazardous waste.

For Large Spills (>100 mL):

  • Evacuate the immediate area.

  • Alert your supervisor and institutional EHS office immediately.

  • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

Step-by-Step Disposal Protocol

The following protocol outlines a safe and compliant method for the disposal of trimethyl propane-1,2,2-tricarboxylate. This process is designed to be a self-validating system, ensuring safety at each step.

Step 1: Waste Segregation and Collection

Proper segregation of chemical waste is a cornerstone of laboratory safety.[5]

  • Designated Waste Container: Collect all waste containing trimethyl propane-1,2,2-tricarboxylate in a dedicated, chemically compatible container. A high-density polyethylene (HDPE) or glass container is generally suitable.

  • Labeling: The container must be clearly labeled with the full chemical name, "Trimethyl Propane-1,2,2-Tricarboxylate," and the words "Hazardous Waste." Include the date when the first waste was added.

  • Incompatible Materials: Do not mix this waste with other chemical waste streams unless you have confirmed their compatibility. In particular, avoid mixing with strong acids, bases, or oxidizing agents.

Step 2: On-Site Storage
  • Storage Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from heat sources and direct sunlight.[6]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

Step 3: Arranging for Disposal
  • Contact EHS: Once the waste container is full, or before it has been in storage for the maximum time allowed by your institution (often six months), contact your Environmental Health and Safety office to arrange for a pickup.[7]

  • Waste Contractor: Your EHS department will work with a licensed hazardous waste disposal contractor to ensure the chemical is transported and disposed of in accordance with all local, state, and federal regulations.[8]

Disposal Decision Logic

The following diagram illustrates the decision-making process for the disposal of trimethyl propane-1,2,2-tricarboxylate.

Disposal_Decision_Logic start Start: Have Trimethyl Propane-1,2,2- Tricarboxylate Waste assess_hazards Assess Hazards (Treat as potentially hazardous in absence of specific data) start->assess_hazards select_ppe Select Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->select_ppe spill_plan Have Spill Plan Ready select_ppe->spill_plan segregate_waste Segregate Waste into a Labeled, Compatible Container spill_plan->segregate_waste store_safely Store Safely in a Satellite Accumulation Area with Secondary Containment segregate_waste->store_safely contact_ehs Contact Institutional EHS for Pickup store_safely->contact_ehs disposal_contractor Licensed Waste Contractor Manages Final Disposal (Likely Incineration) contact_ehs->disposal_contractor end End: Compliant Disposal disposal_contractor->end

Sources

Personal protective equipment for handling Trimethyl propane-1,2,2-tricarboxylate

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety and chemical handling not merely as a checklist of compliance, but as a system of self-validating safeguards. When handling Trimethyl propane-1,2,2-tricarboxylate (CAS: 39994-40-6), an aliphatic ester frequently utilized as a versatile building block in drug development, understanding the causality behind the safety protocols is just as critical as the execution.

Esters present unique logistical and safety challenges: they can rapidly degrade standard laboratory elastomers, undergo hydrolysis when exposed to ambient moisture, and cause significant ocular and respiratory irritation[2]. The following guide provides an authoritative, self-validating operational framework for the safe handling, transfer, and disposal of this compound.

Quantitative Chemical & Environmental Profile

Before initiating any operational workflow, it is imperative to establish the quantitative parameters that govern the physical environment. Summarized below are the critical data points required for safe handling.

Property / ParameterValueOperational Implication (The "Why")
CAS Number 39994-40-6Unique identifier required for accurate SDS retrieval and waste profiling.
Molecular Weight 218.20 g/mol Essential for precise molar calculations in downstream drug development assays [2].
Storage Temperature 2-8°CPrevents thermal degradation and hydrolysis of the tricarboxylate groups [4].
Fume Hood Face Velocity 80–120 fpm (0.4–0.6 m/s)Ensures optimal vapor capture. Velocities >120 fpm create turbulent eddies that pull vapors into the breathing zone [1].

Causality-Driven PPE Matrix

Standard laboratory personal protective equipment (PPE) is insufficient for prolonged handling of concentrated esters. The selection of PPE must be driven by chemical compatibility data.

PPE CategorySpecificationMechanistic Justification & Validation
Hand Protection Butyl Rubber Gloves (Primary)Causality: Esters rapidly permeate standard nitrile rubber, causing swelling, degradation, and breakthrough [3]. Butyl rubber provides superior chemical resistance. Validation Check: Perform a pneumatic inflation test prior to donning; failure to hold pressure indicates micro-tears.
Eye Protection Indirect-Vented Chemical Goggles Causality: Ester vapors and accidental splashes can cause severe ocular irritation and corneal damage. Indirect venting prevents vapor intrusion while mitigating lens fogging.
Body Protection Flame-Resistant (FR) Lab Coat Causality: Provides a physical barrier against spills. FR material is a standard precaution when handling organic compounds in proximity to other reactive lab operations.

Operational Workflow: Dispensing & Transfer

To maintain scientific integrity and personnel safety, every step in the handling process must validate the next. Follow this step-by-step methodology for dispensing Trimethyl propane-1,2,2-tricarboxylate.

Step 1: System Verification

  • Action: Verify the chemical fume hood's continuous flow monitor reads between 80–120 fpm.

  • Validation Check: Perform a tissue-paper flutter test at the bottom edge of the sash to visually confirm continuous inward directional airflow.

Step 2: Cold-Chain Retrieval & Equilibration

  • Action: Retrieve the sealed reagent bottle from 2-8°C storage and place it inside the verified fume hood. Do not open immediately. Allow it to equilibrate to room temperature for 15 minutes.

  • Causality: Opening a cold container introduces ambient moisture via condensation. Water acts as a nucleophile, hydrolyzing the sensitive ester bonds and destroying reagent purity for downstream assays.

Step 3: Precision Dispensing

  • Action: Using Butyl rubber gloves, open the container and dispense the required volume using a chemically resistant glass syringe or a PTFE-lined pipette.

  • Causality: Avoid standard polypropylene pipette tips for prolonged contact, as organic esters can leach plasticizers from the polymer matrix, introducing contaminants into your reaction.

Step 4: Headspace Purge & Storage Return

  • Action: Wipe the exterior threads of the reagent bottle with a dry, lint-free wipe. Purge the bottle's headspace with a gentle stream of dry nitrogen or argon gas before sealing tightly. Return immediately to 2-8°C storage.

  • Causality: Displacing ambient oxygen and moisture with an inert gas prevents oxidative degradation and hydrolysis during long-term cold storage.

Workflow Visualization

The following diagram illustrates the logical progression of the handling workflow, integrating a self-validating spill response mechanism.

Workflow Start 1. System Verification (Fume Hood: 80-120 fpm) PPE 2. PPE Donning (Butyl Gloves, Goggles) Start->PPE Equilibrate 3. Thermal Equilibration (15 min in Hood) PPE->Equilibrate Dispense 4. Dispense & Transfer (PTFE/Glass Tools) Equilibrate->Dispense Spill Spill Detected? Dispense->Spill Waste 5. Waste Disposal (Non-Halogenated Organics) Spill->Waste Yes (Use Absorbent) Store 6. Headspace Purge & Return to 2-8°C Spill->Store No Store->Waste Empty Containers

Figure 1: Operational workflow and spill-response logic for Trimethyl propane-1,2,2-tricarboxylate.

Spill Response & Disposal Plan

Improper disposal of esters can lead to dangerous cross-reactions in waste carboys. Execute the following steps for waste management:

  • Segregation: Classify all Trimethyl propane-1,2,2-tricarboxylate waste (including contaminated wipes and empty vials) strictly as "Non-Halogenated Organic Waste."

    • Causality: Never mix ester waste with strong acids or bases (e.g., Nitric acid, Sodium hydroxide), as this will trigger a highly exothermic hydrolysis reaction, potentially over-pressurizing the waste container.

  • Containment: Collect liquid waste in a high-density polyethylene (HDPE) or glass waste carboy. Ensure the container is clearly labeled with the full chemical name (no abbreviations) and the GHS "Irritant" pictogram.

  • Spill Mitigation: In the event of a spill inside the hood, do not use water. Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Sweep the absorbed mixture using non-sparking tools into a designated solid hazardous waste container.

  • Validation Check: Before sealing the waste carboy, verify that the cap is vented or that the container is not bulging, ensuring no unexpected gas generation is occurring from accidental cross-contamination.

References

  • Title: 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: PubChem Compound Summary for CID 12838512, Trimethyl propane-1,2,2-tricarboxylate Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Guide to Nitrile Gloves Chemical Resistance Source: Gloves.com URL: [Link]

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.